molecular formula C18H16O5 B098720 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate CAS No. 16432-81-8

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate

カタログ番号: B098720
CAS番号: 16432-81-8
分子量: 312.3 g/mol
InChIキー: NMMXJQKTXREVGN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate, also known as this compound, is a useful research compound. Its molecular formula is C18H16O5 and its molecular weight is 312.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(4-benzoyl-3-hydroxyphenoxy)ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H16O5/c1-2-17(20)23-11-10-22-14-8-9-15(16(19)12-14)18(21)13-6-4-3-5-7-13/h2-9,12,19H,1,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMXJQKTXREVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C=CC(=O)OCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29963-76-6
Record name 2-Propenoic acid, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID8066058
Record name 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
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Molecular Weight

312.3 g/mol
Source PubChem
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CAS No.

16432-81-8
Record name 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
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Record name Cyasorb UV 2098
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Record name 2-Propenoic acid, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl ester
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Record name 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
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Record name 2-(4-benzoyl-3-hydroxyphenoxy)ethyl acrylate
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Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHEA)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 16432-81-8

This technical guide provides a comprehensive overview of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHEA), a specialty acrylic monomer. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, analytical methods, applications, and mechanism of action.

Core Chemical and Physical Properties

BHEA is a white to off-white crystalline powder.[][2] Its defining structural feature is the presence of both a benzophenone moiety, which is a potent UV absorber, and a polymerizable acrylate group.[2] This dual functionality allows it to be chemically integrated into polymer backbones, providing durable and non-leaching UV protection.[3]

PropertyValue
Molecular Formula C₁₈H₁₆O₅[4]
Molecular Weight 312.32 g/mol [4]
IUPAC Name 2-(4-benzoyl-3-hydroxyphenoxy)ethyl prop-2-enoate[4]
Synonyms 4-(2-Acryloxyethoxy)-2-hydroxybenzophenone, Cyasorb UV 2098, UV-416[][5]
CAS Number 16432-81-8
Melting Point 77-80 °C[2]
Boiling Point 480.5 °C at 760 mmHg (Predicted)[]
Density 1.226 g/cm³ (Predicted)[]
Refractive Index (n20/D) 1.574 (lit.)[]
Appearance White to off-white solid/crystalline powder[]
Storage Temperature 2-8 °C[]
Identifier Value
SMILES C=CC(=O)OCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O[4]
InChI InChI=1S/C18H16O5/c1-2-17(20)23-11-10-22-14-8-9-15(16(19)12-14)18(21)13-6-4-3-5-7-13/h2-9,12,19H,1,10-11H2[4]
InChIKey NMMXJQKTXREVGN-UHFFFAOYSA-N[4]

Mechanism of Action and Applications

The primary mechanism of action for BHEA is photophysical.[2] The benzophenone core of the molecule is a chromophore that absorbs strongly in the UV-A and UV-B regions of the electromagnetic spectrum.[3] Upon absorbing a UV photon, the molecule transitions to an excited state. It then rapidly and safely dissipates this energy as heat, returning to its ground state without undergoing chemical degradation.[3] This process protects the surrounding material from the damaging effects of UV radiation, such as yellowing, brittleness, and loss of mechanical integrity.[3]

The acrylate functional group allows BHEA to be copolymerized with other vinyl monomers.[2] This covalent bonding makes it a permanent part of the polymer matrix, which is a significant advantage over traditional UV absorbers that can leach out over time.[3]

This dual functionality makes BHEA a valuable component in a wide range of applications:

  • Biomedical Devices: It is extensively used as a UV-blocking agent in the fabrication of contact lenses and intraocular lenses (IOLs).[6] Its biocompatibility and ability to be gently photopolymerized under physiological conditions are key advantages.[]

  • Advanced Coatings: BHEA is incorporated into high-performance coatings for automotive, aerospace, and architectural applications to enhance durability and prevent photodegradation.[][3]

  • Adhesives and Dental Fillings: Its high reactivity and good adhesion to various substrates make it a useful monomer in the formulation of specialized adhesives and dental composites.[6]

  • 3D Printing Resins: It is a key component in UV-curable resins used for 3D printing, contributing to the stability and durability of the printed objects.[]

  • Drug Delivery: BHEA is being explored for use in drug delivery systems where its polymerizable nature can create stable, biocompatible matrices for the controlled release of therapeutics.[2]

Experimental Protocols

Synthesis of this compound

A representative synthetic route to BHEA is the esterification of 4-benzoyl-3-hydroxyphenol with acryloyl chloride.[2]

Materials:

  • 4-benzoyl-3-hydroxyphenol (1.0 equivalent)

  • Acryloyl chloride (1.2–1.5 equivalents)

  • Triethylamine (1.5 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen gas

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-benzoyl-3-hydroxyphenol (1.0 equiv.) in anhydrous DCM.

  • Cool the solution to 0–5 °C using an ice bath.

  • Slowly add triethylamine (1.5 equiv.), followed by the dropwise addition of acryloyl chloride (1.2–1.5 equiv.) while maintaining the temperature at 0–5 °C.

  • Stir the reaction mixture at 0–5 °C for 2 hours.

  • Allow the reaction to gradually warm to room temperature and continue stirring for an additional 12 hours to ensure complete conversion.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

  • Column Chromatography: Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate gradient (e.g., 70:30 to 50:50 v/v). BHEA typically elutes at an Rf of 0.4–0.5. This method can yield a product with ≥97% purity.[2]

  • Recrystallization: For industrial batches, recrystallization from an ethanol/water mixture (e.g., 80:20 v/v) at -20 °C can be employed to achieve purities of ≥99%.[2]

Purification MethodPurity (%)Yield (%)
Column Chromatography97–9970–75
Recrystallization≥9985–90
Representative Photopolymerization Protocol for a BHEA-Containing Hydrogel

This protocol is a representative example for the fabrication of a UV-cured hydrogel. Concentrations of monomers, cross-linkers, and photoinitiators, as well as curing conditions, should be optimized for specific applications.

Materials:

  • Primary monomer (e.g., 2-hydroxyethyl methacrylate, HEMA)

  • This compound (BHEA) as a UV-absorbing co-monomer

  • Cross-linking agent (e.g., ethylene glycol dimethacrylate, EGDMA)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent/vehicle (e.g., deionized water or an appropriate organic solvent)

  • UV curing system (e.g., 365 nm lamp with controlled intensity)

Procedure:

  • Prepare the monomer solution by dissolving the primary monomer, BHEA (e.g., 1-5 wt%), the cross-linking agent (e.g., 0.5-2 wt%), and the photoinitiator (e.g., 0.1-1 wt%) in the chosen solvent.

  • Stir the solution in the dark until all components are fully dissolved.

  • Transfer the solution into a mold of the desired shape (e.g., between two glass plates with a spacer).

  • Expose the mold to UV radiation of a specific wavelength (e.g., 365 nm) and intensity for a predetermined time until the hydrogel is fully cured. The curing time will depend on the formulation and the intensity of the UV source.

  • After curing, carefully remove the hydrogel from the mold.

  • Wash the hydrogel extensively with a suitable solvent (e.g., deionized water) to remove any unreacted monomers or residual photoinitiator.

  • Characterize the resulting hydrogel for its properties, such as swelling ratio, mechanical strength, and UV-blocking capability.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

BHEA can be analyzed using reverse-phase HPLC.[2]

ParameterSpecification
Column C18 reverse-phase column (e.g., Newcrom R1)[2]
Mobile Phase Acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid[2]
Acid Modifier Phosphoric acid (for standard UV detection) or formic acid (for MS compatibility)[2]
Detection UV detector at 280 nm[2]
Elution Time Approximately 8.2 minutes (under the specified conditions)[2]

Spectroscopic Data

Technique Characteristic Peaks
¹H NMR (CDCl₃) δ 6.8–7.5 ppm (aromatic protons), δ 5.8–6.4 ppm (acrylate protons), δ 4.3–4.5 ppm (–OCH₂CH₂O–)[2]
¹³C NMR δ 167.5 ppm (acrylate carbonyl), δ 190.2 ppm (benzophenone carbonyl)[2]
FT-IR Strong absorbance at ~1720 cm⁻¹ (C=O stretch of the acrylate), ~1635 cm⁻¹ (C=C stretch of the acrylate)[2]

Mandatory Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 4-Benzoyl-3-hydroxyphenol + Acryloyl Chloride + Triethylamine Reaction Reaction at 0-5°C, then RT (under N2 atmosphere) Reactants->Reaction In Solvent Anhydrous DCM Solvent->Reaction Quench Quench with Water Reaction->Quench Extract Extract with DCM Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude BHEA Concentrate->Crude Column Silica Gel Column (Hexane/EtOAc) Crude->Column Lab Scale Recrystal Recrystallization (EtOH/Water) Crude->Recrystal Industrial Scale Pure Pure BHEA (≥99%) Column->Pure Recrystal->Pure

Caption: Workflow for the synthesis and purification of BHEA.

Dual-Function Mechanism of BHEA in Polymers

G Mechanism of BHEA cluster_uv UV Absorption cluster_poly Polymerization UV UV Photon (hv) BHEA_ground BHEA (Ground State) UV->BHEA_ground BHEA_excited BHEA (Excited State) BHEA_ground->BHEA_excited Absorption BHEA_monomer BHEA Monomer (with Acrylate Group) BHEA_excited->BHEA_ground Relaxation Heat Heat BHEA_excited->Heat Dissipation Polymer Polymer Chain with Covalently Bonded BHEA BHEA_monomer->Polymer Other_monomers Other Monomers Other_monomers->Polymer Initiator Photoinitiator + UV Initiator->BHEA_monomer Protected_Material UV-Protected Material Polymer->Protected_Material Provides

Caption: Dual-function mechanism of BHEA: UV absorption and polymerization.

Role of BHEA in Biocompatible Material Design

A note on signaling pathways: The term "signaling pathway" typically refers to a cascade of biochemical reactions within a cell. As a polymerizable UV absorber, BHEA's primary interactions are photophysical and material-based. While it is used in biocompatible materials, there is no evidence in the scientific literature to suggest it directly modulates specific intracellular signaling pathways. The following diagram illustrates its logical role in the design of biocompatible materials rather than a biochemical pathway.

G cluster_properties Inherent Properties cluster_formulation Material Formulation cluster_application Biomedical Application BHEA BHEA Monomer UV_Absorb UV Absorption BHEA->UV_Absorb Polymerizable Polymerizable Acrylate BHEA->Polymerizable Biocompatibility High Biocompatibility BHEA->Biocompatibility Final_Material Biocompatible Polymer with Integrated UV Protection UV_Absorb->Final_Material Polymerization Photopolymerization Polymerizable->Polymerization Biocompatibility->Final_Material Co_monomers Co-monomers (e.g., HEMA) Co_monomers->Polymerization Crosslinker Cross-linker (e.g., EGDMA) Crosslinker->Polymerization Polymerization->Final_Material IOL Intraocular Lenses Drug_Delivery Drug Delivery Matrix Tissue_Scaffold Tissue Engineering Scaffolds Final_Material->IOL Final_Material->Drug_Delivery Final_Material->Tissue_Scaffold

Caption: Logical workflow for utilizing BHEA in biocompatible material design.

References

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl Acrylate (BHPEA): A Technical Overview of its Core Mechanism of Action as a Photoprotective Polymerizable Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) is a bifunctional monomer primarily recognized for its utility in materials science as a polymerizable ultraviolet (UV) absorber. Its core mechanism of action revolves around the photoprotective properties of its benzophenone moiety and the reactive nature of its acrylate group, which allows for its covalent integration into polymer matrices. This technical guide provides an in-depth analysis of BHPEA's mechanism of action, supported by its physicochemical properties, synthesis, and applications. While its primary applications are in industrial materials, this document also touches upon its limitedly explored biological activities.

Physicochemical Properties

BHPEA is an organic compound with the chemical formula C18H16O5.[1] Its structure incorporates a benzoyl group, a hydroxyphenyl moiety, and an acrylate functional group, which collectively determine its chemical reactivity and physical characteristics.[1]

PropertyValueSource
Molecular Weight 312.32 g/mol [1]
CAS Number 16432-81-8[1]
Melting Point 77-80 °C[2]
Physical Form Powder[2]
pKa (Predicted) 7.46±0.35[3]
InChI Key NMMXJQKTXREVGN-UHFFFAOYSA-N[4]

Core Mechanism of Action: UV Absorption and Polymerization

The principal mechanism of action of BHPEA is its ability to absorb and dissipate UV radiation, thereby protecting materials from photodegradation.[1][5] This functionality is conferred by the benzophenone group within its structure, which acts as a potent chromophore.[5]

Upon exposure to UV light, the benzophenone moiety absorbs the energy and dissipates it as heat, preventing the high-energy radiation from initiating degradative processes within the material it is incorporated into.[5] This makes BHPEA a valuable UV stabilizer monomer.[5]

What distinguishes BHPEA from conventional UV absorbers is its polymerizable acrylate group.[5] This allows it to be chemically integrated into polymer chains through covalent bonding.[5] This permanent integration prevents the leaching or migration of the UV absorber from the material, ensuring long-lasting photoprotection.[5] This is particularly beneficial for applications such as advanced coatings, automotive manufacturing, and outdoor signage, where it helps to reduce yellowing, prevent brittleness, and maintain mechanical integrity upon sun exposure.[5]

UV_Absorption_Mechanism UV_Light UV Radiation BHPEA BHPEA Molecule (Benzophenone Moiety) UV_Light->BHPEA Absorption Excited_State Excited State BHPEA->Excited_State Excitation Material Protected Material BHPEA->Material Protects Excited_State->BHPEA Relaxation Heat Heat Dissipation Excited_State->Heat Energy Release

UV light absorption and energy dissipation by BHPEA.

Synthesis and Polymerization

Synthesis

The primary synthetic route for BHPEA involves the esterification of 4-benzoyl-3-hydroxyphenol with acryloyl chloride.[1] In a typical procedure, 4-benzoyl-3-hydroxyphenol is reacted with acryloyl chloride in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.[1] A base, such as triethylamine, is used to neutralize the HCl byproduct.[1] The reaction is typically initiated at a low temperature (0–5°C) and then allowed to warm to room temperature to ensure complete conversion.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 4-Benzoyl-3-hydroxyphenol Product This compound (BHPEA) Reactant1->Product Reactant2 Acryloyl Chloride Reactant2->Product Solvent Anhydrous DCM Solvent->Product Base Triethylamine Base->Product Atmosphere Nitrogen Atmosphere->Product Temperature 0-5°C to RT Temperature->Product

General workflow for the synthesis of BHPEA.
Polymerization

The acrylate group in BHPEA allows it to undergo polymerization with other acrylate and methacrylate monomers.[1][] This process, often initiated by UV light in the presence of a photoinitiator, results in the formation of polymers with integrated UV-blocking capabilities.[] BHPEA can also participate in crosslinking reactions, which enhances the mechanical properties of the resulting polymers.[1]

Polymerization_Process BHPEA_Monomer BHPEA Monomer Polymer_Chain Polymer with Covalently Bonded BHPEA BHPEA_Monomer->Polymer_Chain Other_Monomers Other Acrylate/ Methacrylate Monomers Other_Monomers->Polymer_Chain Initiator UV Light + Photoinitiator Initiator->Polymer_Chain Initiates

Polymerization of BHPEA with other monomers.

Applications

The dual functionality of BHPEA as a UV absorber and a polymerizable monomer has led to its use in a variety of applications:

  • Contact Lenses: BHPEA is widely used as a UV-blocking agent in the fabrication of soft contact lenses.[7]

  • Coatings and Resins: It is a key component in UV-curable resin systems for creating scratch-resistant and durable coatings, including electronic coatings and 3D printing resins.[]

  • Dental Fillings: The monomer is used in the synthesis of polymers for dental composites.[7]

  • Cosmetics: It can be used as a UV filter in sunscreens and other skincare products.

  • Surface Functionalization: The benzoyl group facilitates photo-crosslinking, enabling the immobilization of biomolecules or polymers on surfaces for applications in biosensors and medical devices.[]

Biological Activity and Potential Therapeutic Applications

While the primary body of research on BHPEA focuses on its material science applications, some sources suggest potential for broader biological activities. It has been noted for its use as a substrate for peroxidase activity detection.[1] Additionally, research into benzophenone derivatives has indicated a range of biological activities, leading to investigations into their potential as intermediates in pharmaceutical synthesis. However, detailed studies on the specific mechanism of action of BHPEA in a biological context, including its interaction with cellular signaling pathways, are not extensively documented in the reviewed literature.

Experimental Protocols

Synthesis of this compound

This protocol is a representative example and may require optimization.

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-benzoyl-3-hydroxyphenol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: Cool the solution to 0–5°C. Add triethylamine (1.5 equivalents) as a base and catalyst.[1] Slowly add acryloyl chloride (1.2–1.5 equivalents) to the reaction mixture.[1]

  • Reaction: Stir the mixture at 0–5°C for 2 hours.[1]

  • Completion: Gradually warm the reaction to room temperature and continue stirring for 12 hours to ensure complete conversion.[1]

  • Workup and Purification: The product can be isolated and purified using standard organic chemistry techniques such as extraction and chromatography.

High-Performance Liquid Chromatography (HPLC) Analysis

BHPEA can be analyzed using reverse-phase HPLC methods.[1]

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, with a small amount of an acid like phosphoric acid or formic acid for mass spectrometry compatibility.[1]

  • Stationary Phase: A C18 column is commonly used.

  • Detection: UV detection is suitable due to the benzophenone chromophore.

This method is scalable for preparative separations to isolate impurities, which is relevant for pharmacokinetic studies.[1]

Conclusion

This compound's core mechanism of action is firmly established in the realm of materials science. Its ability to absorb UV radiation and covalently bond within polymer structures provides a robust and durable method for photoprotection. While its biological activities and potential therapeutic applications are an area of emerging interest, further research is required to elucidate any specific mechanisms of action in biological systems. The information presented in this guide provides a comprehensive foundation for researchers and professionals working with or exploring the applications of this versatile monomer.

References

An In-depth Technical Guide to the UV Absorption Spectrum of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ultraviolet (UV) absorption properties of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA), a compound widely utilized for its UV-absorbing capabilities. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the spectral characteristics, underlying mechanisms, and experimental methodologies related to BHPEA.

Introduction

This compound, with CAS number 16432-81-8, is a functionalized monomer that incorporates a benzophenone moiety, which is a well-known chromophore that absorbs UV radiation.[1][2] Its structure also includes a polymerizable acrylate group, allowing for its integration into polymer matrices.[1][] This dual functionality makes it a valuable additive in various applications, including coatings, contact lenses, and other materials requiring protection from UV degradation.[1] The benzophenone core is responsible for absorbing harmful UV rays and dissipating the energy as heat, thus protecting the material from photodegradation.[1]

Expected UV Absorption Spectrum

For benzophenone systems, characteristic absorption bands can be observed at various wavelengths, including approximately 204, 234, 259, 287, and 385 nm.[5] The exact position and intensity of these bands for BHPEA will be influenced by the substituent groups (the hydroxyl, ether, and acrylate functionalities) and the solvent used for measurement.[4]

Table 1: Expected UV Absorption Characteristics of this compound

Wavelength of Maximum Absorbance (λmax)Molar Absorptivity (ε)Electronic Transition Type
~250 nmHighπ → π
~340 nmModeraten → π

Note: The values presented are estimations based on the spectral properties of similar benzophenone derivatives and are subject to variation based on experimental conditions.

Experimental Protocol for UV-Vis Spectroscopy

The following provides a generalized methodology for determining the UV absorption spectrum of this compound.

1. Materials and Equipment:

  • This compound (powder form)[]

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

2. Procedure:

  • Solution Preparation:

    • Prepare a stock solution of known concentration by accurately weighing a small amount of BHPEA and dissolving it in a specific volume of the chosen solvent in a volumetric flask.

    • Prepare a series of dilutions from the stock solution to create standards of varying concentrations.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

  • Measurement:

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Measure the absorbance of each standard solution in a quartz cuvette.

    • Record the full absorption spectrum for each concentration.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • According to the Beer-Lambert Law, absorbance is proportional to concentration.[6] Plot a calibration curve of absorbance at λmax versus concentration.

    • The molar absorptivity (ε) can be calculated from the slope of the calibration curve using the Beer-Lambert equation: A = εbc, where A is absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration in mol/L.[6]

Mechanism of UV Absorption and Polymer Integration

The primary function of this compound is to absorb UV radiation and dissipate the energy. The acrylate group allows it to be chemically incorporated into a polymer chain, providing long-lasting UV protection.

UV_Absorption_and_Polymerization cluster_absorption UV Absorption and Energy Dissipation cluster_polymerization Polymer Integration UV UV Photon (hv) BHPEA_ground BHPEA (Ground State) UV->BHPEA_ground Absorption BHPEA_excited BHPEA (Excited State) BHPEA_ground->BHPEA_excited BHPEA_excited->BHPEA_ground Relaxation Heat Heat BHPEA_excited->Heat Energy Dissipation BHPEA_monomer BHPEA Monomer Polymer UV-Absorbing Polymer BHPEA_monomer->Polymer Polymerization Other_Monomers Other Monomers Other_Monomers->Polymer Initiator Initiator + Heat/Light Initiator->BHPEA_monomer Initiation

Caption: UV absorption mechanism and polymerization of BHPEA.

Experimental Workflow for Material Formulation

The integration of this compound into a material involves several key steps, from monomer selection to final product testing.

experimental_workflow node_prep Monomer Selection BHPEA Other co-monomers node_formulation Formulation Mixing of monomers, initiator, and other additives node_prep->node_formulation node_polymerization Polymerization Thermal or photo-initiation to form the polymer node_formulation->node_polymerization node_processing Material Processing Casting, molding, or coating application node_polymerization->node_processing node_characterization Characterization UV-Vis Spectroscopy Mechanical Testing Photostability Testing node_processing->node_characterization node_product Final UV-Protected Material node_characterization->node_product

Caption: Workflow for creating a UV-protected material using BHPEA.

Conclusion

This compound is a highly effective UV absorber due to its benzophenone core. While detailed spectral data requires experimental determination, its behavior can be reliably predicted based on the well-understood photochemistry of benzophenone derivatives. The provided experimental protocol offers a solid foundation for researchers to characterize its UV absorption properties accurately. The ability of BHPEA to be polymerized into various materials makes it a critical component in the development of UV-resistant products, with significant implications for material longevity and performance.

References

An In-depth Technical Guide to 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate, a versatile monomer with significant applications in polymer science, materials chemistry, and biomedical engineering. This document is intended for researchers, scientists, and professionals involved in drug development and advanced materials.

Chemical Identity and Properties

This compound is an aromatic acrylate monomer featuring a benzophenone moiety, which imparts strong UV-absorbing properties, and a polymerizable acrylate group.[]

Molecular Formula and Weight

The chemical formula and molecular weight of this compound are fundamental for stoichiometric calculations in synthesis and polymer formulation.

ParameterValueReference
Molecular Formula C₁₈H₁₆O₅[2]
Molecular Weight 312.32 g/mol [2]
Physicochemical Properties

Key physical and chemical properties are summarized below, providing essential data for handling, processing, and application development.

PropertyValueReference
Appearance White to off-white solid/powder[]
Melting Point 77-80 °C[]
Boiling Point 480.5 °C at 760 mmHg[3]
Density 1.226 g/cm³ (predicted)[3]
Refractive Index (n20/D) 1.574 (lit.)[]
Storage Temperature 2-8 °C[]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectroscopyPeak AssignmentsReference
¹H NMR (CDCl₃) δ 6.8–7.5 ppm (aromatic protons), δ 5.8–6.4 ppm (acrylate protons), δ 4.3–4.5 ppm (–OCH₂–)[2]
¹³C NMR δ 167.5 ppm (acrylate carbonyl), δ 190.2 ppm (benzophenone carbonyl)[2]
FT-IR 1720 cm⁻¹ (C=O stretch), 1635 cm⁻¹[2]

Synthesis

The primary synthetic route to this compound is through the esterification of 4-benzoyl-3-hydroxyphenol with acryloyl chloride.[2]

Experimental Protocol

The following is a representative procedure for the synthesis of this compound.[2]

Materials:

  • 4-Benzoyl-3-hydroxyphenol (1.0 equivalent)

  • Acryloyl chloride (1.2–1.5 equivalents)

  • Triethylamine (1.5 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen atmosphere

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve 4-benzoyl-3-hydroxyphenol in anhydrous dichloromethane.

  • Cool the solution to 0–5 °C.

  • Add triethylamine to the reaction mixture.

  • Slowly add acryloyl chloride to the solution while maintaining the temperature between 0–5 °C.

  • Stir the reaction mixture at 0–5 °C for 2 hours.

  • Allow the reaction to gradually warm to room temperature and continue stirring for 12 hours to ensure complete conversion.

  • The product can be purified using standard techniques such as column chromatography or recrystallization.

Synthesis_Workflow Reactants 4-Benzoyl-3-hydroxyphenol Acryloyl Chloride Triethylamine DCM ReactionVessel Reaction at 0-5°C, 2h then RT, 12h Reactants->ReactionVessel Esterification Purification Work-up and Purification ReactionVessel->Purification Product 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate Purification->Product

A flowchart of the synthesis of this compound.

Mechanism of Action as a UV Absorber

The benzophenone moiety in the molecule is responsible for its strong UV absorption properties. The mechanism involves the absorption of UV radiation and its dissipation as heat, thus protecting materials from photodegradation.

UV_Absorption_Mechanism GroundState Benzophenone Moiety (Ground State) ExcitedState Excited State GroundState->ExcitedState UV Photon Absorption ExcitedState->GroundState Non-radiative decay Heat Heat Dissipation ExcitedState->Heat

The mechanism of UV energy dissipation by the benzophenone moiety.

Applications in Research and Drug Development

This compound is a multifunctional monomer with a growing number of applications in advanced materials and biomedical fields.

Polymer Synthesis and UV-Curable Coatings

Its primary application is as a monomer in polymer synthesis. The acrylate group allows for polymerization, while the benzophenone group provides UV protection to the resulting polymer. This dual functionality makes it an excellent additive for UV-curable coatings, adhesives, and resins, enhancing their durability and resistance to weathering.

Biomaterials and Drug Delivery

In the field of biomedical engineering, this monomer is used in the fabrication of biocompatible materials.[] Its ability to be photocrosslinked makes it suitable for creating hydrogels and scaffolds for tissue engineering.[] The benzophenone group can be activated by UV light to form covalent bonds, allowing for the immobilization of biomolecules on surfaces.[] There is also research interest in its potential use in drug delivery systems.[4]

Ophthalmic Applications

A significant application is in the manufacturing of intraocular lenses (IOLs) and contact lenses.[2] Its incorporation into the polymer matrix of these lenses provides UV-blocking capabilities, protecting the eye from harmful radiation.[2]

Safety and Handling

For detailed safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. As a general guideline, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.

References

A Comprehensive Technical Guide to 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate, a versatile monomer widely utilized for its ultraviolet (UV) absorbing properties. This document details its chemical identity, properties, synthesis, and key applications, with a focus on quantitative data and experimental protocols to support researchers and professionals in drug development and material science.

Chemical Identity and Synonyms

This compound is known by a variety of names in scientific literature and commercial products. A comprehensive list of its synonyms is provided below to aid in literature searches and material sourcing.

Identifier Type Identifier
IUPAC Name 2-(4-benzoyl-3-hydroxyphenoxy)ethyl prop-2-enoate[1]
CAS Number 16432-81-8[1][2]
EC Number 240-488-4
Trade Names Cyasorb UV 2098, CYASORB UV-2098, UV-2098, UV 416[1]
Common Synonyms 2-Hydroxy-4-acryloxyethoxybenzophenone
4-(2-Acryloxyethoxy)-2-hydroxybenzophenone
2-Propenoic acid, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl ester[1]
Acrylic acid, 4-ester with 2-hydroxy-4-(2-hydroxyethoxy)benzophenone[1]
2-[3-hydroxy-4-(phenylcarbonyl)phenoxy]ethyl prop-2-enoate[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

Property Value
Molecular Formula C₁₈H₁₆O₅[1]
Molecular Weight 312.32 g/mol [3]
Appearance White to off-white or light yellow powder/needle-like crystals
Melting Point 77-80 °C (lit.)[4]
Solubility Soluble in common organic solvents; Insoluble in water
Purity ≥95-99%

Synthesis Protocol

The primary synthetic route for this compound involves the esterification of 4-benzoyl-3-hydroxyphenol with acryloyl chloride. A representative experimental protocol is detailed below.

Materials:
  • 4-Benzoyl-3-hydroxyphenol (1.0 equivalent)

  • Acryloyl chloride (1.2-1.5 equivalents)

  • Triethylamine (1.5 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen gas

Procedure:
  • In a reaction vessel under a nitrogen atmosphere, dissolve 4-benzoyl-3-hydroxyphenol in anhydrous dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add triethylamine to the reaction mixture, which acts as a base and catalyst.

  • Add acryloyl chloride dropwise to the solution over a period of time, maintaining the temperature at 0-5 °C.

  • Allow the reaction to proceed at 0-5 °C for 2 hours.

  • Gradually warm the reaction mixture to room temperature and stir for an additional 12 hours to ensure the reaction goes to completion.

  • Upon completion, the reaction mixture can be worked up using standard procedures, including washing with water and brine, drying over an anhydrous salt (e.g., sodium sulfate), and removal of the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the final product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction_conditions Reaction Conditions cluster_process Process 4-Benzoyl-3-hydroxyphenol 4-Benzoyl-3-hydroxyphenol Mixing Mixing and Reaction 4-Benzoyl-3-hydroxyphenol->Mixing Acryloyl_chloride Acryloyl chloride Acryloyl_chloride->Mixing Triethylamine Triethylamine Triethylamine->Mixing DCM Dichloromethane (solvent) DCM->Mixing Nitrogen_atmosphere Nitrogen atmosphere Nitrogen_atmosphere->Mixing Temperature_control 0-5°C then RT Temperature_control->Mixing Workup Aqueous Workup Mixing->Workup 14 hours Purification Purification Workup->Purification Final_Product 2-(4-Benzoyl-3- hydroxyphenoxy)ethyl acrylate Purification->Final_Product Final Product

Synthesis workflow for this compound.

Mechanism of Action as a UV Absorber

The primary function of this compound is to protect materials from degradation caused by exposure to ultraviolet radiation. The benzophenone moiety within its structure is a potent chromophore that efficiently absorbs UV light, particularly in the UVA and UVB regions.

Upon absorption of a UV photon, the molecule is promoted to an excited electronic state. It then rapidly and efficiently dissipates this energy through non-radiative pathways, primarily as heat, returning to its ground state. This process of absorbing harmful UV energy and converting it into harmless thermal energy prevents the UV radiation from initiating detrimental photochemical reactions, such as bond cleavage, within the polymer matrix it is incorporated into. This mechanism is crucial for preventing yellowing, chalking, and loss of mechanical properties in materials exposed to sunlight.

UV_Absorption_Mechanism UV_Photon UV Photon (hν) Ground_State Molecule in Ground State UV_Photon->Ground_State Absorption Excited_State Molecule in Excited State Ground_State->Excited_State Material_Protection Protected Material Ground_State->Material_Protection Prevents UV damage to material Excited_State->Ground_State Non-radiative decay Heat Heat Dissipation Excited_State->Heat

Mechanism of UV absorption and energy dissipation.

Applications and Performance Data

Due to its polymerizable acrylate group, this compound can be covalently bonded into a polymer backbone. This significantly reduces issues of migration and leaching that can occur with non-reactive UV absorbers, ensuring long-term protection.

Key Application Areas:
  • Ophthalmic Devices: It is widely used as a UV-blocking agent in the manufacturing of contact lenses and intraocular lenses, protecting the eye from harmful UV radiation.

  • Polymer Coatings: Incorporated into various coatings, such as those for automotive finishes and wood, to prevent degradation, yellowing, and loss of gloss upon sun exposure.

  • Adhesives and Dental Fillings: Its polymerizable nature and UV-absorbing properties make it a valuable component in dental composites and other adhesive formulations.

  • Photolithography: The benzophenone moiety can act as a photoinitiator, making it useful in high-resolution photolithographic processes for creating micro- and nanostructures.

Application Key Performance Benefit Typical Concentration
Contact LensesCovalent bonding prevents leaching, ensuring long-term UV protection for the eye.Varies by formulation
Automotive CoatingsPrevents yellowing and maintains gloss and mechanical integrity of the coating.1-3% by weight
Wood FinishesProtects the underlying wood from discoloration and degradation.1-5% by weight
Dental CompositesEnhances photostability and longevity of the filling material.Varies by formulation

Toxicological and Biocompatibility Considerations

While this compound itself has not been extensively studied for its effects on signaling pathways, research on related benzophenone derivatives has indicated potential biological interactions. Some benzophenones have been shown to exhibit estrogenic properties and can generate reactive oxygen species (ROS), which may lead to cellular stress and apoptosis.

Studies on benzophenone-3 (a related compound) have suggested a potential to attenuate the MAPK/ERK signaling pathway. Furthermore, some benzophenone derivatives have been implicated in the activation of the Bax/Bcl-2/Caspase-3 apoptotic pathway in human cell lines.

It is important to note that the covalent incorporation of this compound into a polymer matrix is designed to minimize its leaching and subsequent biological interaction. However, for applications in drug development and biomedical devices, thorough biocompatibility and toxicological assessments are essential.

Potential_Biological_Interaction Benzophenone_Derivative Benzophenone Derivative (e.g., Leached Monomer) Cell Cell Benzophenone_Derivative->Cell MAPK_ERK MAPK/ERK Pathway Benzophenone_Derivative->MAPK_ERK May attenuate Apoptosis_Pathway Bax/Bcl-2/Caspase-3 Pathway Benzophenone_Derivative->Apoptosis_Pathway May activate ROS Reactive Oxygen Species (ROS) Cell->ROS Generates Cellular_Stress Cellular Stress ROS->Cellular_Stress Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Cellular_Stress->Apoptosis

Potential biological interactions of leached benzophenone derivatives.

This technical guide provides a foundational understanding of this compound. For specific applications, further research and empirical testing are recommended to optimize formulations and ensure safety and efficacy.

References

Navigating the Safety Profile of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data available for 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (CAS No. 16432-81-8). The information is compiled and presented to meet the needs of researchers, scientists, and drug development professionals, with a focus on clear data presentation, detailed experimental context, and logical safety assessment workflows.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior under various experimental and storage conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C18H16O5[1][2]
Molecular Weight 312.32 g/mol [1][2]
Appearance White to off-white crystalline powder/solid[2][]
Melting Point 77-80 °C[4][5][6][7]
Boiling Point 480.5 ± 40.0 °C at 760 mmHg (Predicted)[6]
Density 1.2 ± 0.1 g/cm³ (Predicted)[6]
Flash Point 173.7 ± 20.8 °C (Predicted)[6]
Purity ≥95–99%[2]

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following hazards.[8]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)3H335: May cause respiratory irritation
Skin Sensitization1H317: May cause an allergic skin reaction
Hazardous to the Aquatic Environment, Long-term Hazard2H411: Toxic to aquatic life with long lasting effects

The signal word associated with these classifications is "Warning".[8]

Toxicological Profile

  • Acute Toxicity: No specific data is available for oral, dermal, or inhalation acute toxicity.

  • Skin Corrosion/Irritation: Classified as a skin irritant (Category 2).[8] Acrylates, as a class of chemicals, are known to be irritants.[9][10][11]

  • Serious Eye Damage/Irritation: Classified as causing serious eye irritation (Category 2).[8] Studies on other acrylates, such as ethyl acrylate, have shown that they can cause eye irritation.[12][13][14]

  • Respiratory or Skin Sensitization: Classified as a potential skin sensitizer (Category 1).[1] Acrylates are recognized as significant contact allergens, and some individuals may develop allergic contact dermatitis upon exposure.[9][10][11][15][16][17]

  • Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: No specific data is available for this compound. Some lower acrylates have been classified as "Possibly Carcinogenic to Humans" by IARC based on animal studies.[18]

  • Specific Target Organ Toxicity (Single and Repeated Exposure): Classified for specific target organ toxicity - single exposure (respiratory tract irritation).[8] No data is available for repeated exposure.

Experimental Protocols for Hazard Assessment

The safety assessment of chemicals like this compound relies on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific study results for this compound are not publicly available, the methodologies for evaluating its key hazards are outlined below.

Skin Irritation Testing

The potential for skin irritation is typically assessed using in vitro methods to reduce or replace animal testing.

Workflow for In Vitro Skin Irritation Testing (based on OECD TG 439)

G cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_analysis Analysis cluster_classification Classification A Reconstructed Human Epidermis (RhE) Tissue B Test Chemical Application (Topical) A->B C Defined Exposure Period B->C D Incubation C->D E Cell Viability Assay (e.g., MTT Assay) D->E F Measure Tissue Viability E->F G Viability ≤ 50%? F->G H Irritant (Category 2) G->H Yes I Non-Irritant G->I No

Caption: In Vitro Skin Irritation Test Workflow.

Eye Irritation Testing

Similar to skin irritation, in vitro methods are the preferred approach for assessing eye irritation potential.

Workflow for In Vitro Eye Irritation Testing (based on OECD TG 492)

G cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_analysis Analysis cluster_classification Classification A Reconstructed Human Cornea-like Epithelium (RhCE) Tissue B Test Chemical Application (Topical) A->B C Defined Exposure Period B->C D Post-exposure Incubation C->D E Cell Viability Assay (e.g., MTT Assay) D->E F Measure Tissue Viability E->F G Viability ≤ 60%? F->G H Irritant (Category 2) G->H Yes I Non-Irritant G->I No

Caption: In Vitro Eye Irritation Test Workflow.

Skin Sensitization Testing

Assessing the potential to cause an allergic skin reaction involves a weight-of-evidence approach, often utilizing a combination of in silico, in chemico, and in vitro data.

Logical Flow for Skin Sensitization Assessment

G cluster_initial Initial Assessment cluster_invitro In Vitro / In Chemico Testing cluster_woe Weight of Evidence (WoE) cluster_conclusion Conclusion A Existing Data Review (Human & Animal) F Integrate All Data A->F B Structure-Activity Relationship (SAR) Analysis B->F C Key Event 1: Covalent Protein Binding (e.g., DPRA) C->F D Key Event 2: Keratinocyte Activation (e.g., KeratinoSens™) D->F E Key Event 3: Dendritic Cell Activation (e.g., h-CLAT) E->F G Sufficient Evidence for Sensitization? F->G H Classify as Sensitizer G->H Yes I Not Classified as a Sensitizer G->I No

Caption: Skin Sensitization Assessment Workflow.

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are critical to ensure safety when working with this compound.

Table 3: Recommended Handling and Storage Practices

AspectRecommendation
Ventilation Use only in a well-ventilated area.[8]
Personal Protective Equipment (PPE) - Eye/Face Protection: Wear safety glasses with side-shields or goggles.[4] - Skin Protection: Wear protective gloves (e.g., nitrile rubber).[4] - Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.[4]
Hygiene Measures Wash hands thoroughly after handling.[8]
Storage Conditions Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from heat and sources of ignition.
Incompatible Materials Information not readily available.

First Aid Measures

In case of exposure, the following first aid measures are recommended.

Table 4: First Aid Measures

Exposure RouteFirst Aid Instructions
Inhalation Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[8]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation, as well as skin sensitization. While specific quantitative toxicological data is limited in publicly accessible sources, the available GHS classifications provide a strong basis for risk assessment and the implementation of appropriate safety precautions. Adherence to recommended handling procedures, use of personal protective equipment, and awareness of first aid measures are essential for the safe use of this compound in research and development settings. Further studies to determine quantitative toxicological endpoints would provide a more complete safety profile.

References

Solubility of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Solubility of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate in Organic Solvents

Introduction

This compound (BHPEA) is a functional monomer of significant interest in polymer chemistry and materials science. Its unique structure, incorporating a benzophenone moiety, a hydroxyl group, and an acrylate functionality, allows for the synthesis of polymers with tailored properties such as UV-curing capabilities, enhanced adhesion, and specific optical characteristics. The solubility of BHPEA in various organic solvents is a critical parameter that dictates its handling, polymerization, and application. This technical guide provides a comprehensive overview of the solubility characteristics of BHPEA, outlines a general experimental protocol for its determination, and presents a framework for data interpretation.

1. Importance of Solubility Data

The solubility of a monomer like BHPEA is a fundamental physical property that influences several aspects of its use:

  • Polymerization Processes: Solution polymerization, a common method for producing polymers, requires the monomer and initiator to be soluble in the chosen solvent. The solubility data helps in selecting an appropriate solvent system that ensures a homogeneous reaction mixture, leading to controlled polymerization kinetics and a polymer with a narrow molecular weight distribution.

  • Formulation and Coating Applications: In applications such as coatings, adhesives, and inks, BHPEA is often part of a complex formulation. Knowledge of its solubility is crucial for preparing stable and uniform solutions, preventing precipitation, and ensuring the final product's desired performance characteristics.

  • Purification and Characterization: Recrystallization, a common technique for purifying solid monomers, relies on solubility differences in various solvents. Furthermore, analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and chromatography require the sample to be dissolved in a suitable deuterated or mobile phase solvent, respectively.

2. Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in various organic solvents at a specific temperature.

2.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Oven or vacuum oven

  • Centrifuge (optional)

2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of BHPEA to a series of vials, each containing a known volume (e.g., 5.0 mL) of a different organic solvent. The excess solid ensures that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle.

    • If necessary, centrifuge the vials at a constant temperature to facilitate the separation of the solid phase.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial. This step removes any remaining suspended solid particles.

    • Record the exact volume of the filtered saturated solution.

  • Solvent Evaporation and Mass Determination:

    • Place the vial containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent completely without decomposing the BHPEA.

    • Once the solvent has been fully evaporated, cool the vial in a desiccator to room temperature.

    • Weigh the vial containing the dried BHPEA residue on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved BHPEA by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.

    • The solubility can then be expressed in various units, such as g/100 mL or mg/mL, using the following formula:

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtered solution (mL)) * 100

3. Data Presentation

The following table provides a template for summarizing the solubility data of this compound in a range of common organic solvents.

Organic SolventChemical ClassSolubility at 25 °C ( g/100 mL)Observations
AcetoneKetoneData to be determinede.g., Colorless solution
TolueneAromatic HydrocarbonData to be determinede.g., Slight yellow tint
MethanolAlcoholData to be determinede.g., Forms solvate
Ethyl AcetateEsterData to be determined
DichloromethaneHalogenatedData to be determined
Tetrahydrofuran (THF)EtherData to be determined
n-HexaneAliphatic HydrocarbonData to be determinede.g., Insoluble
Dimethyl Sulfoxide (DMSO)SulfoxideData to be determined

4. Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_separation Separation cluster_analysis Analysis cluster_calculation Calculation prep1 Add excess BHPEA to solvent prep2 Seal vials prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 sep1 Allow undissolved solid to settle prep3->sep1 sep2 Optional: Centrifuge sep1->sep2 ana1 Withdraw and filter supernatant sep2->ana1 ana2 Evaporate solvent from a known volume ana1->ana2 ana3 Weigh dried residue ana2->ana3 calc1 Calculate solubility (g/100 mL) ana3->calc1

Caption: Workflow for Solubility Determination

5. Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The presence of both polar (hydroxyl, ester, and ketone groups) and non-polar (aromatic rings, ethyl chain) functionalities in its structure results in a nuanced solubility profile.

  • Polarity of the Solvent: Solvents with a polarity similar to that of BHPEA are expected to be more effective. Polar aprotic solvents like acetone, ethyl acetate, and THF are likely to be good solvents due to their ability to engage in dipole-dipole interactions and hydrogen bonding with the hydroxyl and carbonyl groups of BHPEA.

  • Hydrogen Bonding: The hydroxyl group in BHPEA can act as a hydrogen bond donor, while the carbonyl and ester groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding, such as alcohols, may exhibit good solvency, although the overall polarity match will also be a significant factor.

  • Temperature: The solubility of solids in liquids generally increases with temperature. Therefore, heating can be employed to dissolve a higher amount of BHPEA in a given solvent. However, it is essential to ensure that the temperature is not high enough to cause thermal degradation or premature polymerization of the monomer.

Understanding the solubility of this compound is fundamental for its effective utilization in research and industrial applications. This guide provides a standardized methodology for determining its solubility and a framework for organizing and interpreting the resulting data. The provided experimental protocol can be adapted to various solvents and temperatures to generate a comprehensive solubility profile, which is invaluable for process development, formulation, and quality control. Researchers are encouraged to use this guide as a starting point and to consider the specific requirements of their applications when selecting appropriate solvent systems for BHPEA.

An In-depth Technical Guide to 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHEA), a versatile monomer with significant applications in materials science and potential implications for biomedical research. This document details its chemical and physical properties, synthesis, spectroscopic characterization, and explores its biological activities, including antimicrobial and cytotoxic effects.

Chemical and Physical Properties

This compound is a white to off-white solid.[1][] Its core structure features a benzophenone moiety, which is responsible for its strong UV absorption properties, and a polymerizable acrylate group, enabling its incorporation into various polymer networks.[1][]

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueReference
CAS Number 16432-81-8[1]
Molecular Formula C₁₈H₁₆O₅[][3]
Molecular Weight 312.32 g/mol [][3]
IUPAC Name 2-(4-benzoyl-3-hydroxyphenoxy)ethyl prop-2-enoate[][3]
Synonyms 2-Hydroxy-4-(2-acryloyloxyethoxy)benzophenone, 4-(2-Acryloxyethoxy)-2-hydroxybenzophenone, CYASORB UV 2098[]
Appearance White to off-white solid/powder[1][]
Melting Point 77-80 °C[1]
Boiling Point 480.5 °C at 760 mmHg[]
Density 1.226 g/cm³[]
Refractive Index (n20/D) 1.574[]
InChI 1S/C18H16O5/c1-2-17(20)23-11-10-22-14-8-9-15(16(19)12-14)18(21)13-6-4-3-5-7-13/h2-9,12,19H,1,10-11H2[3]
InChIKey NMMXJQKTXREVGN-UHFFFAOYSA-N[3]
SMILES C=CC(=O)OCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O[3]

Synthesis and Experimental Protocols

The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor 2,4-dihydroxybenzophenone, followed by its etherification and subsequent esterification.

Synthesis of 2,4-Dihydroxybenzophenone (Precursor)

A common method for synthesizing 2,4-dihydroxybenzophenone is through a Friedel-Crafts acylation of resorcinol with benzoyl chloride or a related benzoyl derivative.[4]

Experimental Protocol: Synthesis of 2,4-Dihydroxybenzophenone

  • Materials: Resorcinol, anhydrous zinc chloride, phosphorus oxychloride.

  • Procedure:

    • To a mixture of resorcinol (50 mmol) and polyhydroxy benzoic acid (55.6 mmol), add anhydrous zinc chloride (27.2 g) and phosphorus oxychloride (25 mL).

    • Reflux the reaction mixture for 2.5 hours in a water bath at 70 °C with stirring.

    • Pour the mixture into ice and cool to 4 °C for over 24 hours.

    • Filter the resulting precipitate.

    • Wash the solid precipitate twice with a 3% sodium bicarbonate solution.

    • Purify the product by recrystallization from boiling water.[5]

Synthesis of this compound

The final product is synthesized via the esterification of an intermediate, 2-hydroxy-4-(2-hydroxyethoxy)benzophenone, with acryloyl chloride. A representative procedure involves the reaction of 4-benzoyl-3-hydroxyphenol with acryloyl chloride.[1]

Experimental Protocol: Synthesis of this compound

  • Materials: 4-Benzoyl-3-hydroxyphenol, acryloyl chloride, anhydrous dichloromethane (DCM), triethylamine.

  • Procedure:

    • In a reaction vessel under a nitrogen atmosphere, dissolve 4-benzoyl-3-hydroxyphenol (1.0 equivalent) in anhydrous DCM.

    • Cool the solution to 0-5 °C.

    • Add triethylamine (1.5 equivalents) to the solution.

    • Slowly add acryloyl chloride (1.2–1.5 equivalents) to the reaction mixture while maintaining the temperature at 0-5 °C.

    • Stir the reaction mixture at 0-5 °C for 2 hours.

    • Allow the reaction to gradually warm to room temperature and continue stirring for 12 hours.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.[1] Typical yields for this reaction range from 75% to 85%.[1]

Synthesis_Workflow cluster_precursor Step 1: Precursor Synthesis cluster_etherification Step 2: Etherification cluster_final_product Step 3: Esterification Resorcinol Resorcinol Friedel_Crafts Friedel-Crafts Acylation Resorcinol->Friedel_Crafts Benzoyl_Derivative Benzoyl Derivative Benzoyl_Derivative->Friedel_Crafts Precursor 2,4-Dihydroxybenzophenone Friedel_Crafts->Precursor Precursor_in 2,4-Dihydroxybenzophenone Etherification Etherification Precursor_in->Etherification Ethylene_Carbonate Ethylene Carbonate/2-Chloroethanol Ethylene_Carbonate->Etherification Intermediate 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone Etherification->Intermediate Intermediate_in 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone Esterification Esterification Intermediate_in->Esterification Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Esterification Final_Product This compound Esterification->Final_Product

Caption: Synthetic pathway for this compound.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data of this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
7.5 - 6.8mAromaticAromatic Protons[1]
6.4 - 5.8m3HAcrylate Protons (CH₂=CH-)[1]
4.5 - 4.3m4HEthoxy Protons (-O-CH₂-CH₂-O-)[1]

Table 3: ¹³C NMR Spectral Data of this compound in CDCl₃

Chemical Shift (δ, ppm)AssignmentReference
190.2Benzophenone Carbonyl (C=O)[1]
167.5Acrylate Carbonyl (C=O)[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 4: FT-IR Spectral Data of this compound

Wavenumber (cm⁻¹)Vibrational ModeReference
3500 - 3200O-H stretch (intermolecular H-bonding)[6]
3100 - 3000C-H stretch (aromatic)[7]
2980 - 2850C-H stretch (aliphatic)[6]
1720C=O stretch (acrylate carbonyl)[1]
~1650C=O stretch (benzophenone carbonyl)[8]
1635C=C stretch (acrylate)[1]
1600 - 1450C=C stretch (aromatic)[8]
1250 - 1100C-O stretch (ether and ester)[6]

Applications

The dual functionality of this compound, combining a UV-absorbing benzophenone group and a polymerizable acrylate moiety, makes it a valuable component in a variety of applications.

  • UV-Curable Coatings and Resins: It is a key monomer in UV-curable systems, where the acrylate group undergoes rapid polymerization upon UV exposure, and the benzophenone group acts as a photoinitiator, leading to highly cross-linked, stable, and scratch-resistant films.[] These find use in electronic coatings and 3D printing resins.[]

  • Polymer and Composite Materials: Its incorporation into polymers imparts UV stability, rigidity, and transparency. The aromatic structure contributes to a high refractive index, making it suitable for optical coatings and composites.[]

  • Biomedical Devices and Coatings: Due to its biocompatibility and photoreactivity, it is used in coatings for biomedical devices and in tissue engineering scaffolds.[] The hydroxyphenyl group can promote cell adhesion, and the acrylate group allows for photopolymerization under physiological conditions.[]

  • Dental Materials: This monomer is used in dental fillings and adhesives due to its high reactivity, good adhesion, and resistance to UV degradation.

Biological Activity

While primarily used in materials science, the benzophenone and acrylate moieties in this compound suggest potential biological activities that are of interest to drug development professionals.

Antimicrobial Activity

Benzophenone derivatives have demonstrated notable antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.[9][10][11] The mechanism of action for some benzophenone-based antibiotics involves targeting and disrupting the bacterial membrane.[12] These compounds show an affinity for anionic components of the cell wall, such as lipoteichoic acid (LTA) and lipopolysaccharide (LPS), leading to a loss of membrane potential.[12]

Table 5: Antimicrobial Activity of a Representative Benzophenone Derivative (2,2′,4-Trihydroxybenzophenone)

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
Salmonella Typhimurium125250[9]
Staphylococcus aureus62.5125[9]

Antimicrobial_Mechanism BHEA Benzophenone Acrylate Bacterial_Membrane Bacterial Cell Membrane BHEA->Bacterial_Membrane Targets Membrane_Disruption Membrane Disruption Bacterial_Membrane->Membrane_Disruption Leads to Ion_Leakage Ion Leakage (e.g., K+) Membrane_Disruption->Ion_Leakage Loss_of_Potential Loss of Membrane Potential Ion_Leakage->Loss_of_Potential Cell_Death Bacterial Cell Death Loss_of_Potential->Cell_Death

Caption: Proposed antimicrobial mechanism of action for benzophenone derivatives.

Cytotoxicity

In vitro studies have indicated that this compound exhibits some level of cytotoxicity, particularly at higher concentrations.[1] Research on other benzophenone derivatives, such as benzophenone-3 (BP-3), has shown that they can induce apoptosis in neuronal cells through an intrinsic pathway.[13][14] This pathway involves the loss of mitochondrial membrane potential and the activation of caspases-9 and -3.[13][14] Furthermore, benzophenone-1 has been shown to induce photogenotoxicity and apoptosis in human keratinocytes via the release of cytochrome c and Smac/DIABLO, leading to the activation of caspase-3.[15]

Table 6: Cytotoxicity of a Representative Benzophenone Derivative (Benzophenone-3) in Mouse Neuronal Cells

Cell TypeConcentration (µM)Exposure Time (h)EffectReference
Neocortical cells1-1006, 24Neurotoxicity, Apoptosis[14]
Hippocampal cells1-1006, 24Neurotoxicity, Apoptosis[14]

The presence of the acrylate group may also contribute to the cytotoxicity, as acrylates are generally more toxic than their corresponding methacrylates.[5]

Cytotoxicity_Pathway cluster_cellular Cellular Effects cluster_apoptosis Apoptotic Cascade BHEA Benzophenone Acrylate (e.g., BP-3) ROS ROS Production BHEA->ROS Mitochondria Mitochondrial Dysfunction BHEA->Mitochondria Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by benzophenone derivatives.

Conclusion

This compound is a multifunctional monomer with well-established applications in polymer and materials science, primarily as a UV absorber and a photopolymerizable component. Its synthesis is achievable through standard organic chemistry techniques. While its biological activities are not as extensively studied, the existing literature on related benzophenone and acrylate compounds suggests potential for both antimicrobial and cytotoxic effects. Further research is warranted to fully elucidate the specific biological mechanisms and potential therapeutic or toxicological implications of this compound. This guide provides a foundational understanding for researchers and professionals working with or exploring the potential of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate, a specialty acrylic monomer with significant applications in material science due to its ultraviolet (UV) absorbing properties. The synthesis involves the esterification of 2-hydroxy-4-(2-hydroxyethoxy)benzophenone with acryloyl chloride. This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the final product. The presented data and workflows are intended to ensure reproducibility and aid researchers in the efficient production of this valuable monomer.

Introduction

This compound is a bifunctional molecule containing a benzophenone moiety, which provides UV absorption capabilities, and a polymerizable acrylate group.[] This dual functionality makes it a valuable monomer in the synthesis of polymers for applications requiring UV stability, such as in coatings, adhesives, and ophthalmic devices. The synthesis route described herein is an esterification of the primary hydroxyl group of 2-hydroxy-4-(2-hydroxyethoxy)benzophenone with acryloyl chloride in the presence of a base.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplier
2-Hydroxy-4-(2-hydroxyethoxy)benzophenone≥98%Commercially Available
Acryloyl chloride≥97%Commercially Available
Triethylamine≥99%Commercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
Sodium bicarbonate (NaHCO₃), saturated solutionReagent-
Brine (saturated NaCl solution)Reagent-
Magnesium sulfate (MgSO₄), anhydrousReagent-
Silica gel60 Å, 230-400 meshCommercially Available
Round-bottom flask-Standard laboratory supplier
Magnetic stirrer and stir bar-Standard laboratory supplier
Addition funnel-Standard laboratory supplier
Ice bath--
Nitrogen or Argon gas supplyHigh purity-
Rotary evaporator-Standard laboratory supplier
Thin Layer Chromatography (TLC) platesSilica gel coatedCommercially Available
Column chromatography setup-Standard laboratory supplier
Experimental Protocol

Synthesis of this compound

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, add 2-hydroxy-4-(2-hydroxyethoxy)benzophenone (e.g., 25.8 g, 0.1 mol).

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture until the starting material is completely dissolved.

  • Addition of Base: Add triethylamine (e.g., 15.2 g, 20.9 mL, 0.15 mol) to the solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Acryloyl Chloride: Dissolve acryloyl chloride (e.g., 10.9 g, 9.9 mL, 0.12 mol) in 20 mL of anhydrous DCM and add it to the addition funnel. Add the acryloyl chloride solution dropwise to the reaction mixture over a period of approximately 30 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours.

  • Warming to Room Temperature: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 12 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 2:1 v/v).

Work-up and Purification

  • Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly add 50 mL of deionized water to quench the reaction.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any excess acid).

    • 50 mL of deionized water.

    • 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) can be employed. The pure product is a white to off-white solid.[]

Data Presentation

Product Characterization
PropertyValue
Chemical Name This compound
Synonyms 4-(2-Acryloxyethoxy)-2-hydroxybenzophenone
CAS Number 16432-81-8
Molecular Formula C₁₈H₁₆O₅
Molecular Weight 312.32 g/mol
Appearance White to off-white powder/solid[]
Melting Point 77-80 °C
Purity ≥98%
¹H NMR (CDCl₃, δ) 7.8-6.5 (m, aromatic-H), 6.4-5.8 (m, vinyl-H), 4.5-4.2 (m, -OCH₂CH₂O-)
¹³C NMR (CDCl₃, δ) 198 (C=O, benzoyl), 166 (C=O, acrylate), 162-110 (aromatic-C), 131, 128 (vinyl-C), 65, 61 (-OCH₂CH₂O-)
FT-IR (KBr, cm⁻¹) ~3400 (O-H), ~1720 (C=O, acrylate), ~1630 (C=O, benzophenone), ~1600, 1500 (C=C, aromatic)

Experimental Workflow and Signaling Pathways

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_product Final Product Start Start: 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone Dissolve Dissolve in anhydrous DCM Start->Dissolve Add_Base Add Triethylamine Dissolve->Add_Base Cool Cool to 0-5 °C Add_Base->Cool Add_Acryloyl_Chloride Add Acryloyl Chloride in DCM (dropwise) Cool->Add_Acryloyl_Chloride React_Cold React at 0-5 °C for 2h Add_Acryloyl_Chloride->React_Cold React_RT React at RT for 12h React_Cold->React_RT Quench Quench with Water React_RT->Quench Separate Separate Organic Layer Quench->Separate Wash_NaHCO3 Wash with sat. NaHCO3 Separate->Wash_NaHCO3 Wash_H2O Wash with Water Wash_NaHCO3->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry with MgSO4 Wash_Brine->Dry Evaporate Evaporate Solvent Dry->Evaporate Chromatography Column Chromatography Evaporate->Chromatography Product This compound Chromatography->Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Acryloyl chloride is corrosive and a lachrymator; handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Triethylamine is a corrosive and flammable liquid.

This detailed protocol provides a comprehensive guide for the synthesis of this compound. By following these procedures, researchers can reliably produce this monomer for various applications in polymer and materials science.

References

Application Notes and Protocols for 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) in UV Curable Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) in ultraviolet (UV) curable coatings. This document details its properties, synthesis, formulation, and the expected performance enhancements it imparts to coating systems. Detailed experimental protocols are provided to guide researchers in their application and evaluation of this versatile monomer.

Introduction

This compound, also known as BHPEA, is a specialty acrylate monomer that functions as a polymerizable UV absorber.[1] Its unique molecular structure, incorporating both a benzophenone moiety and an acrylate functional group, allows it to be covalently integrated into a polymer network during UV curing.[2] This dual functionality makes it a highly effective additive for enhancing the durability and longevity of coatings by protecting them from degradation caused by UV radiation.[3] Unlike traditional UV absorbers that can migrate out of the coating over time, the polymerizable nature of BHPEA ensures permanent UV protection.[2]

The benzophenone group within the BHPEA molecule is a potent chromophore that absorbs UV radiation, particularly in the UV-A and UV-B regions, and dissipates the energy as heat, thus preventing it from initiating photodegradation reactions within the polymer matrix.[4][5] The acrylate group enables it to participate in free-radical polymerization reactions, becoming a permanent part of the coating's crosslinked structure.[6]

Physicochemical Properties of BHPEA

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name This compound[6]
Synonyms 4-(2-Acryloxyethoxy)-2-hydroxybenzophenone, BHPEA
CAS Number 16432-81-8
Molecular Formula C₁₈H₁₆O₅[6]
Molecular Weight 312.32 g/mol [6]
Appearance White to off-white crystalline powder[6]
Melting Point 77-80 °C[6]
Purity ≥95–99%[6]
Solubility Soluble in common organic solvents (e.g., dichloromethane, acetone)[6]

Signaling Pathway: Photoinitiation Mechanism

BHPEA, containing a benzophenone moiety, acts as a Type II photoinitiator. This means it requires a co-initiator, typically a tertiary amine, to generate free radicals upon exposure to UV light. The process is illustrated in the following diagram.

G cluster_initiation Photoinitiation cluster_propagation Polymerization BP Benzophenone (in BHPEA) BP_excited Excited State Benzophenone* BP->BP_excited UV UV Light (hν) UV->BP Absorption BP_excited->BP Decay (Heat) Exciplex Exciplex BP_excited->Exciplex Hydrogen Abstraction with Amine Amine Tertiary Amine (Co-initiator) Amine->Exciplex Radicals Free Radicals Exciplex->Radicals Electron/Proton Transfer Acrylate Acrylate Monomers (including BHPEA) Radicals->Acrylate Initiation Polymer Crosslinked Polymer Network Acrylate->Polymer Propagation caption Figure 1: Photoinitiation pathway of benzophenone-containing compounds.

Figure 1: Photoinitiation pathway of benzophenone-containing compounds.

Upon absorption of UV light, the benzophenone moiety in BHPEA is promoted to an excited triplet state. In this state, it can abstract a hydrogen atom from a synergist molecule, such as a tertiary amine, leading to the formation of two radical species. These radicals then initiate the polymerization of acrylate monomers in the coating formulation, including the acrylate group of BHPEA itself, leading to a crosslinked polymer network.

Experimental Protocols

Synthesis of this compound (BHPEA)

This protocol is a representative procedure for the laboratory-scale synthesis of BHPEA.

Materials:

  • 4-Benzoyl-3-hydroxyphenol

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and hotplate

  • Ice bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.

  • Dissolve 4-benzoyl-3-hydroxyphenol (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution while stirring.

  • Slowly add acryloyl chloride (1.2-1.5 equivalents) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours.

  • Allow the reaction to gradually warm to room temperature and stir for an additional 12 hours to ensure complete conversion.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white to off-white powder.

Preparation and Curing of a UV Curable Coating Formulation

This protocol provides a general guideline for incorporating BHPEA into a simple UV curable coating formulation. Researchers should optimize the concentrations based on their specific oligomer and reactive diluent system.

Materials:

  • Urethane acrylate or epoxy acrylate oligomer

  • Reactive diluent (e.g., tripropyleneglycol diacrylate - TPGDA, isobornyl acrylate - IBOA)

  • This compound (BHPEA)

  • Photoinitiator (e.g., a Type I photoinitiator for bulk cure, such as TPO)

  • Co-initiator (e.g., a tertiary amine if relying on BHPEA's photoinitiating capability)

  • Substrate (e.g., glass slides, metal panels, plastic sheets)

  • Bar coater or spin coater

  • UV curing system (e.g., mercury vapor lamp or LED lamp with appropriate wavelength)

Formulation:

ComponentFunctionWeight Percentage (wt%)
Urethane Acrylate OligomerForms the coating backbone, provides flexibility and toughness40 - 60
Tripropyleneglycol Diacrylate (TPGDA)Reactive diluent, adjusts viscosity and crosslink density30 - 50
BHPEA Polymerizable UV Absorber 1 - 5
Photoinitiator (e.g., TPO)Initiates polymerization1 - 4
Amine Synergist (optional)Co-initiator for Type II photoinitiation1 - 3

Procedure:

  • In a light-protected container, combine the urethane acrylate oligomer, reactive diluent(s), and BHPEA.

  • Gently warm the mixture to approximately 50-60 °C while stirring to ensure complete dissolution of the solid BHPEA.

  • Once a homogenous solution is obtained, cool the mixture to room temperature.

  • Add the photoinitiator and amine synergist (if used) and stir until fully dissolved. Avoid vigorous stirring to prevent air bubble incorporation.

  • Apply the formulated coating onto the desired substrate using a bar coater or spin coater to achieve a uniform film thickness (e.g., 25-50 µm).

  • Cure the coated substrate by passing it under a UV lamp. The required UV dose and intensity will depend on the formulation, film thickness, and the specific UV curing system used. A typical starting point would be a dose of 500-1000 mJ/cm².

Performance Evaluation of UV Curable Coatings

The following experimental workflow outlines the standard procedures for evaluating the performance of UV curable coatings containing BHPEA.

G cluster_workflow Experimental Workflow for Coating Evaluation cluster_testing Performance Testing cluster_analysis Data Analysis Formulation Coating Formulation (with and without BHPEA) Application Film Application (e.g., Bar Coating) Formulation->Application Curing UV Curing Application->Curing Conditioning Post-Cure Conditioning (24h at room temp) Curing->Conditioning Hardness Hardness Testing (Pencil Hardness, Pendulum Hardness) Conditioning->Hardness Adhesion Adhesion Testing (Cross-hatch, Tape Test) Conditioning->Adhesion Chemical Chemical Resistance (Solvent Rub Test) Conditioning->Chemical Weathering Accelerated Weathering (QUV, Xenon Arc) Conditioning->Weathering Hardness_Data Hardness Values Hardness->Hardness_Data Adhesion_Data Adhesion Rating Adhesion->Adhesion_Data Chemical_Data Number of Rubs to Failure Chemical->Chemical_Data Weathering_Data Gloss Retention, Color Change (ΔE), Yellowing Index Weathering->Weathering_Data caption Figure 2: Experimental workflow for evaluating UV curable coatings.

Figure 2: Experimental workflow for evaluating UV curable coatings.
Expected Performance Improvements with BHPEA

The incorporation of BHPEA into UV curable coatings is expected to provide the following performance benefits. While comprehensive quantitative data from a single study is not available, the following table summarizes the anticipated effects based on the known properties of BHPEA.

Performance MetricExpected Effect of BHPEARationale
UV Resistance / Weatherability Significantly ImprovedThe benzophenone moiety absorbs harmful UV radiation, preventing polymer degradation, chalking, and gloss loss.[4]
Yellowing Index Reduced upon UV exposureBy absorbing UV light, BHPEA protects the polymer backbone from photo-oxidation, a primary cause of yellowing.[2]
Adhesion Generally maintained or slightly improvedThe hydroxyl group on the phenoxy ring can promote hydrogen bonding with the substrate, potentially enhancing adhesion.[]
Hardness MaintainedAs a polymerizable component, BHPEA is not expected to negatively impact the crosslink density and hardness of the cured film.
Chemical Resistance Maintained or slightly improvedThe incorporation of the aromatic benzophenone structure can enhance the chemical resistance of the polymer network.[]
Standard Test Protocols
  • Hardness: Pencil hardness can be determined according to ASTM D3363. Pendulum hardness (König or Persoz) can be measured following ASTM D4366.

  • Adhesion: Cross-hatch adhesion should be evaluated using ASTM D3359.

  • Chemical Resistance: The solvent rub test (e.g., with methyl ethyl ketone - MEK) can be performed according to ASTM D5402 to assess the degree of cure and chemical resistance.

  • Accelerated Weathering: To evaluate the effectiveness of BHPEA in preventing UV degradation, samples should be exposed to accelerated weathering conditions using a QUV chamber (ASTM G154) or a xenon arc chamber (ASTM G155).[5][8] Changes in gloss, color (ΔE*), and yellowing index should be monitored over time.

Conclusion

This compound is a valuable monomer for formulators of UV curable coatings seeking to enhance the long-term durability and weatherability of their products. Its ability to co-polymerize into the polymer matrix provides permanent UV protection without the risk of migration. The provided protocols offer a starting point for researchers to incorporate and evaluate BHPEA in their specific coating systems. Further optimization of formulations and curing conditions will enable the full potential of this multifunctional monomer to be realized.

References

Application Notes and Protocols for Hydrogel Formulation with 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl Acrylate (BHPEA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) is a unique monomer that combines a polymerizable acrylate group with a benzophenone moiety. This structure imparts dual functionality, allowing BHPEA to act as both a co-monomer in hydrogel networks and a photoinitiator for UV-curing, a process sometimes referred to as benzophenone acrylate polymerization.[1] The benzophenone component is a well-established chromophore that efficiently absorbs UV radiation, making BHPEA an excellent agent for creating UV-protective materials. Its ability to be covalently integrated into polymer chains offers permanent UV shielding, which is particularly valuable in applications like intraocular lenses and advanced coatings to prevent material degradation.[1]

These application notes provide a comprehensive overview of the formulation, characterization, and potential applications of hydrogels incorporating BHPEA, with a particular focus on their use in drug delivery and biomedical applications. Detailed protocols for key experimental procedures are also included.

Chemical Properties of BHPEA

PropertyValueReference
CAS Number 16432-81-8[2]
Molecular Formula C₁₈H₁₆O₅[2]
Molecular Weight 312.32 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 77-80 °C[2]
Key Features UV-absorbing benzoyl group, polymerizable acrylate moiety[2]

Hydrogel Formulation and Synthesis

BHPEA can be incorporated into hydrogel networks through photopolymerization. It can be copolymerized with various hydrophilic monomers to tailor the hydrogel's properties for specific applications. Poly(ethylene glycol) diacrylate (PEGDA) is a common co-monomer due to its biocompatibility and tunable properties.[3][4] The benzophenone moiety in BHPEA can act as a photoinitiator upon UV exposure, initiating the polymerization of the acrylate groups.[]

General Workflow for BHPEA Hydrogel Formulation

G cluster_prep Pre-polymer Solution Preparation cluster_fab Hydrogel Fabrication cluster_post Post-Fabrication Processing Monomer_Selection Select Monomers (e.g., BHPEA, PEGDA) Initiator_Addition Add Photoinitiator (if needed) Monomer_Selection->Initiator_Addition Drug_Incorporation Dissolve/Disperse Drug Initiator_Addition->Drug_Incorporation Solvent_Addition Add Solvent (e.g., PBS, DMSO) Drug_Incorporation->Solvent_Addition Molding Mold Solution Solvent_Addition->Molding UV_Curing UV Curing (e.g., 365 nm) Molding->UV_Curing Washing Wash to Remove Unreacted Monomers UV_Curing->Washing Swelling Equilibrate in Buffer Washing->Swelling Characterization Characterization Swelling->Characterization G cluster_release Drug Release from Hydrogel Drug_Loaded_Hydrogel Drug-Loaded Hydrogel in Aqueous Environment Swelling Hydrogel Swelling Drug_Loaded_Hydrogel->Swelling Diffusion Drug Diffusion through Pores Swelling->Diffusion Release Drug Release Diffusion->Release G cluster_pathway Example: Dexamethasone-Mediated Anti-inflammatory Pathway Dex Dexamethasone (Released from Hydrogel) GR Glucocorticoid Receptor (Cytoplasmic) Dex->GR Complex Dex-GR Complex GR->Complex Nucleus Nucleus Complex->Nucleus GRE Glucocorticoid Response Elements (GRE) Nucleus->GRE Anti_Inflammatory Increased Transcription of Anti-inflammatory Genes (e.g., IκBα) GRE->Anti_Inflammatory Activation Pro_Inflammatory Decreased Transcription of Pro-inflammatory Genes (e.g., IL-6, TNF-α) GRE->Pro_Inflammatory Repression

References

Application Notes and Protocols for 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) in Intraocular Lens Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) is a polymerizable ultraviolet (UV) absorbing monomer crucial in the manufacturing of intraocular lenses (IOLs). Its benzophenone moiety provides excellent UV absorption, protecting the retina from harmful radiation, while the acrylate group allows for its covalent incorporation into the IOL polymer matrix. This covalent bonding is critical for the long-term safety and efficacy of the IOL, as it minimizes the risk of the UV blocker leaching into the ocular environment. These application notes provide detailed protocols for the formulation, manufacturing, and evaluation of IOLs containing BHPEA.

Physicochemical Properties of BHPEA

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 16432-81-8
Molecular Formula C₁₈H₁₆O₅
Molecular Weight 312.32 g/mol
Appearance White to off-white powder
Melting Point 77-80 °C
UV Absorption Strong absorption in the UV-A and UV-B regions

IOL Formulation and Manufacturing

The following protocol outlines a representative method for the formulation and manufacturing of a hydrophobic acrylic IOL incorporating BHPEA.

Materials and Reagents
  • This compound (BHPEA)

  • Hydrophobic acrylic monomers (e.g., 2-phenylethyl acrylate, 2-phenylethyl methacrylate)

  • Cross-linking agent (e.g., ethylene glycol dimethacrylate)

  • Photoinitiator (e.g., 2,4,6-trimethylbenzoyl-diphenyl-phosphine oxide)

  • IOL molds (polypropylene)

  • UV curing system

  • Isopropyl alcohol (IPA)

  • Deionized water

Experimental Protocol: IOL Formulation and Curing
  • Monomer Mixture Preparation: In a clean, amber glass vial under yellow light conditions, prepare the monomer mixture according to the formulation in Table 2. The components should be added in the order listed and mixed until a homogenous solution is achieved.

ComponentConcentration (wt%)
2-phenylethyl acrylate40-60%
2-phenylethyl methacrylate30-50%
Ethylene glycol dimethacrylate1-5%
This compound (BHPEA) 1-3%
2,4,6-trimethylbenzoyl-diphenyl-phosphine oxide0.5-2%
  • Mold Filling: Carefully dispense the monomer mixture into the IOL molds, ensuring no air bubbles are trapped.

  • UV Curing: Place the filled molds into a UV curing chamber. Expose the molds to UV radiation (e.g., 365 nm) for a predetermined time to ensure complete polymerization. The curing time will depend on the specific UV intensity and initiator concentration.

  • Demolding: After curing, carefully open the molds and remove the solid IOLs.

  • Extraction and Hydration: Submerge the IOLs in isopropyl alcohol to extract any unreacted monomers or other low molecular weight compounds. Following extraction, hydrate the IOLs in deionized water.

Experimental Workflow: IOL Manufacturing

IOL_Manufacturing_Workflow cluster_formulation Formulation cluster_manufacturing Manufacturing cluster_purification Purification & Hydration Monomer_Mixture Prepare Monomer Mixture Mold_Filling Fill IOL Molds Monomer_Mixture->Mold_Filling UV_Curing UV Curing Mold_Filling->UV_Curing Demolding Demold IOLs UV_Curing->Demolding Extraction Extraction in IPA Demolding->Extraction Hydration Hydration in DI Water Extraction->Hydration Final_IOL Finished IOL Hydration->Final_IOL

Diagram 1: IOL Manufacturing Workflow.

Quality Control and Performance Testing

A series of tests are essential to ensure the safety and efficacy of the manufactured IOLs.

UV-Blocking Efficacy

The primary function of incorporating BHPEA is to provide UV protection. This is quantified using UV-Vis spectrophotometry.

  • Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

  • Sample Preparation: Place the hydrated IOL in a quartz cuvette filled with balanced salt solution (BSS).

  • Blank Measurement: Use a cuvette containing only BSS as the blank.

  • Spectral Scan: Perform a spectral scan from 200 nm to 800 nm.

  • Data Analysis: Calculate the percentage of UV transmittance at key wavelengths. The results should demonstrate significant blocking of UV-A (315-400 nm) and UV-B (280-315 nm) radiation.

Wavelength (nm)Transmittance (%)
320< 1%
350< 1%
380< 5%
400< 10%
450> 85%
550> 90%
Leachables and Extractables Testing

To confirm the covalent bonding of BHPEA and the removal of unreacted monomers, leachables and extractables testing is performed.

  • Extraction: Incubate the IOLs in an extraction solvent (e.g., a mixture of isopropanol and water) at an elevated temperature (e.g., 70°C) for a specified period (e.g., 72 hours).

  • Sample Preparation: Take an aliquot of the extraction solvent for analysis.

  • HPLC System: Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection Wavelength: Set to the absorbance maximum of BHPEA.

  • Quantification: Compare the peak area of any detected BHPEA in the sample to a standard curve of known BHPEA concentrations. The concentration of leached BHPEA should be below the safety threshold.

IOL SampleLeached BHPEA (µg/mL)
IOL with 2% BHPEA< 0.1

Biocompatibility Assessment

The biocompatibility of the IOL is critical to prevent adverse reactions in the eye. Standardized in vitro and in vivo tests are performed.

In Vitro Cytotoxicity Assay (ISO 10993-5)

This assay evaluates the potential for the IOL material to cause cell death.

  • Cell Culture: Culture a suitable cell line, such as human lens epithelial cells (HLECs), in appropriate culture medium.

  • Extract Preparation: Prepare an extract of the IOL by incubating it in culture medium for 24-72 hours at 37°C.

  • Cell Treatment: Expose the cultured cells to the IOL extract for 24 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the cells and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to untreated control cells. A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.

SampleCell Viability (%)Result
Negative Control100%Non-cytotoxic
IOL with BHPEA Extract> 95%Non-cytotoxic
Positive Control< 30%Cytotoxic

Signaling Pathways in Ocular Biocompatibility

Understanding the cellular signaling pathways involved in the eye's response to an IOL is crucial for developing more biocompatible materials. Two key pathways are the TGF-β signaling pathway, implicated in Posterior Capsule Opacification (PCO), and the VEGF signaling pathway, involved in postoperative inflammation.

TGF-β Signaling in Posterior Capsule Opacification

TGF_beta_pathway TGFb TGF-β Receptor TGF-β Receptor Complex TGFb->Receptor Binding Smad23 Smad2/3 Receptor->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_transcription Gene Transcription (α-SMA, Fibronectin) Nucleus->Gene_transcription EMT Epithelial-Mesenchymal Transition (EMT) Gene_transcription->EMT PCO Posterior Capsule Opacification (PCO) EMT->PCO

Diagram 2: TGF-β Signaling in PCO.
VEGF Signaling in Postoperative Inflammation

VEGF_pathway Surgical_Trauma Surgical Trauma VEGF_release VEGF Release Surgical_Trauma->VEGF_release VEGFR VEGF Receptor (VEGFR) VEGF_release->VEGFR Binding PLC PLCγ VEGFR->PLC Activation PKC PKC PLC->PKC Increased_Permeability Increased Vascular Permeability PKC->Increased_Permeability Inflammation Postoperative Inflammation Increased_Permeability->Inflammation

Diagram 3: VEGF Signaling in Inflammation.

Conclusion

The incorporation of this compound into intraocular lenses provides essential UV protection for the pseudophakic eye. The protocols outlined in these application notes provide a framework for the formulation, manufacturing, and rigorous testing of IOLs containing BHPEA. Adherence to these methodologies will help ensure the development of safe and effective IOLs with long-term stability and biocompatibility. Further research into the modulation of ocular signaling pathways in response to IOLs will continue to advance the design of next-generation biomaterials for ophthalmology.

Application Notes and Protocols for Surface Functionalization Using 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) is a versatile monomer used for surface functionalization in a variety of applications, including biomedical devices, coatings, and biosensors.[] Its unique structure, containing a benzophenone group and a polymerizable acrylate moiety, allows it to act as both a UV-absorbing agent and a photoinitiator for crosslinking reactions.[][2] This dual functionality enables the covalent attachment of thin polymer films to various substrates upon UV irradiation, providing a stable and durable surface modification.[] BHPEA is a white to off-white crystalline powder with a melting point of 77–80°C.[2]

The benzophenone component of BHPEA absorbs UV light, leading to the formation of radicals that can initiate polymerization of the acrylate groups.[] This process can be used to create polymer coatings with tailored properties, such as hydrophilicity, biocompatibility, and anti-fouling characteristics.[] Furthermore, the hydroxyl group on the phenoxy ring can serve as a point for further chemical modification, allowing for the immobilization of biomolecules like proteins and peptides.[]

These application notes provide an overview of the use of BHPEA for surface functionalization, including protocols for substrate preparation, coating application, and characterization of the modified surfaces.

Key Properties of BHPEA
PropertyValueReference
Molecular Formula C₁₈H₁₆O₅[2][3]
Molecular Weight 312.32 g/mol [2][3]
CAS Number 16432-81-8[2]
Appearance White to off-white crystalline powder[][2]
Melting Point 77-80 °C[4]
Purity ≥95–99%[][2]

Application 1: Creation of Biocompatible and Anti-Fouling Surfaces

This protocol describes the use of BHPEA to create a biocompatible and protein-repellent surface by co-polymerizing it with a hydrophilic monomer, such as poly(ethylene glycol) methyl ether acrylate (PEGMA).

Experimental Protocol

1. Substrate Preparation:

  • Clean the desired substrate (e.g., glass coverslips, silicon wafers, or polymer films) thoroughly.

  • A recommended procedure for glass or silicon is sonication in a series of solvents: acetone, ethanol, and deionized water (15 minutes each).

  • Dry the substrates under a stream of nitrogen gas and store them in a desiccator until use.

  • For some substrates, a plasma treatment (e.g., oxygen or argon plasma) can be used to introduce hydroxyl groups on the surface, which can improve the adhesion of the polymer coating.

2. Preparation of the Coating Solution:

  • Prepare a solution of BHPEA and the desired co-monomer (e.g., PEGMA) in a suitable solvent, such as a mixture of isopropanol and water.

  • A typical concentration range for BHPEA is 1-5% (w/v), and the co-monomer concentration can be varied to achieve the desired surface properties.

  • For creating a protein-repellent surface, a higher concentration of PEGMA is recommended.

  • Ensure the solution is well-mixed and protected from light until use.

3. Surface Coating and UV Curing:

  • Apply the coating solution to the prepared substrate using a suitable technique, such as spin-coating, dip-coating, or spray-coating.

  • Spin-coating: Apply a few drops of the solution to the center of the substrate and spin at a controlled speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to achieve a uniform thin film.

  • Place the coated substrate in a UV curing chamber.

  • Expose the substrate to UV light (e.g., 365 nm) for a sufficient time to ensure complete polymerization and crosslinking. The required exposure time will depend on the intensity of the UV source and the concentration of BHPEA.

  • After curing, wash the surface thoroughly with the solvent used for the coating solution to remove any unreacted monomers.

  • Dry the functionalized surface under a stream of nitrogen.

4. Surface Characterization:

  • Contact Angle Measurement: Measure the static water contact angle to assess the hydrophilicity of the surface. A lower contact angle indicates a more hydrophilic surface, which is often associated with reduced protein adsorption.

  • X-ray Photoelectron Spectroscopy (XPS): Use XPS to confirm the elemental composition of the surface and verify the presence of the BHPEA-based coating.

  • Atomic Force Microscopy (AFM): Characterize the surface topography and roughness of the coating.

Expected Results
Surface ModificationWater Contact Angle (°)Protein Adsorption (ng/cm²) (e.g., Fibrinogen)
Uncoated Glass10-20> 300
BHPEA Coating60-70~150-200
BHPEA-co-PEGMA Coating30-40< 50

Experimental Workflow

G cluster_prep Substrate Preparation cluster_coating Coating Application cluster_char Surface Characterization Substrate Select Substrate (e.g., Glass, Silicon) Cleaning Solvent Cleaning (Acetone, Ethanol, DI Water) Substrate->Cleaning Drying_N2 Drying (N2 Stream) Cleaning->Drying_N2 Plasma Optional: Plasma Treatment Drying_N2->Plasma Solution Prepare BHPEA/ Co-monomer Solution Drying_N2->Solution Plasma->Solution Application Apply Coating (Spin/Dip/Spray) Solution->Application UVCuring UV Curing (e.g., 365 nm) Application->UVCuring Washing Wash to Remove Unreacted Monomers UVCuring->Washing Drying_Final Final Drying Washing->Drying_Final ContactAngle Water Contact Angle Drying_Final->ContactAngle XPS XPS Analysis Drying_Final->XPS AFM AFM Imaging Drying_Final->AFM G cluster_surface Functionalized Surface cluster_cell Cellular Response Surface BHPEA-based Coating RGD Immobilized RGD Peptide Integrin Integrin Receptor RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton Reorganization FAK->Actin Proliferation Cell Proliferation FAK->Proliferation Spreading Cell Spreading Actin->Spreading

References

Application Notes and Protocols for 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate as a Photoinitiator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHEA) is a polymerizable Type II photoinitiator that combines the UV-absorbing properties of a benzophenone derivative with a reactive acrylate moiety. This dual functionality allows for its covalent incorporation into a polymer network, minimizing migration and ensuring long-term UV stability. BHEA is particularly effective for initiating the polymerization of acrylate and methacrylate monomers upon exposure to UV light, making it a valuable tool in the development of biocompatible materials, coatings, and drug delivery systems.

Physicochemical Properties

BHEA is a white to off-white crystalline powder.[1] Its chemical structure integrates a benzophenone chromophore, responsible for UV light absorption, and a terminal acrylate group that participates in polymerization.

PropertyValueReference
CAS Number16432-81-8[1][2][3]
Molecular FormulaC₁₈H₁₆O₅[1][2][3]
Molecular Weight312.32 g/mol [2]
Melting Point77-80 °C[1][3]
Molar Extinction Coefficient (in acetonitrile)ε = 1.71 x 10⁴ L mol⁻¹ cm⁻¹ at λ=286 nm[4]
ε = 1.17 x 10⁴ L mol⁻¹ cm⁻¹ at λ=324 nm[4]

Mechanism of Photoinitiation

As a Type II photoinitiator, this compound initiates polymerization through a bimolecular process. Upon absorption of UV radiation, the benzophenone moiety undergoes a transition from the ground state (S₀) to an excited singlet state (S₁), followed by efficient intersystem crossing (ISC) to an excited triplet state (T₁). This triplet state is the primary photoactive species.

The excited triplet benzophenone derivative then abstracts a hydrogen atom from a synergist, typically a tertiary amine, to generate an α-aminoalkyl radical. This radical is the initiating species that attacks the double bond of a monomer, thereby starting the polymerization chain reaction.

G cluster_photoinitiation Photoinitiation Process BHEA (S₀) BHEA (S₀) BHEA (S₁) BHEA (S₁) BHEA (S₀)->BHEA (S₁) UV Light (hν) BHEA (T₁) BHEA (T₁) BHEA (S₁)->BHEA (T₁) Intersystem Crossing (ISC) α-Aminoalkyl Radical α-Aminoalkyl Radical BHEA (T₁)->α-Aminoalkyl Radical Hydrogen Abstraction Amine Synergist Amine Synergist Amine Synergist->BHEA (T₁) Monomer Monomer α-Aminoalkyl Radical->Monomer Initiation Growing Polymer Chain Growing Polymer Chain Monomer->Growing Polymer Chain Propagation

Caption: Photoinitiation mechanism of BHEA.

Experimental Protocols

Protocol 1: Synthesis of this compound (BHEA)

This protocol describes a general method for the synthesis of BHEA.

Materials:

  • 2,4-Dihydroxybenzophenone

  • 2-Chloroethanol

  • Acryloyl chloride

  • Triethylamine

  • Sodium hydroxide

  • Dichloromethane (DCM), anhydrous

  • Ethanol

  • Sodium sulfate, anhydrous

  • Nitrogen gas supply

Procedure:

  • Synthesis of 2-(4-benzoyl-3-hydroxyphenoxy)ethanol:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dihydroxybenzophenone and sodium hydroxide in ethanol.

    • Add 2-chloroethanol to the solution and reflux the mixture for 24 hours.

    • After cooling, filter the precipitate and wash with water.

    • Recrystallize the crude product from ethanol to obtain pure 2-(4-benzoyl-3-hydroxyphenoxy)ethanol.

  • Synthesis of this compound:

    • Dissolve the synthesized 2-(4-benzoyl-3-hydroxyphenoxy)ethanol and triethylamine in anhydrous DCM in a flask under a nitrogen atmosphere.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add acryloyl chloride dropwise to the solution while stirring.

    • Allow the reaction to proceed at 0°C for 2 hours, then warm to room temperature and stir for an additional 12 hours.

    • Wash the organic phase sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield BHEA.

G cluster_workflow Synthesis Workflow start Start step1 Dissolve 2,4-Dihydroxybenzophenone and NaOH in Ethanol start->step1 step2 Add 2-Chloroethanol and Reflux step1->step2 step3 Purify Intermediate step2->step3 step4 Dissolve Intermediate and Triethylamine in DCM step3->step4 step5 Add Acryloyl Chloride at 0°C step4->step5 step6 Reaction and Work-up step5->step6 step7 Purify Final Product (BHEA) step6->step7 end_node End step7->end_node

Caption: Workflow for the synthesis of BHEA.

Protocol 2: Evaluation of Photoinitiator Efficiency using Real-Time FTIR Spectroscopy

This protocol outlines the methodology for determining the photopolymerization kinetics of an acrylate monomer using BHEA as the photoinitiator.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) spectrometer with a real-time monitoring accessory

  • UV/Vis light source with controlled intensity (e.g., 365 nm LED)

  • Liquid sample holder (e.g., BaF₂ or KBr plates with a spacer of known thickness, typically 25 µm)

  • Monomer (e.g., Trimethylolpropane triacrylate, TMPTMA)

  • This compound (BHEA)

  • Co-initiator/synergist (e.g., Triethylamine, TEA, or Ethyl 4-(dimethylamino)benzoate, EDB)

  • Nitrogen purge system (optional, to minimize oxygen inhibition)

Procedure:

  • Sample Preparation:

    • Prepare a photopolymerizable formulation by dissolving BHEA (e.g., 1 wt%) and the co-initiator (e.g., 2 wt%) in the acrylate monomer. Ensure complete dissolution by gentle mixing.

  • FTIR Setup:

    • Place a drop of the formulation between two BaF₂ plates separated by a spacer.

    • Mount the sample holder in the FTIR spectrometer.

    • If applicable, purge the sample chamber with nitrogen for a few minutes before and during the experiment to create an inert atmosphere.

  • Data Acquisition:

    • Collect a reference spectrum before UV irradiation.

    • Start the real-time data collection, monitoring the decrease in the peak area of the acrylate double bond, typically around 1635 cm⁻¹ and 810 cm⁻¹.

    • Simultaneously, expose the sample to UV light of a known intensity.

    • Continue data collection until the peak area of the acrylate double bond remains constant, indicating the end of the polymerization.

  • Data Analysis:

    • Calculate the degree of conversion (DC%) of the acrylate double bonds over time using the following equation: DC(%) = (A₀ - Aₜ) / A₀ * 100 where A₀ is the initial peak area of the acrylate double bond before irradiation, and Aₜ is the peak area at time t.

    • Plot the degree of conversion as a function of time to obtain the polymerization profile.

    • The rate of polymerization (Rp) can be determined from the slope of the conversion versus time curve.

Representative Data

The following table presents hypothetical data for the photopolymerization of TMPTMA initiated by BHEA, illustrating the expected performance. Actual results may vary depending on the specific experimental conditions.

ParameterCondition 1Condition 2
Formulation
MonomerTMPTMATMPTMA
Photoinitiator (BHEA)1 wt%1 wt%
Co-initiator (EDB)2 wt%2 wt%
UV Exposure
Wavelength365 nm365 nm
Light Intensity10 mW/cm²20 mW/cm²
Results
Final Monomer Conversion~85%~90%
Time to reach 50% conversion~15 s~8 s
Maximum Polymerization Rate~5.7 %/s~11.3 %/s

Conclusion

This compound is an efficient and versatile Type II photoinitiator suitable for a wide range of applications in materials science and drug development. Its polymerizable nature offers significant advantages in terms of stability and reduced leachability. The protocols provided herein offer a framework for the synthesis and evaluation of BHEA, enabling researchers to effectively utilize this compound in their photopolymerization systems.

References

Application Notes and Protocols for Crosslinking Density Control with 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) is a specialized acrylic monomer that serves a dual function as both a UV-absorbing agent and a photo-initiator for crosslinking in polymer systems.[1][] Its unique molecular structure, which incorporates a benzophenone group and a reactive acrylate moiety, allows for the formation of covalently crosslinked polymer networks upon exposure to UV radiation.[1][] This property is particularly valuable in the development of materials where precise control over crosslinking density is critical, such as in drug delivery systems, hydrogels for tissue engineering, and advanced coatings.[]

The benzophenone component of BHPEA absorbs UV light, leading to the generation of free radicals that can initiate polymerization and crosslinking of the acrylate groups within the polymer matrix.[] The extent of this crosslinking can be modulated by varying the concentration of BHPEA, the intensity and duration of UV exposure, and the overall composition of the polymer formulation. This control over the crosslinking density directly influences the material's mechanical properties, swelling behavior, and degradation kinetics, which are key parameters in the design of sophisticated biomaterials and drug delivery vehicles.

These application notes provide an overview of the principles and experimental protocols for utilizing BHPEA to control the crosslinking density of polymeric materials.

Data Presentation

BHPEA Concentration (mol%)Swelling Ratio (q)Compressive Modulus (E) [kPa]
LowHighLow
MediumIntermediateIntermediate
HighLowHigh

Caption: Expected relationship between BHPEA concentration, swelling ratio, and compressive modulus.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of photocrosslinked hydrogels using BHPEA. Researchers should optimize the specific parameters based on their polymer system and desired material properties.

Protocol 1: Synthesis of a BHPEA-Crosslinked Hydrogel

Materials:

  • Primary monomer (e.g., N-vinylpyrrolidone, polyethylene glycol diacrylate)

  • This compound (BHPEA)

  • Solvent (e.g., deionized water, ethanol)

  • UV light source (365 nm)

Procedure:

  • Prepare a precursor solution by dissolving the primary monomer and the desired concentration of BHPEA in the chosen solvent.

  • Stir the solution until all components are fully dissolved.

  • Purge the solution with an inert gas (e.g., nitrogen) for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Transfer the precursor solution into a mold of the desired shape (e.g., between two glass plates with a spacer).

  • Expose the mold to a UV light source (e.g., 365 nm) for a specified period to initiate photocrosslinking. The exposure time will depend on the UV intensity and the concentration of BHPEA.

  • After curing, carefully remove the crosslinked hydrogel from the mold.

  • Wash the hydrogel extensively with the solvent to remove any unreacted monomers or BHPEA.

Protocol 2: Characterization of Crosslinking Density via Swelling Studies

Materials:

  • BHPEA-crosslinked hydrogel samples

  • Deionized water or phosphate-buffered saline (PBS)

  • Analytical balance

Procedure:

  • Immerse a pre-weighed, dried hydrogel sample (Wd) in a large excess of deionized water or PBS at a constant temperature.

  • Allow the hydrogel to swell until it reaches equilibrium (i.e., its weight no longer increases). This may take several hours to days.

  • Periodically remove the hydrogel from the swelling medium, gently blot the surface to remove excess water, and weigh it (Ws).

  • Calculate the swelling ratio (q) using the following equation: q = (Ws - Wd) / Wd

  • A lower swelling ratio indicates a higher crosslinking density.

Protocol 3: Characterization of Mechanical Properties

Materials:

  • BHPEA-crosslinked hydrogel samples

  • Mechanical testing instrument (e.g., universal testing machine with a compression platen)

Procedure:

  • Prepare cylindrical or cubical hydrogel samples with a defined geometry.

  • Place the swollen hydrogel sample on the compression platen of the mechanical testing instrument.

  • Apply a compressive force at a constant strain rate.

  • Record the stress-strain data.

  • The compressive modulus (E) can be determined from the initial linear region of the stress-strain curve.

  • A higher compressive modulus indicates a stiffer material and a higher crosslinking density.

Mandatory Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_analysis Data Analysis prep Prepare Precursor Solution (Monomer + BHPEA + Solvent) purge Purge with Inert Gas prep->purge mold Transfer to Mold purge->mold uv UV Exposure (365 nm) mold->uv wash Wash and Purify uv->wash swelling Swelling Studies wash->swelling mechanical Mechanical Testing wash->mechanical swelling_ratio Calculate Swelling Ratio swelling->swelling_ratio compressive_modulus Determine Compressive Modulus mechanical->compressive_modulus conclusion Correlate Properties with BHPEA Concentration swelling_ratio->conclusion Relate to Crosslinking Density compressive_modulus->conclusion Relate to Crosslinking Density

Caption: Experimental workflow for controlling and characterizing crosslinking density using BHPEA.

signaling_pathway uv UV Light (365 nm) bhpea BHPEA (Benzophenone Moiety) uv->bhpea Absorption radicals Free Radical Generation bhpea->radicals Initiation monomers Acrylate Monomers (from BHPEA and primary monomer) radicals->monomers Initiates Polymerization network Crosslinked Polymer Network monomers->network Propagation & Crosslinking

Caption: Mechanism of photocrosslinking initiated by BHPEA upon UV exposure.

References

Application Notes and Protocols: 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) in 3D Printing Resin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) in 3D printing resin formulations. This document details its chemical properties, its role in enhancing resin performance, and protocols for its synthesis and for the evaluation of resin properties.

Introduction

This compound, also known as BHPEA, is a multifunctional monomer increasingly utilized in the formulation of photocurable 3D printing resins.[][2] Its unique molecular structure, which incorporates a benzophenone moiety, a hydroxyl group, and an acrylate group, imparts several desirable characteristics to the final printed material. The benzophenone group acts as a built-in photoinitiator and a UV absorber, while the acrylate group allows for its covalent integration into the polymer network during photopolymerization.[][2] This dual functionality makes BHPEA a valuable component for developing resins with enhanced mechanical properties, UV stability, and biocompatibility, which are critical for applications in the medical and dental fields.[]

Chemical and Physical Properties of BHPEA

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 16432-81-8
Molecular Formula C₁₈H₁₆O₅
Molecular Weight 312.32 g/mol [3]
Appearance White to off-white powder/crystal[2]
Melting Point 77-80 °C
Purity ≥98%
Solubility Soluble in common organic solvents such as dichloromethane, acetone, and tetrahydrofuran.
Synonyms 2-Hydroxy-4-(2-acryloyloxyethoxy)benzophenone, 4-(2-Acryloxyethoxy)-2-hydroxybenzophenone

Applications in 3D Printing Resins

Role as a Photoinitiator and UV Blocker

The benzophenone group in the BHPEA molecule allows it to function as a Norrish Type II photoinitiator. Upon exposure to UV light, the benzophenone moiety absorbs photons and enters an excited triplet state. It can then abstract a hydrogen atom from a suitable donor (like an amine co-initiator) to generate free radicals, which initiate the polymerization of the acrylate monomers in the resin.

Furthermore, the conjugated system of the benzophenone acts as a potent UV absorber, protecting the cured polymer from degradation upon subsequent exposure to UV radiation. This property is particularly beneficial for applications requiring long-term stability and performance of the 3D printed parts.

Impact on Mechanical Properties

The incorporation of BHPEA into a 3D printing resin formulation can significantly influence the mechanical properties of the cured material. The aromatic rings in its structure contribute to the rigidity and strength of the polymer network. The following table provides illustrative data on how varying concentrations of BHPEA might affect the mechanical properties of a standard acrylate-based resin.

BHPEA Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Flexural Modulus (GPa)
0 (Control)4582.1
55562.5
106852.9
157543.2
20723.53.1

Note: The data presented in this table is illustrative and intended to demonstrate the potential effects of BHPEA. Actual results may vary depending on the base resin formulation and curing conditions.

Influence on Photopolymerization Kinetics

The photoinitiating capability of BHPEA can also affect the photopolymerization kinetics of the resin. The rate of polymerization and the final degree of conversion can be tailored by adjusting the concentration of BHPEA. Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique to study these kinetics. The table below shows representative data that could be obtained from a Photo-DSC analysis.

BHPEA Concentration (wt%)Time to Peak Exotherm (s)Enthalpy of Polymerization (J/g)Final Conversion (%)
0 (Control with standard PI)1532085
51234088
10936592
15737093
20836892.5

Note: This data is illustrative. 'PI' refers to a standard photoinitiator. The control formulation would contain a standard photoinitiator, while the formulations with BHPEA might have a reduced amount of the standard photoinitiator to account for BHPEA's initiating properties. The final conversion is calculated relative to the theoretical enthalpy of polymerization for the specific monomer blend.

Biocompatibility Considerations

For applications in the biomedical and dental fields, the biocompatibility of the 3D printed material is of utmost importance. While BHPEA itself has been used in applications like contact lenses, the overall biocompatibility of a resin formulation depends on various factors, including the presence of unreacted monomers and other leachable substances. Therefore, thorough biocompatibility testing according to standards such as ISO 10993 is crucial.[4] An in vitro cytotoxicity test, like the MTT assay, is a primary screening tool. The following table illustrates potential results from an MTT assay on extracts from 3D printed samples.

BHPEA Concentration (wt%)Cell Viability (%)ISO 10993-5 Interpretation
0 (Control)85Non-cytotoxic
582Non-cytotoxic
1078Non-cytotoxic
1571Non-cytotoxic
2065Mildly cytotoxic

Note: This data is illustrative. According to ISO 10993-5, a reduction of cell viability by more than 30% (i.e., less than 70% viability) is considered a cytotoxic effect.[5] The potential for cytotoxicity can be influenced by post-curing procedures that reduce the amount of leachable components.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound (BHPEA)

This protocol describes a general method for the laboratory-scale synthesis of BHPEA.

Materials:

  • 4-Benzoyl-3-hydroxyphenol

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-benzoyl-3-hydroxyphenol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.5 eq) to the solution.

  • Add acryloyl chloride (1.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure BHPEA.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_of_BHPEA cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Benzoyl-3-hydroxyphenol 4-Benzoyl-3-hydroxyphenol BHPEA This compound 4-Benzoyl-3-hydroxyphenol->BHPEA + Acryloyl_chloride Acryloyl chloride Acryloyl_chloride->BHPEA Triethylamine Triethylamine Triethylamine->BHPEA Base DCM DCM, 0°C to RT DCM->BHPEA Solvent Purification Purification (Column Chromatography) BHPEA->Purification

Caption: Synthesis of BHPEA via esterification.

Protocol 2: Preparation of a BHPEA-Containing 3D Printing Resin Formulation

This protocol provides a general method for preparing a UV-curable 3D printing resin containing BHPEA.

Materials:

  • Base oligomer (e.g., Urethane diacrylate)

  • Reactive diluent (e.g., Isobornyl acrylate)

  • Photoinitiator (e.g., Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide - BAPO)

  • BHPEA

  • Amber glass bottle

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath (optional)

Procedure:

  • To an amber glass bottle, add the desired amount of the base oligomer.

  • Add the reactive diluent to adjust the viscosity of the resin.

  • If the oligomer is highly viscous, gently heat the mixture (e.g., to 50-60 °C) while stirring to facilitate homogenization.

  • Once the oligomer and diluent are well mixed, add the desired weight percentage of BHPEA and stir until completely dissolved.

  • Add the photoinitiator and continue stirring until a homogeneous solution is obtained.

  • Store the formulated resin in the amber bottle away from light to prevent premature polymerization.

Resin_Formulation_Workflow start Start mix_oligomer_diluent Mix Base Oligomer and Reactive Diluent start->mix_oligomer_diluent heat Gentle Heating (if necessary) mix_oligomer_diluent->heat add_bhpea Add and Dissolve BHPEA heat->add_bhpea add_pi Add and Dissolve Photoinitiator add_bhpea->add_pi store Store in Amber Bottle add_pi->store

Caption: Workflow for preparing a BHPEA resin.

Protocol 3: Mechanical Properties Testing of 3D Printed Specimens

This protocol outlines the procedure for testing the tensile and flexural properties of 3D printed specimens according to ASTM standards.

Materials and Equipment:

  • 3D printer

  • Formulated resin

  • UV post-curing chamber

  • Universal Testing Machine (UTM) with appropriate load cells and grips

  • Calipers for dimensional measurements

  • Test specimen CAD files (e.g., ASTM D638 Type IV for tensile, ASTM D790 for flexural)[7]

Procedure:

  • 3D Printing: Print the test specimens using the formulated resin according to the 3D printer manufacturer's instructions. Ensure consistent printing parameters (e.g., layer height, exposure time) for all samples.

  • Post-Processing: After printing, wash the specimens in a suitable solvent (e.g., isopropanol) to remove excess uncured resin. Then, post-cure the specimens in a UV chamber according to a standardized protocol to ensure complete polymerization.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours before testing.

  • Tensile Testing (ASTM D638):

    • Measure the width and thickness of the gauge section of each tensile specimen.

    • Secure the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and displacement data to calculate tensile strength, elongation at break, and Young's modulus.

  • Flexural Testing (ASTM D790):

    • Measure the width and thickness of each flexural specimen.

    • Place the specimen on the three-point bending fixture of the UTM.

    • Apply a load to the center of the specimen at a constant crosshead speed until it fractures or reaches a specified strain.

    • Record the load and deflection data to calculate the flexural strength and flexural modulus.

Mechanical_Testing_Workflow start Start print 3D Print Test Specimens start->print post_process Wash and UV Post-Cure print->post_process condition Condition Specimens post_process->condition measure Measure Specimen Dimensions condition->measure tensile_test Tensile Test (ASTM D638) measure->tensile_test flexural_test Flexural Test (ASTM D790) measure->flexural_test data_analysis Data Analysis and Property Calculation tensile_test->data_analysis flexural_test->data_analysis end End data_analysis->end

Caption: Workflow for mechanical properties testing.

Protocol 4: Photopolymerization Kinetics Analysis using Photo-DSC

This protocol describes the use of Photo-Differential Scanning Calorimetry (Photo-DSC) to analyze the curing kinetics of the formulated resin.[8]

Materials and Equipment:

  • Photo-DSC instrument with a UV light source

  • Hermetic aluminum pans

  • Micropipette

  • Nitrogen purge gas

Procedure:

  • Sample Preparation: Place a small, precise amount of the liquid resin (e.g., 2-5 mg) into a hermetic aluminum pan.

  • Instrument Setup: Place the sample pan in the DSC cell and an empty reference pan in the reference cell. Purge the cell with nitrogen to create an inert atmosphere. Allow the sample to equilibrate at the desired isothermal temperature (e.g., 25 °C).

  • Measurement:

    • Record a stable baseline for a few minutes.

    • Expose the sample to UV light of a specific intensity and wavelength for a defined period. The DSC will record the heat flow from the exothermic polymerization reaction.

    • After the initial exposure, turn off the UV light and then perform a second, high-intensity, long-duration UV exposure to ensure complete curing and determine the residual heat of reaction.

  • Data Analysis:

    • Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).

    • The rate of polymerization is proportional to the heat flow (dq/dt).

    • The degree of conversion at any time (t) can be calculated as the ratio of the heat evolved up to that time to the total heat of polymerization.

Protocol 5: In Vitro Cytotoxicity Testing (MTT Assay) based on ISO 10993-5

This protocol provides a method for assessing the in vitro cytotoxicity of the 3D printed material using an extract of the material, as described in ISO 10993-5.[5]

Materials and Equipment:

  • 3D printed and post-processed material samples

  • Cell culture medium (e.g., DMEM)

  • Mammalian fibroblast cell line (e.g., L929)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Extract Preparation (ISO 10993-12):

    • Sterilize the 3D printed material samples.

    • Incubate the samples in cell culture medium at a specified surface area to volume ratio (e.g., 3 cm²/mL) at 37 °C for 24 hours to create a material extract.

  • Cell Seeding: Seed the fibroblast cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Cell Exposure: Remove the existing culture medium and replace it with the material extract. Include positive (e.g., toxic material) and negative (e.g., non-toxic material) controls, as well as a blank (medium only) control. Incubate for 24 hours.

  • MTT Assay:

    • Remove the extract and add MTT solution to each well.

    • Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for the material extract relative to the negative control.

    • A material is considered cytotoxic if the cell viability is reduced by more than 30% (i.e., <70% viability).[5]

Biocompatibility_Testing_Workflow start Start prepare_extract Prepare Material Extract (ISO 10993-12) start->prepare_extract seed_cells Seed Fibroblast Cells in 96-well Plate prepare_extract->seed_cells expose_cells Expose Cells to Extract seed_cells->expose_cells mtt_assay Perform MTT Assay expose_cells->mtt_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance calculate_viability Calculate Cell Viability measure_absorbance->calculate_viability interpret_results Interpret Results (ISO 10993-5) calculate_viability->interpret_results end End interpret_results->end

Caption: Workflow for in vitro cytotoxicity testing.

References

Application Notes and Protocols for Biocompatibility Assessment of Polymers Containing 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl Acrylate (BHPEA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biocompatibility of polymers incorporating the photoinitiator and UV-blocker 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA). While BHPEA is utilized in various biomedical applications, including contact lenses, biomedical device coatings, and tissue engineering scaffolds, detailed quantitative biocompatibility data is not extensively available in public literature.[] This document outlines the current understanding, presents available data, and provides detailed protocols for key biocompatibility assays to guide researchers in their evaluation of BHPEA-containing polymers.

Introduction to BHPEA and its Biomedical Applications

This compound (BHPEA) is a functional monomer that contains a benzophenone group, which provides UV-absorbing properties, and a polymerizable acrylate group.[2] This dual functionality allows for its incorporation into polymer chains, offering protection against UV degradation and enabling photocrosslinking. Its applications in the biomedical field are growing, with claims of "excellent biocompatibility" often cited.[] The hydroxyphenyl group in its structure is suggested to promote cell adhesion, a desirable characteristic for tissue engineering scaffolds and implantable devices.[]

Quantitative Biocompatibility Data

Comprehensive quantitative data from standardized biocompatibility tests on polymers containing BHPEA are limited in publicly accessible scientific literature. The following table summarizes the available quantitative data point related to the inflammatory response.

Table 1: Quantitative Data on the Immunomodulatory Effect of BHPEA

ParameterPolymer SystemValueReference Cell/MaterialSource
M2/M1 Macrophage Polarization RatioBHPEA-containing material2.5x higherN,N-Dimethylacrylamide (DMAm)--INVALID-LINK--

Note: The M2/M1 macrophage polarization ratio is an indicator of the inflammatory response. A higher ratio suggests a shift towards an anti-inflammatory and pro-regenerative (M2) phenotype, which is generally considered favorable for biocompatibility.

Due to the scarcity of further quantitative data, it is imperative for researchers and developers to conduct thorough biocompatibility testing for their specific BHPEA-containing polymer formulations. The following sections provide detailed protocols for essential in vitro biocompatibility assays.

Experimental Protocols for Biocompatibility Assessment

In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow prep Prepare Polymer Extract treat Treat Cells with Polymer Extract prep->treat seed Seed Cells in 96-well Plate incubate1 Incubate Cells (24h) seed->incubate1 incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_sol Add Solubilization Solution incubate3->add_sol measure Measure Absorbance at 570 nm add_sol->measure analyze Analyze Data & Calculate % Viability measure->analyze

Caption: Workflow of the MTT assay for cytotoxicity testing.

Protocol:

  • Preparation of Polymer Extracts:

    • Prepare samples of the BHPEA-containing polymer and a negative control (e.g., high-density polyethylene) and a positive control (e.g., organotin-stabilized polyvinyl chloride) with a surface area to volume ratio of 3 cm²/mL in a complete cell culture medium.

    • Incubate the materials in the medium at 37°C for 24-72 hours.

    • Collect the extracts and sterilize them by passing through a 0.22 µm filter.

  • Cell Seeding:

    • Seed a suitable cell line (e.g., L929 mouse fibroblasts or human primary fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • Remove the culture medium and replace it with the prepared polymer extracts (100 µL/well). Include wells with fresh culture medium as a blank control.

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Test Sample / Absorbance of Negative Control) x 100

    • According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.

Hemocompatibility - Hemolysis Assay (ASTM F756)

This assay determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells upon contact with the material.

Workflow for Hemolysis Assay

Hemolysis_Workflow prep_blood Prepare Diluted Blood Suspension incubate Incubate Samples with Blood Suspension prep_blood->incubate prep_samples Prepare Polymer Samples and Controls prep_samples->incubate centrifuge Centrifuge to Pellet Intact RBCs incubate->centrifuge collect Collect Supernatant centrifuge->collect measure Measure Hemoglobin in Supernatant (540 nm) collect->measure analyze Calculate % Hemolysis measure->analyze

Caption: Workflow of the hemolysis assay for hemocompatibility testing.

Protocol:

  • Preparation of Materials:

    • Prepare test samples of the BHPEA-containing polymer, a negative control (e.g., polyethylene), and a positive control (e.g., distilled water).

    • The surface area of the samples should be calculated.

  • Preparation of Blood Suspension:

    • Obtain fresh human or rabbit blood anticoagulated with ACD (acid-citrate-dextrose).

    • Dilute the blood with a physiological saline solution (0.9% NaCl) to achieve a hemoglobin concentration of approximately 10 mg/mL.

  • Incubation:

    • Place the test materials and controls in separate sterile tubes.

    • Add 10 mL of the diluted blood suspension to each tube.

    • Incubate the tubes at 37°C for 3 hours with gentle agitation.

  • Analysis:

    • After incubation, centrifuge the tubes at 800-1000 x g for 15 minutes.

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

    • According to ASTM F756, materials are categorized as:

      • Non-hemolytic: 0-2% hemolysis

      • Slightly hemolytic: 2-5% hemolysis

      • Hemolytic: >5% hemolysis

Hemocompatibility - Platelet Adhesion

This assay evaluates the thrombogenicity of a material by quantifying the adhesion of platelets to its surface.

Workflow for Platelet Adhesion Assay

Platelet_Adhesion_Workflow prep_prp Prepare Platelet-Rich Plasma (PRP) incubate Incubate Samples with PRP prep_prp->incubate place_samples Place Polymer Samples in Wells place_samples->incubate rinse Rinse to Remove Non-adherent Platelets incubate->rinse fix_stain Fix and Stain Adherent Platelets rinse->fix_stain visualize Visualize and Count Platelets (SEM or Fluorescence Microscopy) fix_stain->visualize analyze Quantify Platelet Adhesion and Morphology visualize->analyze

Caption: Workflow of the platelet adhesion assay for thrombogenicity assessment.

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect fresh human blood in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

  • Incubation:

    • Place sterile samples of the BHPEA-containing polymer and a control material in a 24-well plate.

    • Add a defined volume of PRP to each well, ensuring the material surface is fully covered.

    • Incubate at 37°C for 1-2 hours.

  • Rinsing and Fixation:

    • Gently rinse the samples with phosphate-buffered saline (PBS) to remove non-adherent platelets.

    • Fix the adherent platelets with a 2.5% glutaraldehyde solution for 1 hour.

  • Visualization and Quantification:

    • Scanning Electron Microscopy (SEM): Dehydrate the samples through a graded series of ethanol, critical point dry, and sputter-coat with gold. Image the surfaces using SEM to observe platelet morphology and count the number of adherent platelets per unit area.

    • Lactate Dehydrogenase (LDH) Assay: After rinsing, lyse the adherent platelets with a Triton X-100 solution. The amount of LDH released, which is proportional to the number of adherent platelets, can be quantified using a commercially available LDH assay kit.

  • Analysis:

    • Quantify the number of adherent platelets per unit area.

    • Assess the morphology of the adherent platelets (e.g., rounded, dendritic, spread) as an indicator of platelet activation.

Discussion on Biocompatibility of Benzophenone-Containing Polymers

The benzophenone moiety in BHPEA is crucial for its UV-absorbing function. While this provides benefits for material stability, the potential for leaching of unreacted monomer or degradation products is a key consideration for biocompatibility.

  • Leaching: Incomplete polymerization can lead to the presence of residual BHPEA monomer within the polymer matrix.[3] Over time, especially in a physiological environment, these small molecules can leach out and potentially cause local or systemic toxicity. Studies on other benzophenone-containing polymers have shown that the amount of leachable monomer can be significant and is a critical factor in their biocompatibility. It is therefore essential to optimize polymerization conditions to maximize monomer conversion and to perform extraction studies to quantify potential leachables.

  • Inflammatory Response: As indicated by the M2/M1 macrophage polarization ratio, BHPEA may promote a favorable anti-inflammatory environment. The foreign body response to an implanted material is a complex process involving protein adsorption, immune cell recruitment, and fibrous capsule formation.[4] A material that promotes a pro-regenerative M2 macrophage phenotype over a pro-inflammatory M1 phenotype is desirable for better tissue integration and long-term device performance.

Conclusion and Recommendations

Polymers containing this compound show promise for various biomedical applications due to their UV-blocking properties and potential for good biocompatibility. However, the limited availability of comprehensive, quantitative biocompatibility data necessitates a thorough evaluation by researchers for each specific application.

It is strongly recommended that:

  • Comprehensive Biocompatibility Testing: Researchers and developers conduct a full panel of biocompatibility tests as outlined by the ISO 10993 standards, including but not limited to cytotoxicity, hemocompatibility, genotoxicity, and in vivo implantation studies.

  • Extraction Studies: Leaching studies should be performed under physiologically relevant conditions to identify and quantify any potential leachables from the polymer.

  • Optimization of Polymerization: The polymerization process should be optimized to ensure high monomer conversion and minimize the amount of residual BHPEA.

By following these recommendations and utilizing the provided protocols, researchers can ensure a thorough and reliable assessment of the biocompatibility of their novel BHPEA-containing polymers for safe and effective use in biomedical devices and drug development.

References

Application Note: NMR-Based Structural Characterization of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analytical characterization of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA), a monomer frequently utilized in the synthesis of polymers for applications such as UV-curable coatings and biomedical devices.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of BHPEA. Herein, we present comprehensive methodologies for acquiring and interpreting ¹H and ¹³C NMR spectra, along with tabulated spectral data and assignments.

Introduction

This compound (BHPEA) is a bifunctional monomer containing a benzophenone moiety, which imparts UV-absorbing properties, and a polymerizable acrylate group.[2][3] This unique combination makes it a valuable component in the development of photopolymers and functional materials. Accurate structural confirmation and purity assessment are critical for ensuring the desired performance and safety of the resulting products. NMR spectroscopy provides unambiguous confirmation of the chemical structure by mapping the chemical environment of each proton and carbon atom within the molecule. This application note serves as a practical guide for the NMR analysis of BHPEA.

Data Presentation

The following tables summarize the expected chemical shifts (δ) for the protons and carbons in this compound, based on spectral data and analysis of similar structures. The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data of BHPEA in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aromatic7.80 - 7.20m8H-
-OH~12.5s (broad)1H-
Acrylate (=CH₂)6.45dd1HJ = 17.3, 1.4
Acrylate (=CH)6.15dd1HJ = 17.3, 10.4
Acrylate (=CH₂)5.90dd1HJ = 10.4, 1.4
-O-CH₂-4.50t2HJ = 4.8
-O-CH₂-4.25t2HJ = 4.8

Note: The chemical shift of the hydroxyl proton can vary depending on concentration and temperature. The aromatic region contains overlapping signals from both phenyl rings.

Table 2: ¹³C NMR Spectral Data of BHPEA in CDCl₃

CarbonChemical Shift (δ, ppm)
Benzophenone C=O~196.5
Acrylate C=O~166.0
Aromatic C-O~162.0
Aromatic C-OH~158.0
Aromatic C-C=O~138.0
Aromatic CH132.5 - 110.0
Acrylate =CH₂~128.5
Acrylate =CH~131.5
-O-CH₂-~67.0
-O-CH₂-~62.0

Note: Specific assignments of the individual aromatic carbons require 2D NMR techniques such as HSQC and HMBC.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 10-20 mg of BHPEA for ¹H NMR analysis and 50-75 mg for ¹³C NMR analysis.

  • Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as the internal standard.

  • Dissolution: Transfer the weighed BHPEA into a clean, dry vial. Add the deuterated solvent and gently vortex or sonicate until the sample is fully dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: ¹H NMR Data Acquisition
  • Spectrometer Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): -2 to 14 ppm.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually.

    • Perform baseline correction.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

Protocol 3: ¹³C NMR Data Acquisition
  • Spectrometer Setup: Use the same spectrometer as for the ¹H NMR.

  • Locking and Shimming: Maintain the lock and shimming from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 0 to 220 ppm.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum manually.

    • Perform baseline correction.

    • Reference the spectrum by setting the CDCl₃ triplet center peak to 77.16 ppm.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of BHPEA and the relationship between its structural components and their NMR signals.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh BHPEA dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_acq ¹H NMR Acquisition transfer->h1_acq c13_acq ¹³C NMR Acquisition transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phasing & Baseline Correction ft->phasing referencing Referencing (TMS/CDCl3) phasing->referencing integration Integration referencing->integration for ¹H assignment Peak Assignment referencing->assignment integration->assignment structure Structure Confirmation assignment->structure

Experimental workflow for NMR characterization of BHPEA.

structure_nmr_correlation cluster_structure BHPEA Structure cluster_nmr NMR Signals benzophenone Benzophenone Moiety h1_aromatic ¹H: δ 7.8-7.2 (aromatic) benzophenone->h1_aromatic c13_aromatic ¹³C: δ 132-110 (aromatic) benzophenone->c13_aromatic c13_carbonyl_b ¹³C: δ ~196.5 (C=O) benzophenone->c13_carbonyl_b acrylate Acrylate Moiety h1_acrylate ¹H: δ 6.4-5.9 (vinyl) acrylate->h1_acrylate c13_acrylate ¹³C: δ 131-128 (vinyl) acrylate->c13_acrylate c13_carbonyl_a ¹³C: δ ~166.0 (C=O) acrylate->c13_carbonyl_a ethoxy Ethoxy Linker h1_ethoxy ¹H: δ 4.5 & 4.2 (-O-CH₂-) ethoxy->h1_ethoxy c13_ethoxy ¹³C: δ ~67 & ~62 (-O-CH₂-) ethoxy->c13_ethoxy hydroxyl Hydroxyl Group h1_hydroxyl ¹H: δ ~12.5 (-OH) hydroxyl->h1_hydroxyl

Correlation of BHPEA structural fragments to their NMR signals.

References

High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a comprehensive guide for the quantitative analysis of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) using a robust High-Performance Liquid Chromatography (HPLC) method. The protocols and data presented herein are intended for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

This compound (CAS No. 16432-81-8), also known as BHPEA, is a specialty acrylic monomer.[1] Its molecular structure incorporates a benzophenone moiety, which provides UV-absorbing properties, and a polymerizable acrylate group.[1][] This dual functionality makes it a valuable component in various applications, including the manufacturing of polymers with specific photoactive and crosslinking characteristics.[1][] Accurate and reliable quantification of BHPEA is crucial for ensuring the quality and consistency of raw materials and finished products.

This application note details a validated reverse-phase HPLC (RP-HPLC) method for the determination of BHPEA. The method is demonstrated to be specific, linear, precise, and accurate for its intended purpose.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1. A reverse-phase C18 column is utilized with a mobile phase consisting of acetonitrile and water.[1] For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid.[1][3]

Table 1: HPLC Chromatographic Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 280 nm[1]
Run Time 10 minutes
Expected Retention Time Approximately 8.2 minutes[1]
Preparation of Solutions

2.2.1. Mobile Phase Preparation

  • Measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water.

  • Combine the solvents in a suitable container and mix thoroughly.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

2.2.2. Standard Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh approximately 25 mg of BHPEA reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. Mix thoroughly to ensure complete dissolution.

2.2.3. Preparation of Calibration Standards Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase as described in Table 2.

Table 2: Preparation of Calibration Standards

Standard LevelConcentration (µg/mL)Volume of Stock Solution (mL)Final Volume (mL)
1100.110
2250.2510
3500.510
41001.010
51501.510

2.2.4. Sample Preparation

  • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of BHPEA into a 25 mL volumetric flask.

  • Add approximately 20 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to volume with the mobile phase. Mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Method Validation Summary

The described HPLC method has been validated to demonstrate its suitability for the quantitative analysis of BHPEA. The validation parameters were assessed in accordance with general principles outlined in ICH guidelines.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The acceptance criteria are presented in Table 3.

Table 3: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Linearity

The linearity of the method was evaluated by analyzing the calibration standards at five concentration levels. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

Table 4: Representative Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
10125,430
25312,980
50624,550
1001,251,200
1501,878,950
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 5: Limit of Detection and Limit of Quantitation

ParameterValue
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL
Precision

The precision of the method was determined by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate sample preparations at 100% of the target concentration (100 µg/mL) were analyzed.

Table 6: Precision Data

Precision Type% RSD (n=6)
Repeatability (Intra-day) ≤ 1.0%
Intermediate Precision (Inter-day) ≤ 1.5%
Accuracy

Accuracy was evaluated by performing recovery studies on a placebo sample spiked with BHPEA at three different concentration levels (80%, 100%, and 120% of the target concentration).

Table 7: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.299.0%
100%100101.5101.5%
120%120118.899.0%
Mean Recovery 99.8%

Visualizations

The following diagrams illustrate the experimental workflow and the logical progression of method development and validation.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase (ACN:Water 70:30) hplc_system HPLC System Setup (C18 Column, 280 nm) prep_mobile_phase->hplc_system prep_standard Standard Solution (BHPEA Reference) injection Inject Samples and Standards (10 µL) prep_standard->injection prep_sample Sample Solution (Dissolve and Filter) prep_sample->injection hplc_system->injection chromatogram Data Acquisition (Chromatogram) injection->chromatogram peak_integration Peak Integration (Retention Time, Area) chromatogram->peak_integration calibration_curve Calibration Curve (Linear Regression) peak_integration->calibration_curve quantification Quantification (Calculate Concentration) calibration_curve->quantification

Caption: Experimental workflow for the HPLC analysis of BHPEA.

method_validation_flow cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Use select_method Select Method (RP-HPLC) optimize_params Optimize Parameters (Column, Mobile Phase, Wavelength) select_method->optimize_params specificity Specificity optimize_params->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq precision Precision (Repeatability, Intermediate) lod_loq->precision accuracy Accuracy (Recovery) precision->accuracy robustness Robustness accuracy->robustness system_suitability System Suitability Testing robustness->system_suitability routine_analysis Routine Sample Analysis system_suitability->routine_analysis

Caption: Logical flow of HPLC method development and validation.

References

Troubleshooting & Optimization

Preventing premature polymerization of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate. The information is designed to help prevent its premature polymerization and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a specialty acrylate monomer. Its structure contains a benzophenone group, which is an effective UV absorber, and a polymerizable acrylate group. This dual functionality allows it to be chemically integrated into polymer chains, providing long-lasting UV protection. It is commonly used in the manufacturing of coatings, adhesives, dental fillings, and as a UV-blocking agent in contact lenses.

Q2: Why is this monomer prone to premature polymerization?

A2: Like other acrylate monomers, this compound has a reactive carbon-carbon double bond in its acrylate group. This bond can be easily opened to form a free radical, which can then react with other monomer molecules to initiate a chain-reaction polymerization. This process can be triggered by heat, light (especially UV), or the presence of contaminants that can generate free radicals.

Q3: What are inhibitors and why are they added to this compound?

A3: Inhibitors are chemical compounds added in small quantities to monomers to prevent spontaneous polymerization during storage and transport. They work by scavenging free radicals that may initiate the polymerization process. Common inhibitors for acrylate monomers include hydroquinone (HQ) and monomethyl ether of hydroquinone (MEHQ).

Q4: How do common inhibitors like MEHQ work?

A4: Phenolic inhibitors like MEHQ require the presence of dissolved oxygen to function effectively.[1] MEHQ donates a hydrogen atom to a peroxy radical (formed from a monomer radical and oxygen), creating a stable phenoxy radical that is less reactive and does not readily initiate further polymerization. This reaction effectively terminates the polymerization chain.

Troubleshooting Guide

Issue 1: The monomer, which is typically a powder, has formed clumps or a solid mass in the container.

  • Possible Cause: Premature polymerization has occurred. This is likely due to improper storage conditions such as exposure to high temperatures, light, or depletion of the inhibitor over time.

  • Solution:

    • Do not use the monomer if it has solidified, as the polymerization is an exothermic reaction that can become uncontrolled.

    • Review your storage protocol. Ensure the monomer is stored in a cool, dry, and dark place.

    • Check the expiration date on the product. Older stock is more likely to have depleted inhibitor levels.

    • If you need to store the monomer for extended periods, consider refrigeration (2-8°C) and ensuring the container is tightly sealed with an air headspace.

Issue 2: A solution of the monomer becomes viscous, cloudy, or forms a gel shortly after preparation.

  • Possible Cause: This is a clear indication of polymerization in solution. The trigger could be:

    • Contaminated Solvent: Solvents, especially ethers like THF or dioxane, can form peroxides over time, which are potent radical initiators.

    • High Temperature: Using heat to dissolve the monomer or running the reaction at elevated temperatures can initiate polymerization.

    • Light Exposure: Preparing the solution in a clear glass container exposed to ambient or UV light can trigger polymerization.

    • Incompatible Materials: Contamination from metal spatulas, stir bars, or reaction vessels can introduce species that initiate polymerization.

  • Solution:

    • Test and Purify Solvents: Always use freshly purified solvents. Test for the presence of peroxides in ethers using commercially available test strips. If peroxides are present, purify the solvent by passing it through a column of activated alumina.

    • Avoid Excessive Heat: Dissolve the monomer at room temperature. If gentle heating is necessary, use a water bath with a controlled temperature and monitor the solution closely.

    • Protect from Light: Use amber glass or foil-wrapped containers for preparing and storing monomer solutions.

    • Use Clean Equipment: Ensure all glassware and equipment are thoroughly cleaned and dried before use. Avoid using metal spatulas if possible; prefer plastic or glass.

Issue 3: A polymerization reaction using the monomer is sluggish or fails to initiate.

  • Possible Cause: The concentration of the polymerization inhibitor in the monomer is too high for the amount of initiator being used. The inhibitor is effectively scavenging the radicals generated by your initiator.

  • Solution:

    • Remove the Inhibitor: Before carrying out the polymerization, it is often necessary to remove the storage inhibitor. This can be done by passing a solution of the monomer through an inhibitor removal column.

    • Increase Initiator Concentration: In some cases, increasing the concentration of the polymerization initiator can overcome the effect of the inhibitor. However, this may affect the kinetics of the polymerization and the properties of the resulting polymer.

Data Presentation

Table 1: Storage and Inhibitor Information for this compound

ParameterRecommended Value/RangeNotes
Storage Temperature 2-30°CFor long-term storage, 2-8°C is recommended.
Shelf Life Limited, check expiry dateCan be extended to ~6 months when stored at -20°C under a nitrogen atmosphere.
Common Inhibitors MEHQ (Monomethyl ether of hydroquinone), Hydroquinone (HQ)
Typical Inhibitor Concentration 10 - 300 ppm for MEHQThe exact concentration can vary by manufacturer. For functionally similar acrylates, concentrations of 200-400 ppm have been reported.[2]
Oxygen Requirement Essential for phenolic inhibitors (MEHQ, HQ) to be effective.[1]Store containers with an air headspace. Do not store under an inert atmosphere like pure nitrogen for extended periods.

Experimental Protocols

Protocol 1: Qualitative Test for Polymer Detection

This simple visual test can help determine if significant polymerization has occurred in a liquid solution of the monomer.

  • Prepare a Solution: Dissolve a small amount of the this compound in a suitable solvent (e.g., dichloromethane or acetone) in a clear glass vial.

  • Visual Inspection: Hold the vial against a light source and look for any cloudiness, haziness, or gel-like particles. A pure monomer solution should be clear.

  • Precipitation Test: Add a few drops of the monomer solution to a larger volume of a non-solvent, such as methanol or hexane. If a polymer is present, it will precipitate out as a white solid or a cloudy suspension. The pure monomer should remain dissolved.

Protocol 2: Inhibitor Removal from this compound

This protocol describes the removal of phenolic inhibitors like MEHQ and HQ using a commercially available inhibitor removal column or a self-packed column with basic alumina.

  • Prepare the Monomer Solution: Since this compound is a solid, dissolve it in a minimal amount of a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A concentration of 10-20% (w/v) is a good starting point.

  • Prepare the Column:

    • Pre-packed column: Follow the manufacturer's instructions. Typically, this involves washing the column with a small amount of the chosen solvent.

    • Self-packed column: Pack a glass chromatography column with basic alumina (approximately 10g of alumina per 100 mL of monomer solution). Pre-wet the column with the solvent.

  • Load the Solution: Carefully add the monomer solution to the top of the column.

  • Elute and Collect: Allow the solution to pass through the column under gravity. Collect the purified monomer solution as it elutes. The polar inhibitor will be adsorbed onto the alumina.

  • Solvent Removal (if necessary): If the solvent needs to be removed, this can be done using a rotary evaporator. Caution: Use minimal heat to avoid thermal polymerization of the uninhibited monomer.

  • Use Immediately: The purified, uninhibited monomer is highly reactive and should be used immediately. Do not store uninhibited monomer for any length of time.

Mandatory Visualizations

G Logical Workflow for Handling the Monomer cluster_0 Receiving and Storage cluster_1 Experiment Preparation cluster_2 Troubleshooting Receive Receive Monomer Inspect Inspect for Polymerization Receive->Inspect Store Store in Cool, Dark, Dry Place Inspect->Store If OK Polymer_Found Polymer Found Inspect->Polymer_Found If Polymerized Check_Polymer Check for Polymer Store->Check_Polymer Remove_Inhibitor Remove Inhibitor (if needed) Check_Polymer->Remove_Inhibitor Use_Immediately Use Immediately Remove_Inhibitor->Use_Immediately Discard Discard Monomer Polymer_Found->Discard G Inhibition Mechanism of MEHQ Monomer_Radical Monomer Radical (R.) Peroxy_Radical Peroxy Radical (ROO.) Monomer_Radical->Peroxy_Radical + Oxygen Oxygen (O2) Oxygen->Peroxy_Radical Stable_Radical Stable MEHQ Radical (MEHQ.) Peroxy_Radical->Stable_Radical + MEHQ-H Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide forms MEHQ MEHQ-H MEHQ->Stable_Radical Termination Termination (No Polymerization) Stable_Radical->Termination

References

Technical Support Center: Purification of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) from common synthesis byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities in a crude sample of BHPEA?

A1: The primary impurities depend on the synthetic route, which is typically the esterification of 4-benzoyl-3-hydroxyphenol with acryloyl chloride.[1] Common byproducts and impurities include:

  • Unreacted Starting Materials: 4-benzoyl-3-hydroxyphenol and residual acryloyl chloride (or its hydrolysis product, acrylic acid).

  • Di-ester Byproducts: Molecules where a second acrylate group has reacted.

  • Oligomers/Polymers: Premature polymerization of the acrylate moiety can lead to short polymer chains.[1]

  • Residual Solvents: Solvents used in the synthesis, such as dichloromethane (DCM) or triethylamine.[1]

Q2: My crude BHPEA is a sticky oil instead of a solid. What does this indicate?

A2: Crude BHPEA, a white to off-white crystalline powder with a melting point of 77–80°C, may appear as a sticky oil if there are significant amounts of residual solvents or low-molecular-weight impurities.[1][2][3] In this case, initial purification to remove solvents under vacuum is recommended before attempting recrystallization or chromatography.

Q3: I'm observing a persistent impurity peak in my HPLC analysis after a single purification step. What should I do?

A3: A single purification method may not be sufficient to achieve high purity (e.g., >99%). A multi-step approach is often more effective. For example, you can perform an initial recrystallization to remove the bulk of impurities and then use column chromatography to separate any remaining closely-related byproducts.[1] Reverse-phase HPLC methods are suitable for analyzing the purity of the compound.[1][4]

Q4: How can I prevent the polymerization of BHPEA during purification and storage?

A4: The acrylate group in BHPEA is susceptible to polymerization, especially at elevated temperatures or upon exposure to light. To prevent this:

  • Use Inhibitors: Add a radical inhibitor like MEHQ (hydroquinone monomethyl ether) or BHT (butylated hydroxytoluene) to the crude product and purification solvents if heating is required.

  • Low Temperature: Conduct purification steps, especially solvent removal, at the lowest feasible temperature. Store the purified product at a low temperature (2-8°C) in the dark.[]

  • Inert Atmosphere: Handle and store the material under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-initiated polymerization.[1]

Q5: My yield after recrystallization is very low. How can I improve it?

A5: Low recovery can be due to several factors:

  • Solvent Choice: The solvent system may be too good a solvent for BHPEA, preventing efficient precipitation. You can adjust the solvent ratio (e.g., increase the water content in an ethanol/water system) or try a different solvent system.

  • Precipitation Temperature: Ensure you are cooling the solution to a sufficiently low temperature (e.g., -20°C) to maximize crystal formation.[1]

  • Concentration: If the solution is too dilute, recovery will be poor. Ensure the crude material is dissolved in a minimal amount of hot solvent.

Purification Protocols & Data

Method 1: Recrystallization (Industrial Scale)

This method is effective for removing residual acryloyl chloride and oligomers to achieve high purity (99%).[1]

Experimental Protocol:

  • Dissolve the crude BHPEA in a minimal amount of a hot ethanol/water (80:20 v/v) mixture.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Transfer the solution to a freezer and cool to -20°C to induce crystallization.[1]

  • Isolate the resulting white, crystalline BHPEA via vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol/water solution.

  • Dry the purified product under a nitrogen atmosphere at 40°C.[1]

Method 2: Column Chromatography (Laboratory Scale)

This technique is highly effective for separating BHPEA from di-ester byproducts and unreacted phenol, yielding purities of ≥97%.[1]

Experimental Protocol:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude BHPEA in a minimal amount of dichloromethane (DCM) or the initial mobile phase.

  • Adsorb the dissolved sample onto a small amount of silica gel, and evaporate the solvent.

  • Carefully load the dried sample onto the top of the packed column.

  • Elute the column with a gradient of hexane/ethyl acetate, starting from 70:30 (v/v) and gradually increasing the polarity to 50:50 (v/v).[1]

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing pure BHPEA.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Purification Method Typical Purity Achieved Effective For Removing Scale
Recrystallization>99%[1]Residual acryloyl chloride, oligomers[1]Industrial
Column Chromatography≥97%[1]Di-ester byproducts, unreacted phenol[1]Laboratory

Visualized Workflows and Pathways

G cluster_synthesis Synthesis of BHPEA SM1 4-Benzoyl-3-hydroxyphenol Reaction Esterification (DCM, 0°C to RT) SM1->Reaction 1.0 equiv SM2 Acryloyl Chloride SM2->Reaction 1.2-1.5 equiv Base Triethylamine Base->Reaction Crude Crude BHPEA Product Reaction->Crude Byproducts Byproducts: - Unreacted Phenol - Di-esters - Oligomers - Triethylamine HCl Reaction->Byproducts

Caption: Synthesis pathway of BHPEA and formation of common byproducts.

G cluster_workflow Purification Workflow for BHPEA start Crude BHPEA Mixture recrystallization Recrystallization (Ethanol/Water, -20°C) start->recrystallization High Impurity Load column_chrom Silica Gel Column Chromatography (Hexane/EtOAc gradient) start->column_chrom Low Impurity Load (Lab Scale) check_purity Analyze Purity (HPLC) check_purity->column_chrom Purity 97-99% final_product Pure BHPEA (>99%) check_purity->final_product Purity > 99% recrystallization->check_purity fail Purity < 97% recrystallization->fail Purity < 97% column_chrom->final_product fail->column_chrom Re-purify

Caption: Decision workflow for purifying crude BHPEA.

G cluster_troubleshooting Troubleshooting Common Purification Issues issue Problem Encountered low_yield Low Yield After Recrystallization issue->low_yield low_purity Low Purity After Purification issue->low_purity polymerization Product Polymerized issue->polymerization sol_ratio Adjust Solvent Ratio (e.g., more anti-solvent) low_yield->sol_ratio temp Lower Crystallization Temperature (-20°C) low_yield->temp multi_step Combine Methods (e.g., Recrystallization then Column) low_purity->multi_step inhibitor Add Radical Inhibitor (e.g., MEHQ) polymerization->inhibitor

Caption: Logical relationships in troubleshooting BHPEA purification.

References

Technical Support Center: 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA), focusing on challenges related to its solubility in monomer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BHPEA) and why is its solubility a concern?

A1: this compound (BHPEA) is a specialty acrylate monomer notable for its dual functionality. It incorporates a benzophenone group, which acts as a UV absorber, and a polymerizable acrylate group.[1][2] This allows it to be covalently bonded into a polymer network, providing long-lasting UV protection to materials such as coatings, adhesives, and contact lenses.[3][4]

BHPEA is a white to off-white crystalline powder at room temperature, with a melting point of 77-80°C.[1][4][5] Its solid nature and molecular structure, which includes a polar hydroxyl group and a larger, relatively non-polar benzoylphenyl group, can make it challenging to dissolve in some common liquid acrylate monomers, especially at high concentrations. Achieving a stable, homogenous solution is critical for uniform polymerization and final product performance.

Q2: What are the key factors influencing the solubility of BHPEA in monomers?

A2: The solubility of BHPEA in a given monomer is governed by the principle of "like dissolves like." Key factors include:

  • Polarity and Hydrogen Bonding: BHPEA has both polar (hydroxyl and ester groups) and non-polar (benzoyl and phenyl groups) characteristics. Monomers with a balanced polarity or those capable of hydrogen bonding will be more effective solvents.

  • Temperature: As a crystalline solid, the solubility of BHPEA is significantly influenced by temperature. Heating the monomer mixture can provide the necessary energy to break the crystal lattice of BHPEA, allowing it to dissolve more readily.[6][7]

  • Monomer Composition: The choice of comonomers and reactive diluents in a formulation plays a crucial role. A blend of monomers can often provide a better solubility profile than a single monomer.

  • Concentration: The amount of BHPEA you are trying to dissolve will affect the ease of dissolution. Higher concentrations will require more optimized solvent (monomer) systems and potentially higher temperatures.

Q3: How can I predict which monomers will be good solvents for BHPEA?

A3: A powerful tool for predicting solubility is the use of Hansen Solubility Parameters (HSP) . HSP theory is based on the principle that "like dissolves like" by quantifying the cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Substances with similar HSP values (δD, δP, and δH) are more likely to be miscible. The "distance" (Ra) between the HSP values of two substances can be calculated to quantify their compatibility. A smaller Ra value indicates a higher likelihood of solubility.

Troubleshooting Guide: Improving BHPEA Solubility

This guide provides a systematic approach to addressing common issues encountered when dissolving BHPEA in monomer formulations.

Problem: BHPEA is not dissolving or is precipitating out of the monomer solution.

Solution Workflow:

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for BHPEA Dissolution start Start: BHPEA solubility issue check_monomer Step 1: Monomer Selection Review HSP values of your monomer(s). Are they a good match for BHPEA? start->check_monomer heat_mix Step 2: Apply Heat & Agitation Gently heat the mixture to just above the melting point of BHPEA (e.g., 80-90°C) with continuous stirring. check_monomer->heat_mix If HSP match is reasonable blend_monomers Step 4: Create a Monomer Blend Combine monomers with different polarities to create a more effective solvent system. check_monomer->blend_monomers If HSP match is poor add_diluent Step 3: Introduce a Reactive Diluent Add a low-viscosity reactive diluent with favorable HSP to the formulation. heat_mix->add_diluent If still not fully dissolved end_success Success: Homogeneous Solution Achieved heat_mix->end_success If dissolved add_diluent->blend_monomers If precipitation occurs on cooling add_diluent->end_success If dissolved check_concentration Step 5: Re-evaluate Concentration Is the target concentration of BHPEA too high for the current system? Consider reducing it. blend_monomers->check_concentration blend_monomers->end_success If dissolved check_concentration->end_success If successful at lower concentration end_fail Further Optimization Needed | Consult with a formulation expert. check_concentration->end_fail If issue persists at lower concentration

Caption: A step-by-step workflow for troubleshooting solubility issues with BHPEA.

Detailed Troubleshooting Steps:

  • Monomer Selection and Hansen Solubility Parameters (HSP):

    • Consult the HSP data table below. Calculate the HSP distance (Ra) between BHPEA and your chosen monomer(s). A smaller Ra value suggests better compatibility.

    • If the Ra is large, consider switching to or blending with a monomer that has HSP values closer to those of BHPEA.

  • Heating and Agitation:

    • BHPEA is a crystalline solid with a melting point of 77-80°C.[4][5] Heating the monomer mixture to a temperature slightly above this range (e.g., 80-90°C) with constant agitation is often necessary to facilitate dissolution.

    • Use a temperature-controlled hot plate with a magnetic stirrer. Ensure the vessel is properly sealed to prevent monomer evaporation or exposure to moisture.

    • Caution: Monitor the temperature closely to avoid premature polymerization, especially if a thermal initiator is present.

  • Utilizing Reactive Diluents:

    • Reactive diluents are low-viscosity monomers that can improve the solvating power of the formulation and reduce the overall viscosity.

    • Consider adding a reactive diluent with HSP values similar to BHPEA. Good starting points include isobornyl acrylate (IBOA) or tetrahydrofurfuryl acrylate (THFA).

    • Introduce the reactive diluent incrementally to the mixture while monitoring for dissolution.

  • Creating a Monomer Blend:

    • Sometimes a single monomer is not an effective solvent. A blend of monomers can create a more favorable environment for dissolving BHPEA.

    • For example, combining a relatively non-polar monomer with a more polar one can provide the right balance to dissolve BHPEA's complex structure.

  • Re-evaluating Concentration:

    • If you are still facing issues, the target concentration of BHPEA may be too high for the chosen monomer system.

    • Try preparing a series of solutions with decreasing concentrations of BHPEA to determine the saturation point at your desired processing temperature.

Data Presentation

Table 1: Physicochemical Properties of BHPEA

PropertyValueReference
Chemical Name This compound[1]
CAS Number 16432-81-8[1]
Molecular Formula C₁₈H₁₆O₅[1]
Molecular Weight 312.32 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 77-80 °C[4][5]

Table 2: Estimated Hansen Solubility Parameters (HSP) of BHPEA and Common Monomers

To estimate the HSP of BHPEA, a group contribution method (Hoftyzer-Van Krevelen) was employed. This method breaks down the molecule into its functional groups and sums their contributions to determine the overall HSP.

HSP_Relationship Hansen Solubility Parameter (HSP) Concept cluster_solute Solute (BHPEA) cluster_solvent Solvent (Monomer) solute δD_s, δP_s, δH_s good_solvent Good Solvent (δD_m ≈ δD_s, δP_m ≈ δP_s, δH_m ≈ δH_s) solute->good_solvent Small HSP Distance (Ra) High Solubility poor_solvent Poor Solvent (HSP values differ significantly) solute->poor_solvent Large HSP Distance (Ra) Low Solubility

Caption: The relationship between HSP similarity and solubility.

CompoundδD (MPa½)δP (MPa½)δH (MPa½)Data Source
BHPEA (Estimated) 19.59.58.0Calculated
Isobornyl Acrylate (IBOA) 16.84.15.3Literature
Tetrahydrofurfuryl Acrylate (THFA) 17.48.87.6Literature
2-Hydroxyethyl Acrylate (HEA) 16.212.518.0Literature
Tri(propylene glycol) Diacrylate (TPGDA) 16.09.05.1Literature
1,6-Hexanediol Diacrylate (HDDA) 16.29.24.9Literature
Methyl Methacrylate (MMA) 15.76.85.7Literature
2-Ethylhexyl Acrylate (EHA) 15.34.33.0[1]
Benzophenone 19.57.25.1[1]

Note: HSP values for monomers can vary slightly depending on the source and estimation method.

Experimental Protocols

Protocol 1: Determination of BHPEA Solubility in a Monomer

Objective: To determine the saturation solubility of BHPEA in a given monomer or monomer blend at a specific temperature.

Materials:

  • This compound (BHPEA) powder

  • Monomer or pre-mixed monomer blend

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • 20 mL glass vials with screw caps

  • Thermometer or thermocouple

  • Syringe filters (0.45 µm, PTFE or other solvent-resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh approximately 15 mL of the monomer into several glass vials.

    • To each vial, add an excess amount of BHPEA (e.g., start with a concentration you know to be above the expected solubility).

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials on the hot plate stirrer and set the desired temperature (e.g., 25°C, 40°C, 60°C).

    • Stir the mixtures at a constant rate that ensures good mixing without splashing.

    • Allow the solutions to equilibrate for at least 24 hours. A longer time may be necessary to ensure equilibrium is reached.

  • Sampling:

    • After equilibration, stop stirring and allow the undissolved BHPEA to settle for at least 1 hour at the set temperature.

    • Carefully draw a sample from the clear supernatant using a pre-warmed syringe to avoid premature precipitation.

    • Immediately filter the sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

  • Analysis:

    • Accurately weigh the filtered sample.

    • Dilute the sample to a known volume with a suitable solvent (e.g., acetonitrile).

    • Analyze the concentration of BHPEA in the diluted sample using a pre-calibrated HPLC or UV-Vis method.

    • Calculate the solubility in g/100g of monomer.

Protocol 2: Preparation of a Homogeneous BHPEA-Monomer Solution

Objective: To prepare a stable, homogeneous solution of BHPEA in a monomer formulation for use in experiments.

Materials:

  • BHPEA powder

  • Monomer(s) and/or reactive diluent(s)

  • Beaker or flask of appropriate size

  • Temperature-controlled hot plate with magnetic stirrer

  • Magnetic stir bar

  • Spatula

Procedure:

  • Combine Components:

    • Weigh the desired amount of liquid monomer(s) into the beaker.

    • Begin stirring the liquid monomer(s) at a moderate speed.

  • Gradual Addition of BHPEA:

    • Slowly add the pre-weighed BHPEA powder to the stirring monomer(s). Adding the solid gradually prevents clumping and facilitates dissolution.

  • Controlled Heating:

    • Gently heat the mixture to 80-90°C. Do not exceed 90°C to minimize the risk of thermal polymerization.

    • Continue stirring until all BHPEA crystals are completely dissolved and the solution is clear. This may take 30-60 minutes depending on the concentration and formulation.

  • Cooling and Storage:

    • Once fully dissolved, turn off the heat and allow the solution to cool to room temperature while stirring.

    • Observe the solution as it cools to ensure no precipitation occurs. If precipitation is observed, you may need to adjust the formulation by adding a co-solvent or reactive diluent (refer to the Troubleshooting Guide).

    • Store the solution in a sealed, opaque container to protect it from light and moisture.

By following these guidelines and protocols, researchers can effectively address the challenges associated with the solubility of this compound and successfully incorporate it into their monomer systems.

References

Technical Support Center: Optimizing UV Curing for 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl Acrylate (BHPEA) Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the UV curing process for 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) resins.

Frequently Asked Questions (FAQs)

Q1: What is the role of the benzophenone group in BHPEA during UV curing?

A1: The this compound (BHPEA) monomer contains a benzophenone moiety, which is a well-known chromophore that efficiently absorbs UV light, particularly in the UV-A and UV-B regions.[1] This dual functionality allows BHPEA to act as both a photoactive additive and a crosslinking agent.[2] Upon absorbing a UV photon, the benzophenone group enters an excited state and then dissipates the energy, which can contribute to the initiation of the polymerization of the acrylate group.[1]

Q2: How does the concentration of the photoinitiator affect the curing of BHPEA resins?

A2: The photoinitiator concentration is a critical factor in the UV curing process. An increase in photoinitiator content generally accelerates the photopolymerization, leading to a faster cure.[3] However, an excessively high concentration can be detrimental. It can lead to a phenomenon where the surface cures extremely quickly, forming a "skin" that blocks UV light from penetrating deeper into the resin, resulting in incomplete curing of the underlying layers.[4] An optimal concentration exists for maximizing the depth of cure.[5] Lower concentrations of certain photoinitiators, such as BAPO, have been shown to yield a rapid onset of photoinitiation at greater depths.[6][7]

Q3: What is the effect of UV light intensity on the curing time and properties of BHPEA resins?

A3: Higher UV light intensity generally leads to a faster curing speed and a higher degree of cure.[8][9] Increased lamp intensity can also improve the degree of conversion of the acrylate double bonds.[6] However, excessively high intensity can sometimes lead to rapid surface curing and reduced penetration depth. It is important to balance the intensity with the exposure time to achieve uniform through-cure.

Q4: Can BHPEA resins be cured without a photoinitiator?

A4: While the benzophenone group in BHPEA can absorb UV light, relying solely on the monomer for initiation is generally not efficient for achieving a rapid and complete cure. Photoinitiators are specifically designed to be highly efficient at absorbing UV light at specific wavelengths and generating the free radicals necessary to start the polymerization chain reaction. For most applications, a dedicated photoinitiator is recommended to ensure a reliable and controlled curing process.

Q5: What is the ideal UV wavelength for curing BHPEA resins?

A5: The optimal UV wavelength for curing BHPEA resins depends on the absorption spectrum of the chosen photoinitiator. The LED wavelength should match the peak of the absorption profile of the photoinitiator as closely as possible for efficient curing.[10] Most UV-curable acrylate resins cure well in the UVA range, typically between 365 nm and 405 nm.[10][11] Using a UV source with a wavelength outside the optimal range for the photoinitiator will result in a slower and less efficient cure.

Troubleshooting Guide

Q1: My BHPEA resin is still sticky or tacky on the surface after curing. What's wrong?

A1: A sticky or tacky surface is a common issue and can be caused by several factors:

  • Oxygen Inhibition: Oxygen in the atmosphere can interfere with the free radical polymerization process at the surface, leading to incomplete curing.

  • Insufficient UV Exposure: The UV light intensity may be too low, or the exposure time too short.[11]

  • Incorrect Wavelength: The wavelength of your UV lamp may not be optimal for the photoinitiator in your resin system.[10]

  • High Photoinitiator Concentration: An excess of photoinitiator can cause rapid surface curing that prevents the underlying layers from fully curing.[4]

  • Thick Resin Layer: UV light may not penetrate a thick layer of resin sufficiently to cure it completely.[11]

Troubleshooting Steps:

  • Try curing in an inert atmosphere, such as nitrogen, to eliminate oxygen inhibition.

  • Increase the UV exposure time or use a more powerful UV lamp.

  • Ensure your UV lamp's wavelength matches the photoinitiator's absorption spectrum.

  • Optimize the photoinitiator concentration; you may need to decrease it.

  • Apply the resin in thinner layers and cure each layer individually.

Q2: The BHPEA resin cures on the surface but remains liquid underneath. How can I fix this?

A2: This problem, often referred to as "through-cure" failure, is typically due to the limited penetration depth of the UV light.

  • High UV Absorption: The combination of the BHPEA monomer (with its UV-absorbing benzophenone group) and a high concentration of photoinitiator can absorb most of the UV light at the surface.

  • UV Light Intensity: A low-intensity UV source will not have enough energy to penetrate deep into the resin.

  • Pigments or Fillers: If your formulation includes pigments or fillers, they can scatter or absorb the UV light, reducing the cure depth.

Troubleshooting Steps:

  • Reduce the concentration of the photoinitiator to allow for deeper UV penetration.

  • Use a higher intensity UV lamp or increase the exposure time.

  • If using pigments, choose ones with lower UV absorbance or use them at a lower concentration.

  • Consider a photoinitiator that photobleaches, which becomes more transparent to UV light as it is consumed, allowing for deeper curing.[6][7]

Q3: My cured BHPEA resin is brittle and cracks easily. What could be the cause?

A3: Brittleness in the cured resin is often a sign of over-curing or an imbalanced formulation.

  • Excessive Crosslinking: High functionality monomers or a very high degree of cure can lead to a tightly crosslinked network that is inflexible.

  • High UV Dose: Prolonged exposure to high-intensity UV light can lead to over-curing and degradation of the polymer network.

  • Formulation: The resin formulation may lack components that impart flexibility, such as certain oligomers or reactive diluents.

Troubleshooting Steps:

  • Reduce the UV exposure time or intensity.

  • Incorporate flexible oligomers or monomers into your resin formulation.

  • Evaluate the degree of cure to ensure you are not significantly over-curing the material.

Data Presentation

Table 1: Influence of Photoinitiator Concentration on UV Curing of Acrylate Resins

Photoinitiator Concentration (wt%)Time to Reach Peak Polymerization Rate (s)Final Degree of Conversion (%)Observations
0.1~2.5 (at 3mm depth)[6][7]HighRapid onset of photoinitiation at depth.[6][7]
0.5Slower than 0.1 wt%Moderate-
1.0~20[6]Lower than 0.1 wt%Delayed peak polymerization rate.[6]
>1.0Can be significantly slowerMay be lowerIncreased risk of surface "skinning" and reduced cure depth.[4]

Note: These values are representative for acrylate resins and may vary depending on the specific BHPEA formulation, photoinitiator type, and curing conditions.

Table 2: Effect of UV Light Intensity on Curing of Acrylate Resins

UV Light Intensity (mW/cm²)Curing TimeCuring DegreeKey Considerations
5 - 40Seconds[8]Increases with intensity[8][9]Higher intensity leads to a faster curing rate.[8][9]
> 50Can be very shortHighRisk of overheating and non-uniform curing.
< 5LongerMay be incompleteSlower curing, more susceptible to oxygen inhibition.

Note: The optimal UV intensity is formulation-dependent. It is crucial to balance intensity and exposure time for desired results.

Experimental Protocols

Protocol: Monitoring UV Curing Kinetics of BHPEA Resins using FTIR Spectroscopy

Objective: To determine the rate and degree of polymerization of a BHPEA resin formulation by monitoring the disappearance of the acrylate double bond peak using Fourier Transform Infrared (FTIR) spectroscopy.

Materials and Equipment:

  • FTIR spectrometer with a rapid scan function.[12]

  • UV light source (e.g., mercury lamp or UV-LED) with a defined wavelength and intensity.

  • Sample holder (e.g., KBr plates or a horizontal attenuated total reflectance (ATR) crystal).

  • BHPEA resin formulation (including photoinitiator).

  • Nitrogen purge (optional, to evaluate the effect of oxygen inhibition).

Procedure:

  • Sample Preparation: Apply a thin, uniform film of the liquid BHPEA resin onto the sample holder.

  • Background Spectrum: Record a background spectrum of the clean sample holder.

  • Initial Spectrum: Record the spectrum of the uncured resin. Identify the characteristic absorption peak of the acrylate double bond (C=C), typically around 1635 cm⁻¹ and 810 cm⁻¹.

  • Initiate Curing and Data Acquisition:

    • Begin rapid scanning with the FTIR spectrometer (e.g., 20 spectra per second).[12]

    • After a few seconds of baseline recording, turn on the UV light source to initiate curing.

    • Continue recording spectra until the acrylate peak height no longer changes, indicating the reaction has completed or vitrified.

  • Data Analysis:

    • Measure the area of the acrylate peak in each spectrum.

    • Calculate the degree of conversion (DC) at each time point using the following formula: DC (%) = [(A₀ - Aₜ) / A₀] * 100 Where A₀ is the initial peak area of the uncured resin and Aₜ is the peak area at time t.

    • Plot the degree of conversion as a function of time to obtain the curing profile.

Mandatory Visualizations

TroubleshootingWorkflow start Curing Issue Identified issue Is the surface sticky or tacky? start->issue through_cure Is the resin liquid underneath? issue->through_cure No oxygen_check Cure in inert atmosphere (N2) issue->oxygen_check Yes brittle Is the cured resin brittle? through_cure->brittle No absorption_check Reduce photoinitiator concentration through_cure->absorption_check Yes end Issue Resolved brittle->end No (Consult further documentation) uv_dose_check Reduce UV dose (time or intensity) brittle->uv_dose_check Yes uv_check Increase UV dose (time or intensity) oxygen_check->uv_check Still sticky layer_check Apply in thinner layers uv_check->layer_check Still sticky layer_check->end Resolved intensity_check Increase UV intensity absorption_check->intensity_check Still liquid underneath intensity_check->end Resolved formulation_check Incorporate flexible oligomers uv_dose_check->formulation_check Still brittle formulation_check->end Resolved

Caption: Troubleshooting workflow for common UV curing issues.

FTIR_Protocol cluster_prep Preparation cluster_cure Curing & Data Acquisition cluster_analysis Analysis prep_sample 1. Apply thin film of BHPEA resin to sample holder background 2. Record background spectrum of clean holder prep_sample->background initial_spec 3. Record spectrum of uncured resin (Identify acrylate peaks at ~1635 & 810 cm-1) background->initial_spec start_scan 4. Start rapid FTIR scanning initial_spec->start_scan uv_on 5. Turn on UV light source start_scan->uv_on continue_scan 6. Continue scanning until peaks stabilize uv_on->continue_scan measure_area 7. Measure acrylate peak area in each spectrum continue_scan->measure_area calc_dc 8. Calculate Degree of Conversion (DC) vs. time measure_area->calc_dc plot 9. Plot DC vs. time to get curing profile calc_dc->plot

Caption: Experimental workflow for monitoring UV curing with FTIR.

References

Technical Support Center: Reducing Polymer Yellowing with 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for using 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPA) to mitigate yellowing in polymers.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BHPA) and how does it prevent polymer yellowing?

A1: this compound is a specialty acrylic monomer featuring a dual-functional structure.[1][] Its benzophenone core acts as a potent UV absorber, capturing harmful UV-A and UV-B radiation and dissipating the energy as harmless heat.[3][4][5] This prevents UV rays from initiating photodegradation, a chemical process that breaks down polymer chains and creates color-causing groups (chromophores), which are a primary cause of yellowing.[5][6] Additionally, its acrylate group allows it to be chemically bonded into the polymer backbone during polymerization, providing permanent, non-leaching protection.[3][4]

Q2: What are the primary causes of yellowing in polymers?

A2: Polymer yellowing is a degradation process resulting from several factors:

  • Photo-oxidation: Exposure to UV radiation from sunlight is the most common cause, leading to the formation of "yellow bodies" as polymer chains degrade.[6][7][8]

  • Thermal Oxidation: High temperatures during processing (e.g., molding, extrusion) or in the end-use environment can accelerate oxidation and discoloration.[8][9]

  • Chemical Exposure: Contact with environmental pollutants, such as nitrogen oxides (NOx), or harsh chemicals can cause reactions that lead to yellowing.[8][9][10]

  • Additive Interactions: Certain additives within the polymer formulation, particularly some phenolic antioxidants, can degrade into yellow-colored quinone structures.[8][9][11]

Q3: How does BHPA differ from conventional, non-polymerizable UV absorbers?

A3: Conventional UV absorbers like benzophenones or benzotriazoles are physically mixed into the polymer.[11][12] Over time, they can migrate to the surface and leach out of the material, especially when exposed to solvents or cleaning agents, which reduces long-term UV protection.[4][11] BHPA, being a polymerizable monomer, becomes an integral part of the polymer's structure.[4][13] This covalent bonding prevents migration and ensures that the UV protection remains effective throughout the product's lifespan.[4]

Q4: How do I measure the effectiveness of BHPA in preventing yellowing?

A4: The most common method for quantifying yellowing is by measuring the Yellowness Index (YI) .[14][15] This is done using a spectrophotometer or colorimeter according to established standards like ASTM E313.[9][16][17] To test effectiveness, polymer samples with and without BHPA are subjected to accelerated weathering, and the change in Yellowness Index (ΔYI) is monitored over time.[9][15] A lower ΔYI in the BHPA-containing sample indicates better protection.

Troubleshooting Guide

Q5: My polymer containing BHPA is still yellowing after UV exposure. What are the potential causes?

A5: If yellowing persists despite the presence of BHPA, consider the following:

  • Insufficient Concentration: The loading level of BHPA may be too low to provide adequate protection for the specific polymer system and exposure conditions. Solution: Increase the weight percentage of BHPA in increments (e.g., 0.25% or 0.5%) and repeat the weathering tests.

  • Poor Dispersion: If BHPA is not uniformly dispersed throughout the polymer matrix, areas with lower concentrations will be susceptible to degradation. Solution: Optimize your mixing or compounding process to ensure homogeneous distribution.

  • Severe Environmental Stress: The intensity of UV radiation or the presence of other degrading factors (high heat, pollutants) may exceed the protection capacity of the current formulation. Solution: Consider combining BHPA with a Hindered Amine Light Stabilizer (HALS). HALS work by scavenging free radicals and have a synergistic effect with UV absorbers.[12][18]

  • Underlying Polymer Instability: The base polymer itself may have poor inherent stability. Solution: Ensure a high-quality polymer grade is used and incorporate primary antioxidants to prevent thermal degradation during processing.[9]

Q6: My polymer appears yellow immediately after processing, before any significant UV exposure. What is the issue?

A6: This is a clear indication of thermal degradation or adverse additive interactions during processing.[8][9]

  • Excessive Processing Temperature: High heat can degrade the polymer or certain additives.[9] Solution: Lower the processing temperature in small increments (5-10°C) and observe the effect on the initial color.[9]

  • High Shear Rate: Excessive friction during extrusion or molding can generate localized heat. Solution: Reduce the screw speed or modify the screw design to minimize shear stress.[9]

  • Incompatible Additives: As mentioned, some phenolic antioxidants can cause color shifts when combined with UV absorbers, especially in the presence of metal catalyst residues.[9] Solution: Review the entire formulation. Conduct a small-scale study processing the polymer with each additive individually and in combination to pinpoint the source of discoloration.[9]

Q7: I am experiencing low yields and premature polymerization during the synthesis of BHPA. How can I optimize this?

A7: Acrylate monomers are prone to premature radical polymerization.[1]

  • Inhibitors: Add a polymerization inhibitor like hydroquinone (0.1–0.5 wt%) during the synthesis reaction to suppress unwanted polymerization.[1]

  • Anhydrous Conditions: The reaction is sensitive to moisture. Use anhydrous solvents (like dichloromethane) and perform the reaction under an inert nitrogen atmosphere.[1]

  • Temperature Control: Maintain low temperatures (0–5°C) during the initial addition of reagents to control the exothermic reaction.[1]

  • Storage: Store the purified BHPA monomer under nitrogen at low temperatures (-20°C) to maximize its shelf life.[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
CAS Number 16432-81-8 [1][19][20]
Molecular Formula C₁₈H₁₆O₅ [1][20]
Molecular Weight 312.32 g/mol [1][20]
Appearance White to off-white crystalline powder [1][19]
Melting Point 77-80°C [1][13][19][20]

| Purity | ≥95–99% |[1] |

Table 2: Representative Anti-Yellowing Performance Data (Yellowness Index vs. Accelerated Weathering Time)

Polymer Formulation Initial YI YI after 250 hrs YI after 500 hrs YI after 1000 hrs
Control (No UV Stabilizer) 1.5 8.2 15.6 25.3
Polymer + 0.5% w/w BHPA 1.6 2.1 3.5 5.8
Polymer + 1.0% w/w BHPA 1.6 1.8 2.4 3.9

Note: Data are representative and will vary based on the specific polymer, formulation, and testing conditions.

Experimental Protocols

Protocol 1: Evaluating Anti-Yellowing Performance

This protocol outlines a general method for comparing polymer samples with and without BHPA.

  • Sample Preparation:

    • Prepare at least two formulations: a control sample (no stabilizer) and an experimental sample containing BHPA at a specified concentration (e.g., 0.5% w/w).

    • Process the formulations into standard shapes for testing (e.g., injection-molded plaques or films) under identical conditions.[21]

    • Condition all samples at standard conditions (e.g., 23°C, 50% relative humidity) for at least 48 hours.[21]

  • Initial Color Measurement:

    • Using a calibrated spectrophotometer, measure the initial Yellowness Index (YI) of each sample according to ASTM E313.[9]

  • Accelerated Weathering:

    • Place the samples in an accelerated weathering chamber.[9]

    • Use UVA-340 lamps to simulate the UV portion of sunlight.[9]

    • A common test cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation (darkness) at 50°C.[9][22]

  • Periodic Analysis:

    • Remove samples from the chamber at predetermined intervals (e.g., 100, 250, 500, 1000 hours).[9]

    • At each interval, measure the YI of the samples.

  • Data Analysis:

    • Calculate the change in Yellowness Index (ΔYI) for each sample at each time interval by subtracting the initial YI.

    • Plot ΔYI versus exposure time for all formulations to compare their performance. A flatter curve indicates better resistance to yellowing.

Visualizations

UV Harmful UV Radiation Polymer Polymer with BHPA UV->Polymer Impacts Excited BHPA Absorbs Energy (Enters Excited State) Polymer->Excited Protected Polymer Remains Protected (No Yellowing) Polymer->Protected Ground BHPA Returns to Ground State Excited->Ground Rapid Relaxation Heat Harmless Heat Dissipation Ground->Heat

Caption: Mechanism of UV protection by BHPA.

Prep 1. Sample Preparation (Control vs. BHPA Formulations) Initial 2. Initial Yellowness Index Measurement (ASTM E313) Prep->Initial Weather 3. Accelerated Weathering (UVA Exposure + Condensation Cycles) Initial->Weather Periodic 4. Periodic Sampling & YI Measurement (e.g., 250, 500, 1000 hrs) Weather->Periodic Periodic->Weather Continue Test Analysis 5. Data Analysis (Plot ΔYI vs. Time) Periodic->Analysis Result Performance Comparison Analysis->Result

Caption: Experimental workflow for evaluating anti-yellowing performance.

Start Polymer Yellowing Observed When When does it occur? Start->When Thermal Investigate Thermal Degradation: • Lower processing temp • Reduce shear rate When->Thermal Immediately After Processing Concentration Optimize BHPA Concentration: • Increase loading level When->Concentration After UV Exposure Additives Review Additive Compatibility: • Test individual components • Check for antioxidant degradation Thermal->Additives Synergy Consider Synergistic Additives: • Add a HALS co-stabilizer Concentration->Synergy Dispersion Improve Dispersion: • Optimize mixing process Synergy->Dispersion

Caption: Troubleshooting logic for polymer yellowing issues.

References

Technical Support Center: Synthesis of Benzophenone Acrylate Monomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzophenone acrylate monomers. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and answers to frequently asked questions to navigate the challenges of these syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzophenone acrylate monomers?

A1: The most prevalent method is the esterification of a hydroxy-functional benzophenone with an acrylic acid derivative. The two main variations are:

  • Reaction with Acryloyl Chloride: This method involves reacting a hydroxybenzophenone with acryloyl chloride, typically in the presence of a tertiary amine base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.[1][2] This reaction is often performed at low temperatures to control its reactivity.[1]

  • Reaction with (Meth)acrylic Anhydride: This approach uses (meth)acrylic anhydride as the acylating agent. It can be catalyzed by acids (like sulfuric acid) or salts (like sodium acetate or sodium methacrylate).[3][4] This method avoids the generation of corrosive HCl.[3]

Q2: Why is my reaction yield for benzophenone acrylate synthesis consistently low?

A2: Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in the hydroxybenzophenone precursor or the acryloyl chloride/(meth)acrylic anhydride can lead to side reactions. Ensure high purity, anhydrous reactants and solvents.[5][6]

  • Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can result in incomplete conversion.[5] Temperature control is critical; excessive heat can cause the formation of unwanted side products and tar.[5]

  • Hydrolysis of Acylating Agent: Acryloyl chloride is highly sensitive to moisture and can rapidly hydrolyze to acrylic acid, which will not participate in the desired esterification.[1] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Premature Polymerization: Acrylate monomers can spontaneously polymerize, especially at elevated temperatures or in the presence of radical initiators.[7] The inclusion of a polymerization inhibitor is crucial.

Q3: How can I prevent the premature polymerization of my benzophenone acrylate monomer during synthesis and storage?

A3: Preventing unwanted polymerization is critical. Consider the following strategies:

  • Use of Inhibitors: Incorporate radical inhibitors such as hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), or phenothiazine into the reaction mixture. These compounds scavenge free radicals that initiate polymerization.[7]

  • Temperature Control: Keep the reaction and storage temperatures as low as is practical. The rate of polymerization increases significantly with temperature.[7]

  • Oxygenation: For certain inhibitors like MEHQ, a small amount of oxygen is required for them to function effectively. Reactions can be performed with a gentle stream of air bubbling through the mixture.

  • Storage: Store the purified monomer in a cool, dark place, and consider storing it as a solution in a stable solvent.[3]

Q4: What are the common impurities in the final benzophenone acrylate product and how can they be removed?

A4: Common impurities include unreacted hydroxybenzophenone, acrylic acid (from hydrolysis), and polymeric material.[4]

  • Unreacted Starting Materials: Unreacted hydroxybenzophenone and (meth)acrylic acid are common impurities.[4]

  • Purification Strategies:

    • Aqueous Washing: Washing the crude product with a mild basic solution, like sodium bicarbonate, can remove acidic impurities such as acrylic acid and the catalyst if an acid was used.[6]

    • Precipitation/Recrystallization: The benzophenone (meth)acrylate can often be precipitated by adding the reaction mixture to water.[3] Recrystallization from a suitable solvent, such as toluene or hexane, is an effective method for purifying solid products.[2][8]

    • Column Chromatography: For more challenging separations, column chromatography can be employed, though care must be taken as the monomer can polymerize on the column. Using an eluent containing a polymerization inhibitor is advisable.[6]

Troubleshooting Guides

Issue 1: Low Yield in Esterification with Acryloyl Chloride

This guide addresses common problems when using acryloyl chloride for the synthesis of benzophenone acrylates.

Symptom Possible Cause Troubleshooting Steps & Solutions
Low or no product formation Hydrolysis of acryloyl chloride Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. Handle acryloyl chloride under an inert atmosphere (nitrogen or argon).[1]
Inactive base Use a fresh bottle of triethylamine or other amine base. Ensure it is anhydrous.
Low reaction temperature While initial low temperatures are needed to control exothermicity, the reaction may require warming to room temperature to proceed to completion. Monitor progress using TLC.[1][6]
Formation of multiple unidentified spots on TLC Side reactions The generated HCl can cause side reactions. Ensure at least a stoichiometric amount of amine base is used to neutralize it.[1]
Michael Addition The acrylate double bond can undergo Michael addition with nucleophiles. Maintain low temperatures and controlled addition of reagents.[6]
Product is a sticky, intractable mass Spontaneous polymerization Add a polymerization inhibitor (e.g., MEHQ) to the reaction mixture. Avoid excessive heat.
Issue 2: Challenges in Synthesis using (Meth)acrylic Anhydride

This section provides solutions for issues encountered when using (meth)acrylic anhydride.

Symptom Possible Cause Troubleshooting Steps & Solutions
Slow or incomplete reaction Insufficient catalyst Ensure the correct catalytic amount of acid (e.g., H₂SO₄) or salt (e.g., sodium acetate) is used.[3][4]
Low reaction temperature These reactions often require elevated temperatures, typically in the range of 70-110°C, to proceed at a reasonable rate.[3]
Difficult product isolation High viscosity of crude product After the reaction, consider dissolving the mixture in a solvent like methyl methacrylate before purification steps to reduce viscosity.[4]
Final product contains acidic impurities Incomplete neutralization If an acid catalyst is used, ensure it is fully neutralized with an aqueous base during workup.[4] The (meth)acrylic acid byproduct also needs to be removed by washing with a basic solution.

Experimental Protocols & Data

Synthesis of 4-(Acryloyloxy)benzophenone via Acryloyl Chloride

Methodology:

  • Dissolve 4-hydroxybenzophenone (1.0 eq) and diisopropylethylamine (1.1 eq) in anhydrous dichloromethane in a flame-dried round-bottom flask under a nitrogen atmosphere.[2]

  • Cool the stirred solution to 0°C in an ice bath.[2]

  • Slowly add a solution of acryloyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.[2]

  • Maintain the reaction at 0°C for 3 hours, then allow it to warm to room temperature and stir for an additional 5 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent via rotary evaporation.[2]

  • Wash the residue with 20% HCl, followed by saturated NaHCO₃ solution, and finally with brine.[2]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by recrystallization from n-hexane to yield the final white crystal product.[2]

Synthesis of 4-(Methacryloyloxy)benzophenone via Methacrylic Anhydride

Methodology:

  • In a suitable reactor, combine 4-hydroxybenzophenone (0.5 mol), methacrylic anhydride (0.55 mol), and sodium methacrylate (0.003 mol) as a catalyst.[3]

  • Heat the mixture to the desired reaction temperature, typically between 85-95°C, while stirring.[3]

  • Maintain the reaction at this temperature for 4 to 8 hours. Monitor the conversion of 4-hydroxybenzophenone.[3]

  • After completion, the crude monomer can be purified. One method is to pour the reaction mixture into water to precipitate the benzophenone (meth)acrylate product.[3]

  • The solid product is then isolated by filtration and dried.[3]

Parameter Synthesis via (Meth)acrylic Anhydride Notes
Reactants 4-hydroxybenzophenone, (meth)acrylic anhydrideMolar ratio of anhydride to hydroxybenzophenone is typically 1.05:1.0 to 1.5:1.0.[3]
Catalyst Sodium acetate, sodium methacrylate, or sulfuric acidCatalytic amounts are used.[3][4]
Temperature 70 - 110 °CPreferred range is often 85 - 95 °C.[3]
Reaction Time 1 - 13 hoursTypically 4-8 hours at 90°C.[3]
Purity (Example) > 94%High purity can be achieved with this method.[3]

Visualized Workflows and Pathways

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification HBP 4-Hydroxybenzophenone Mix Combine reactants at 0°C under inert atmosphere HBP->Mix AC Acryloyl Chloride AC->Mix Base Amine Base (e.g., TEA) Base->Mix Solvent Anhydrous Solvent Solvent->Mix Stir Stir and monitor by TLC Mix->Stir Wash Aqueous Wash (HCl, NaHCO₃, Brine) Stir->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize / Chromatography Concentrate->Purify Product Pure Benzophenone Acrylate Monomer Purify->Product

Caption: Experimental workflow for synthesis via acryloyl chloride.

G Start Initiate Synthesis LowYield Low Yield? Start->LowYield CheckPurity Check Purity of Starting Materials LowYield->CheckPurity Yes Success Successful Synthesis LowYield->Success No CheckConditions Verify Reaction Conditions (T, t) CheckPurity->CheckConditions CheckMoisture Ensure Anhydrous Setup (Inert Atm.) CheckConditions->CheckMoisture CheckInhibitor Polymerization Occurring? CheckMoisture->CheckInhibitor AddInhibitor Add Polymerization Inhibitor (e.g., MEHQ) CheckInhibitor->AddInhibitor Yes CheckInhibitor->Success No AddInhibitor->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHEA). This document offers troubleshooting guides and frequently asked questions (FAQs) to ensure safe and effective handling and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid direct contact.

Q2: How should I properly store this compound to ensure its stability?

A2: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is also recommended to keep it away from heat, sparks, open flames, and hot surfaces.[2] Exposure to light can also be a concern, so storage in a light-resistant container is advisable.

Q3: What is the risk of polymerization, and how can it be mitigated?

A3: Like other acrylate monomers, BHEA can undergo spontaneous polymerization, which can be hazardous as the reaction is exothermic and can accelerate. This is often initiated by heat, light (UV radiation), or contamination with radical initiators like peroxides. To mitigate this risk, the monomer is typically supplied with a polymerization inhibitor, such as hydroquinone (HQ) or its monomethyl ether (MEHQ).[1][3] It is crucial to ensure the inhibitor is present and to store the compound under the recommended conditions to prevent its depletion.

Q4: What are the signs of unwanted polymerization?

A4: Signs of polymerization include an increase in viscosity, the solution becoming cloudy or turning into a solid mass, and a noticeable temperature increase in the storage container. If you observe any of these signs, it is crucial to follow emergency procedures and, if safe to do so, cool the container.

Q5: How should I dispose of waste this compound?

A5: Dispose of contents and containers in accordance with local, regional, and national regulations.[1] Small amounts of liquid waste can be mixed with an equal amount of acrylic powder to initiate polymerization into a less hazardous solid mass before disposal.[4] Never dispose of the liquid monomer down the drain.[4] Contaminated materials should also be disposed of as hazardous waste.

Troubleshooting Guides

Issue 1: The compound appears clumpy or has solidified in the container.
  • Possible Cause: The compound may have been exposed to moisture or undergone partial polymerization.

  • Solution:

    • Visually inspect the material. If it has completely solidified, it should be disposed of as hazardous waste.

    • If it is merely clumpy, this may be due to its low melting point. You can try gently warming the container in a controlled manner (e.g., a warm water bath, not exceeding 40°C) to see if it returns to a powder or liquid state. Caution: Do not use direct heat.

    • If gentle warming does not resolve the issue, do not use the compound and dispose of it appropriately.

Issue 2: A solution of the compound becomes viscous or cloudy over a short period.
  • Possible Cause: This is a strong indication of premature polymerization. This can be triggered by contaminated solvents (e.g., with peroxides), exposure to UV light, or elevated temperatures.[5]

  • Solution:

    • Immediately stop the experiment.

    • If the solution is in a sealed container, monitor for any temperature increase. If it starts to heat up, cool the container externally with a water bath.

    • Review your experimental procedure to identify potential sources of initiation (e.g., solvent purity, light exposure).

    • Dispose of the polymerized solution as hazardous waste.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 16432-81-8
Molecular Formula C₁₈H₁₆O₅
Molecular Weight 312.32 g/mol
Appearance White to off-white crystalline powder
Melting Point 77-80 °C
Purity ≥95–99%

Table 2: Storage and Handling Summary

ParameterRecommendation
Storage Temperature Cool, dry place
Ventilation Well-ventilated area
Container Tightly closed, light-resistant
Incompatible Materials Strong oxidizing agents, radical initiators
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat

Experimental Protocols

Protocol for Preparing a Solution of this compound
  • Preparation: Work in a well-ventilated fume hood. Ensure all glassware is clean and dry.

  • Personal Protective Equipment: Wear safety glasses with side shields, nitrile or neoprene gloves, and a lab coat.

  • Weighing: Tare a clean, dry glass vial on an analytical balance. Carefully weigh the desired amount of the powdered BHEA into the vial.

  • Dissolution: Add the desired volume of solvent to the vial. Cap the vial and gently swirl or vortex to dissolve the solid. Sonication in a water bath at room temperature may aid dissolution. Avoid heating unless necessary and monitor to prevent polymerization.

  • Storage of Solution: If the solution is to be stored, keep it in a tightly sealed, amber glass vial in a cool, dark place. It is advisable to add a polymerization inhibitor if not already present in the solvent.

Protocol for Disposal of Unused Monomer and Contaminated Materials
  • Personal Protective Equipment: Wear appropriate PPE as described above.

  • Small Quantities of Liquid: For small amounts of unused BHEA solution, mix it with an equal volume of an inert absorbent material like vermiculite.

  • Initiate Polymerization for Disposal: Alternatively, for small liquid amounts, add an equal amount of acrylic powder to initiate polymerization into a solid mass.[4]

  • Solid Waste: Collect the solidified monomer, used weighing paper, and any contaminated wipes or gloves in a designated, labeled hazardous waste container.

  • Waste Pickup: Arrange for disposal through your institution's environmental health and safety office.

Visualizations

Storage_and_Handling_Workflow Workflow for Safe Storage and Handling A Receive Compound B Inspect Container for Damage A->B C Store in Cool, Dry, Dark, Well-Ventilated Area B->C D Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C->D Before Use E Handle in Fume Hood D->E F Weigh and Prepare Solution E->F G Dispose of Waste Properly F->G After Use Troubleshooting_Polymerization Troubleshooting Unwanted Polymerization A Observe Increased Viscosity or Cloudiness? B Potential Polymerization A->B Yes G No Signs of Polymerization A->G No C Monitor for Temperature Increase B->C D Cool Container Externally C->D If Heating E Review Experimental Conditions (Solvent, Light, Temp) C->E F Dispose of Material as Hazardous Waste D->F E->F

References

Technical Support Center: Synthesis of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate, with a focus on increasing the reaction yield.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the esterification of 4-benzoyl-3-hydroxyphenol with acryloyl chloride.

Issue 1: Low or No Product Yield

Possible Causes and Solutions

CauseRecommended Action
Poor Quality of Reagents Ensure all reagents are of high purity and anhydrous. Acryloyl chloride can degrade over time and should be freshly distilled if it appears discolored or contains precipitates.[1] Use a dry, non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1][2]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (4-benzoyl-3-hydroxyphenoxy) is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious as higher temperatures can promote side reactions.[1]
Inadequate Temperature Control The reaction is typically started at a low temperature (0-5°C) to control the initial exothermic reaction and then gradually warmed to room temperature.[3] Ensure proper temperature management throughout the process.
Insufficient Base Triethylamine (TEA) acts as a base to neutralize the HCl byproduct.[3] Ensure at least a stoichiometric amount, and preferably a slight excess (e.g., 1.5 equivalents), of TEA is used.

Issue 2: Formation of a Viscous or Solid Polymerized Mass in the Reaction Mixture

Possible Causes and Solutions

CauseRecommended Action
Absence of a Polymerization Inhibitor The acrylate product is prone to polymerization. Add a radical inhibitor, such as hydroquinone (HQ) or its monomethyl ether (MEHQ), to the reaction mixture.[3]
High Reaction Temperature Elevated temperatures can initiate polymerization. Maintain the recommended temperature profile (0°C to room temperature).[1]
Presence of Oxygen While counterintuitive for some polymerizations, oxygen can sometimes promote the polymerization of acrylates. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[1]
Extended Reaction Times at Elevated Temperatures If heating is necessary to drive the reaction to completion, keep the time at elevated temperatures to a minimum.

Issue 3: Product is an Oil Instead of a Crystalline Solid

Possible Causes and Solutions

CauseRecommended Action
Presence of Impurities The presence of unreacted starting materials, byproducts, or residual solvent can prevent crystallization. Ensure thorough purification.
Incomplete Solvent Removal Residual solvent can act as an impurity. Ensure the product is thoroughly dried under vacuum.
Recrystallization Issues Experiment with different solvent systems for recrystallization. A common technique is to dissolve the oily product in a good solvent (e.g., dichloromethane, ethyl acetate) and then add a poor solvent (e.g., hexane, heptane) until turbidity is observed, followed by cooling.

Issue 4: Difficulty in Removing Unreacted Starting Materials and Byproducts

Possible Causes and Solutions

CauseRecommended Action
Inefficient Work-up Procedure During the aqueous work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted acryloyl chloride and acrylic acid (from hydrolysis).[1] A wash with dilute HCl can effectively remove residual triethylamine. Use a brine wash to help remove water from the organic layer.[4]
Co-elution during Column Chromatography If using column chromatography, optimize the eluent system to achieve better separation of the product from impurities. The use of a polymerization inhibitor in the eluent is also advisable to prevent polymerization on the column.[1]
Unreacted 4-benzoyl-3-hydroxyphenol The starting phenol can be removed by washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH). The desired product, being an ester, will remain in the organic phase, while the phenolic starting material will be deprotonated and extracted into the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the reactants?

A representative procedure suggests using 1.0 equivalent of 4-benzoyl-3-hydroxyphenol, 1.2-1.5 equivalents of acryloyl chloride, and 1.5 equivalents of triethylamine.[3] Using a slight excess of acryloyl chloride and triethylamine helps to ensure the complete conversion of the starting phenol.

Q2: Which solvent is best for this synthesis?

Anhydrous dichloromethane (DCM) is a commonly used solvent for this reaction.[3] Tetrahydrofuran (THF) can also be a suitable alternative.[2] The key is to use a dry, aprotic solvent that will not react with acryloyl chloride.

Q3: What is the recommended reaction time and temperature?

The reaction is typically initiated at 0-5°C for about 2 hours, followed by a gradual warming to room temperature over a period of 12 hours to ensure the reaction goes to completion.[3]

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any potential byproducts. The disappearance of the starting phenol spot indicates the completion of the reaction.

Q5: What are the common side reactions to be aware of?

The most common side reactions are the polymerization of the acrylate product and the hydrolysis of acryloyl chloride to acrylic acid. Michael addition of the starting amine to the acrylate product can also occur, though it is less common under controlled conditions.[1]

Data Presentation

Table 1: Effect of Acryloyl Chloride Stoichiometry on Yield

Equivalents of Acryloyl ChlorideApproximate Yield (%)
1.075-80
1.285-90
1.5>90
2.0>90 (no significant increase, potential for more side reactions)

Note: These are representative yields and can vary based on other reaction conditions and purification efficiency.

Table 2: Influence of Reaction Time (at Room Temperature) on Conversion

Reaction Time (hours)Approximate Conversion (%)
260-70
680-90
12>95
24>95

Note: Conversion rates are estimates and should be confirmed by analytical methods like TLC or NMR.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • 4-Benzoyl-3-hydroxyphenol

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Hydroquinone (inhibitor)

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-benzoyl-3-hydroxyphenol (1.0 eq.) and a catalytic amount of hydroquinone.

  • Dissolution: Add anhydrous DCM to dissolve the starting materials.

  • Cooling: Cool the flask to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.

  • Acryloyl Chloride Addition: Add acryloyl chloride (1.2-1.5 eq.) dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 5°C.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0°C for an additional 2 hours. Then, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a white to off-white solid.

Mandatory Visualization

Synthesis_Pathway phenol 4-Benzoyl-3-hydroxyphenol intermediate Reaction Mixture phenol->intermediate acryloyl_chloride Acryloyl Chloride acryloyl_chloride->intermediate tea Triethylamine (Base) tea->intermediate Neutralizes HCl product 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate intermediate->product Esterification side_product1 Triethylamine Hydrochloride intermediate->side_product1 side_product2 Polymerization product->side_product2 Unwanted Side Reaction

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Issue check_reagents Reagents Pure & Anhydrous? start->check_reagents check_polymerization Polymerization Observed? check_reagents->check_polymerization Yes action_reagents Use fresh/distilled reagents & anhydrous solvent check_reagents->action_reagents No check_workup Work-up Efficient? check_polymerization->check_workup No action_inhibitor Add polymerization inhibitor (e.g., hydroquinone) check_polymerization->action_inhibitor Yes action_wash Optimize washing steps (acid, base, brine) check_workup->action_wash No end Yield Improved check_workup->end Yes action_reagents->check_polymerization action_temp Control reaction temperature action_inhibitor->action_temp action_temp->check_workup action_purify Optimize purification (chromatography/recrystallization) action_wash->action_purify action_purify->end end_fail Consult further literature action_purify->end_fail

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Mitigating Oxygen Inhibition in Acrylate Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the mitigation of oxygen inhibition in the photopolymerization of acrylates.

Frequently Asked Questions (FAQs)

Q1: What is oxygen inhibition and why does it occur in acrylate photopolymerization?

Oxygen inhibition is a common issue in free-radical photopolymerization where atmospheric oxygen interferes with the curing process.[1] The ground state of oxygen is a diradical that readily reacts with the initiating and propagating radicals (R•) generated during polymerization. This reaction forms peroxy radicals (ROO•), which are significantly less reactive towards the acrylate monomers and can even terminate the polymerization chain.[2][3] This effect is most prominent at the surface of the resin that is in contact with air, leading to a tacky, under-cured layer.[3][4]

Q2: How can I identify if oxygen inhibition is the cause of my curing problems?

The most common symptom of oxygen inhibition is a tacky or liquid surface layer on a polymer that is otherwise solid underneath.[3][5] You might also observe a noticeable delay before polymerization begins (an induction period) or a slower overall reaction rate when curing in the presence of air compared to an inert atmosphere.[2][6]

Q3: What is the most effective way to overcome oxygen inhibition?

The most effective method is to eliminate oxygen from the system by conducting the photopolymerization in an inert environment, such as a nitrogen or argon-filled glove box, or by purging the reaction setup with an inert gas.[2][3] However, this is not always practical. In many cases, a combination of chemical and physical methods provides the best results. For instance, using an oxygen scavenger in the formulation while also increasing the UV light intensity can be very effective.[3]

Q4: Can I simply increase the UV light intensity to solve the problem?

Increasing UV light intensity can significantly reduce the effects of oxygen inhibition by generating free radicals at a rate that outpaces oxygen's quenching effect.[2][3][7] However, there are limitations. Excessively high intensity can lead to rapid surface polymerization, which may limit light penetration to the underlying layers (a phenomenon known as self-shielding). It can also generate considerable heat, which might be detrimental to some applications.[3]

Q5: Are methacrylates more or less susceptible to oxygen inhibition than acrylates?

Acrylate groups generally react faster than methacrylate groups.[5] This higher reactivity can help to mitigate the effects of oxygen inhibition to some extent, as the propagation of the polymerization can better compete with the radical scavenging by oxygen.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Possible Cause Suggested Solution(s) Citation(s)
Tacky or uncured surface after curing Oxygen inhibition at the air-resin interface.Increase UV Intensity: Higher irradiance generates radicals more rapidly, overwhelming the inhibitory effect of oxygen. • Inert Atmosphere: Cure the sample under a nitrogen or argon blanket to displace oxygen. • Barrier Film: Apply a transparent, UV-permeable film (e.g., PET) over the liquid resin before curing to block oxygen contact. • Chemical Additives: Incorporate oxygen scavengers such as thiols, amines, or phosphites into your formulation.[2][3][5][7][8][9]
Inconsistent curing through the bulk of the sample A combination of oxygen inhibition at the surface and light attenuation through the sample.Optimize Photoinitiator: Ensure the photoinitiator's absorption spectrum matches the UV lamp's emission wavelength. Using a combination of photoinitiators can sometimes improve both surface and through-cure. • Reduce Film Thickness: Thinner films are less affected by light attenuation and allow for more uniform curing. • Formulation Adjustment: Increase the concentration of multifunctional monomers to promote crosslinking and reduce oxygen diffusion.[4][5][9]
Yellowing of the final polymer Certain amine additives used as oxygen scavengers can cause yellowing upon UV exposure.Use Non-Yellowing Amines: Select amines that are less prone to causing discoloration. • Alternative Scavengers: Consider using other oxygen scavengers like thiols or phosphites. • Optimize Concentration: Use the minimum effective concentration of the amine additive.[3][5]
Noticeable odor from the cured product The use of thiol-based additives, which can have a strong, unpleasant smell.Alternative Additives: Explore other oxygen scavenging additives like amines or ethers, although they may be less effective than thiols. • Formulation Optimization: Use the lowest possible concentration of the thiol additive that still provides the desired effect.[5]

Quantitative Data on Mitigation Strategies

The following tables summarize quantitative data from studies on various methods to reduce oxygen inhibition, focusing on the impact on double bond conversion (DBC).

Table 1: Effect of Additives on Double Bond Conversion (DBC) in Air
Additive Concentration (wt%) Curing Conditions DBC (%) Reference Formulation DBC (%) Citation(s)
Triphenylphosphine (PPh3)2365 nm~55~27[10]
Triethylphosphite (TEP)11.0 mW/cm²Nearly identical to nitrogen cure-[2]
N-Methyldiethanolamine (MDEA)2365/400 nm (with ITX)~5142[10]
Trimethylolpropane tris(3-mercaptopropionate) (TMPMP)2365/400 nm (with ITX)~7042[10]
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)2365/400 nm (with ITX)~7542[10]
Ethylene sulfite (ETS)2365 nm~36~27[10]

Reference formulation consisted of a 1:1 w/w mixture of polyether urethane diacrylate and DPGDA with 2 wt% photoinitiator.[10]

Table 2: Influence of Physical Parameters on Curing
Parameter Condition 1 Result 1 Condition 2 Result 2 Citation(s)
Coating Thickness 10 µm3-4 times less surface reactive30 µmMore reactive surface[9]
Lamp Distance 2.0 cmRequires 2 passes at 5 m/min for non-marring surface0.5-1.0 cmRequires 1 pass at 5 m/min for non-marring surface[9]
Ambient Oxygen Argon (P-O₂ = 0)No statistical difference in bulk mechanical propertiesAir (P-O₂ = 0.21)No statistical difference in bulk mechanical properties[6]

Experimental Protocols

Protocol 1: Measuring Polymerization Kinetics using Real-Time FTIR

Objective: To monitor the rate and extent of acrylate double bond conversion during photopolymerization.

Materials:

  • Liquid acrylate formulation with photoinitiator

  • FTIR spectrometer equipped with a UV light source

  • BaF₂ or KBr salt plates

  • Spacers of known thickness (e.g., 12 µm)

  • Pipette

Procedure:

  • Prepare a sample by pipetting a small drop of the liquid formulation onto a salt plate.

  • Place a spacer on the plate and cover with a second salt plate to create a thin film of uniform thickness.

  • Place the sample assembly in the FTIR spectrometer.

  • Initiate real-time data collection, monitoring the decrease in the acrylate double bond peak area (typically around 810 cm⁻¹ or 1635 cm⁻¹).

  • Simultaneously, expose the sample to a UV light source of a specific intensity.

  • Continue data collection until the peak area no longer changes, indicating the completion of the reaction.

  • The double bond conversion (DBC) can be calculated as a function of time using the following formula: DBC(t) = (A₀ - Aₜ) / A₀ where A₀ is the initial peak area and Aₜ is the peak area at time t.

Protocol 2: Inerting a Sample for Oxygen-Free Curing

Objective: To prevent atmospheric oxygen from inhibiting surface polymerization by creating a nitrogen-rich environment.

Materials:

  • Acrylate formulation with photoinitiator

  • Substrate

  • UV curing chamber

  • Source of nitrogen gas with a flow meter

  • Gas delivery tube

Procedure:

  • Place the substrate with the applied acrylate formulation into the UV curing chamber.

  • Position the gas delivery tube to direct a gentle flow of nitrogen gas over the surface of the sample.

  • Start the nitrogen flow at a predetermined rate to displace the air in the chamber. Allow the nitrogen to purge the chamber for a few minutes before starting the UV exposure.

  • Turn on the UV lamp to begin the photopolymerization while maintaining the nitrogen flow.

  • After the exposure is complete, turn off the UV lamp and then the gas flow.

Visualizations

OxygenInhibitionMechanism cluster_initiation Initiation cluster_propagation Propagation vs. Inhibition cluster_termination Termination PI Photoinitiator (PI) PI_excited Excited PI* PI->PI_excited UV Light Radical Free Radical (R•) PI_excited->Radical Generates Monomer Acrylate Monomer (M) Radical->Monomer Reacts with Polymer Growing Polymer (P•) Monomer->Polymer Forms Polymer->Monomer Propagation Polymer->Polymer Termination Oxygen Oxygen (O₂) Polymer->Oxygen Inhibition CuredPolymer Cured Polymer Polymer->CuredPolymer Peroxy Peroxy Radical (POO•) (Less Reactive) TackySurface Tacky Surface (Inhibition) Peroxy->TackySurface Oxygen->Peroxy Forms

Caption: Mechanism of oxygen inhibition in photopolymerization.

MitigationWorkflow cluster_solutions Mitigation Strategies Start Problem: Tacky Surface IdentifyCause Cause: Oxygen Inhibition? Start->IdentifyCause Physical Physical Methods IdentifyCause->Physical Yes Chemical Chemical Methods IdentifyCause->Chemical Yes Inert Inert Atmosphere (N₂, Ar) Physical->Inert Intensity Increase Light Intensity Physical->Intensity Barrier Use Barrier Film Physical->Barrier Additives Add Oxygen Scavengers (Thiols, Amines, etc.) Chemical->Additives Formulation Optimize Formulation (e.g., higher functionality) Chemical->Formulation Test Test Cure Inert->Test Intensity->Test Barrier->Test Additives->Test Formulation->Test Result Result: Cured Surface? Test->Result Success Success Result->Success Yes Reassess Re-evaluate Strategy Result->Reassess No Reassess->Physical Reassess->Chemical

Caption: Troubleshooting workflow for mitigating oxygen inhibition.

References

Technical Support Center: Synthesis of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Moisture Contamination: Acryloyl chloride is highly reactive with water, leading to its hydrolysis into acrylic acid. This reaction consumes the starting material and prevents the desired esterification.[1][2]Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Handle acryloyl chloride under an inert atmosphere (e.g., nitrogen or argon).[3]
Inactive Catalyst/Base: The base, typically triethylamine, may be of low purity or have degraded, preventing the neutralization of HCl produced during the reaction and hindering the activation of the phenol.Use a fresh, high-purity grade of triethylamine. Consider distillation of triethylamine over a suitable drying agent if purity is a concern.
Suboptimal Reaction Temperature: The initial reaction temperature for the esterification is critical. Temperatures that are too high can promote side reactions, while temperatures that are too low may result in an incomplete reaction.The reaction should be initiated at a low temperature, typically between 0-5°C, and then allowed to slowly warm to room temperature.[4]
Formation of a Viscous Gel or Solid (Premature Polymerization) Radical Initiators: Contamination with radical initiators such as peroxides from solvents (e.g., THF), metal ions, or exposure to UV light can trigger the polymerization of the acrylate moiety.[1]Use freshly distilled solvents to remove peroxides. Ensure all reaction vessels are clean. Protect the reaction mixture from light by wrapping the flask in aluminum foil.
Inhibitor Absence or Depletion: Acrylate monomers are typically stabilized with inhibitors like hydroquinone monomethyl ether (MeHQ) or phenothiazine (PTZ) to prevent spontaneous polymerization. These can be consumed over time.[2]Add a radical inhibitor, such as MeHQ or butylated hydroxytoluene (BHT), to the reaction mixture. Ensure the acryloyl chloride used contains an appropriate inhibitor.
Elevated Temperatures: High reaction or storage temperatures can initiate polymerization.Maintain strict temperature control throughout the synthesis and storage. Store the final product at a cool temperature (2-8°C is often recommended) and in the dark.
Presence of Multiple Spots on TLC Analysis (Byproduct Formation) Diacylation: The presence of any diol impurities in the starting materials could lead to the formation of diacrylate byproducts.Use highly pure 4-benzoyl-3-hydroxyphenol.
Michael Addition: The acrylate group is susceptible to Michael addition by nucleophiles, including the phenoxide itself or the amine base, especially under prolonged reaction times or with excess base.Use a stoichiometric amount of the base. Monitor the reaction progress by TLC and quench the reaction upon completion to avoid prolonged exposure to basic conditions.
Friedel-Crafts Side Reactions: While the starting material is a benzophenone, impurities from its synthesis via Friedel-Crafts acylation of a substituted phenol could be present. These impurities may undergo their own reactions under the esterification conditions.[3]Ensure the purity of the starting 4-benzoyl-3-hydroxyphenol. If necessary, purify the starting material before use.
Hydrolysis of Product: If the work-up procedure involves aqueous solutions and is prolonged, the ester product can be hydrolyzed back to the starting phenol and acrylic acid, especially if acidic or basic conditions are not properly neutralized.Perform the aqueous work-up efficiently and ensure complete neutralization before extraction.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method is the esterification of 4-benzoyl-3-hydroxyphenol with acryloyl chloride.[4] This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine, in an anhydrous solvent like dichloromethane (DCM).[4]

Q2: Why is a base like triethylamine necessary in this reaction?

A2: Triethylamine serves two primary purposes. First, it acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion, which readily attacks the acryloyl chloride. Second, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, preventing it from catalyzing unwanted side reactions.[2]

Q3: What are the key parameters to control during the synthesis?

A3: The critical parameters to control are temperature, moisture, and exposure to light. The reaction should be initiated at a low temperature (0-5°C) to manage the exothermic nature of the reaction and minimize side reactions.[4] Anhydrous conditions are essential to prevent the hydrolysis of acryloyl chloride.[1] Protecting the reaction from light is crucial to prevent premature polymerization of the acrylate group.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of the starting phenol and the formation of the product can be visualized.

Q5: What is the best method for purifying the final product?

A5: Recrystallization is a common and effective method for purifying this compound. A typical solvent system for recrystallization is ethanol/water. This method helps to remove unreacted starting materials and oligomeric byproducts. Column chromatography can also be employed for purification if higher purity is required.

Experimental Protocols

Synthesis of this compound

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-benzoyl-3-hydroxyphenol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the flask to 0-5°C using an ice bath.

  • Addition of Acryloyl Chloride: Add a solution of acryloyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Synthesis_Pathway 4-Benzoyl-3-hydroxyphenol 4-Benzoyl-3-hydroxyphenol Reaction Mixture Reaction Mixture 4-Benzoyl-3-hydroxyphenol->Reaction Mixture Acryloyl Chloride Acryloyl Chloride Acryloyl Chloride->Reaction Mixture Triethylamine Triethylamine Triethylamine->Reaction Mixture DCM (solvent) DCM (solvent) DCM (solvent)->Reaction Mixture This compound This compound Reaction Mixture->this compound Triethylamine Hydrochloride Triethylamine Hydrochloride Reaction Mixture->Triethylamine Hydrochloride

Caption: Main synthesis pathway for this compound.

Side_Reactions cluster_hydrolysis Hydrolysis cluster_polymerization Premature Polymerization cluster_michael Michael Addition Acryloyl Chloride Acryloyl Chloride Acrylic Acid Acrylic Acid Acryloyl Chloride->Acrylic Acid H2O Water Water Radical Initiators Radical Initiators Polyacrylate Polyacrylate Excess Base/Heat Excess Base/Heat Michael Adduct Michael Adduct Acrylate Monomer Acrylate Monomer Acrylate Monomer->Polyacrylate Initiator/Heat Acrylate Monomer->Michael Adduct Nucleophile

Caption: Common side reactions in the synthesis process.

Troubleshooting_Workflow Start Start Low Yield? Low Yield? Start->Low Yield? Check for Moisture Check for Moisture Low Yield?->Check for Moisture Yes Polymerization? Polymerization? Low Yield?->Polymerization? No Check Reagent Purity Check Reagent Purity Check for Moisture->Check Reagent Purity Optimize Temperature Optimize Temperature Check Reagent Purity->Optimize Temperature Optimize Temperature->Polymerization? Add Inhibitor Add Inhibitor Polymerization?->Add Inhibitor Yes Byproducts? Byproducts? Polymerization?->Byproducts? No Protect from Light Protect from Light Add Inhibitor->Protect from Light Control Temperature Control Temperature Protect from Light->Control Temperature Control Temperature->Byproducts? Purify Starting Material Purify Starting Material Byproducts?->Purify Starting Material Yes Successful Synthesis Successful Synthesis Byproducts?->Successful Synthesis No Optimize Stoichiometry Optimize Stoichiometry Purify Starting Material->Optimize Stoichiometry Optimize Stoichiometry->Successful Synthesis

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Analysis of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) and Other Leading UV Absorbers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate ultraviolet (UV) absorber is critical in the development of photostable materials and formulations. This guide provides a comprehensive comparison of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA), a polymerizable benzophenone-based UV absorber, with other widely used organic UV filters: Oxybenzone, Avobenzone, Octocrylene, Tinosorb S, and Mexoryl SX. This analysis focuses on their performance characteristics, supported by available experimental data, to inform formulation and development decisions.

Executive Summary

This compound (BHPEA) is a specialty acrylic monomer that functions as a UV absorber. Its key distinguishing feature is the presence of a polymerizable acrylate group, which allows it to be covalently bonded into a polymer matrix. This covalent integration offers a significant advantage in preventing leaching and migration, thereby providing long-lasting UV protection.[1][2][3][][5] In contrast, traditional non-polymerizable UV absorbers, while effective at absorbing UV radiation, can migrate out of materials over time, leading to a decrease in performance.[1][6]

This guide will compare the UV absorption properties, photostability, and key structural features of BHPEA with other prominent UV absorbers. While direct head-to-head comparative photostability data under identical conditions is limited, this guide synthesizes available data to provide a comprehensive overview.

Performance Comparison of UV Absorbers

The efficacy of a UV absorber is determined by its ability to absorb UV radiation in the desired range (UVA and/or UVB) and its stability under prolonged UV exposure. The following tables summarize the key performance indicators for BHPEA and other selected UV absorbers.

UV Absorption Characteristics

The UV absorption spectrum and molar extinction coefficient are fundamental parameters that define the effectiveness of a UV absorber at different wavelengths.

UV AbsorberChemical ClassPrimary UV ProtectionAbsorption Maxima (λmax)Molar Extinction Coefficient (ε)
BHPEA BenzophenoneUVA/UVB286 nm, 324 nmε = 1.71 x 10⁴ M⁻¹cm⁻¹ at 286 nm, ε = 1.17 x 10⁴ M⁻¹cm⁻¹ at 324 nm (in acetonitrile)
Oxybenzone BenzophenoneUVB/UVA2~288 nm, ~350 nmNot specified in retrieved results
Avobenzone DibenzoylmethaneUVA1~357 nmNot specified in retrieved results
Octocrylene CinnamateUVB/UVA2~303 nmNot specified in retrieved results
Tinosorb S TriazineBroad Spectrum (UVA/UVB)~310 nm, ~343 nmNot specified in retrieved results
Mexoryl SX Benzylidene CamphorUVA1~345 nmNot specified in retrieved results
Photostability and Key Features

Photostability is a critical attribute for a UV absorber, as photodegradation can lead to a loss of protection and the formation of potentially harmful byproducts.

UV AbsorberPhotostabilityKey Features & Considerations
BHPEA High (in polymerized state)Polymerizable, preventing leaching and migration for long-term stability.[1][2][][5]
Oxybenzone Generally considered photostable, but can undergo photo-oxidation.[7][8]Broad UVB and short-wave UVA protection. Some environmental and health concerns have been raised.
Avobenzone Photounstable; degrades significantly upon UV exposure.[9][10][11][12][13]Excellent UVA1 absorber. Requires photostabilizers like Octocrylene, Tinosorb S, or Mexoryl SX in formulations.[14]
Octocrylene Highly photostable.[14][15]Often used to photostabilize Avobenzone.[14] Also provides UVB and some UVA2 protection.
Tinosorb S Highly photostable.[16][17][18][19][20]Broad-spectrum UVA and UVB protection. Excellent photostabilizer for other UV filters.[17]
Mexoryl SX Highly photostable.[21][22][23]Excellent water-soluble UVA1 absorber.[22][24]

Experimental Protocols

To ensure objective and reproducible comparisons of UV absorber performance, standardized experimental protocols are essential. The following sections detail methodologies for key experiments.

Protocol 1: Determination of UV Absorption Spectrum and Molar Extinction Coefficient

This protocol outlines the procedure for measuring the UV absorption properties of a UV absorber using UV-Vis spectrophotometry.

Objective: To determine the absorption maxima (λmax) and molar extinction coefficient (ε) of the UV absorber.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the UV absorber in a suitable solvent (e.g., acetonitrile, ethanol, or cyclohexane) of known concentration. The solvent should be transparent in the UV range of interest (290-400 nm).

    • From the stock solution, prepare a series of dilutions of known concentrations.

  • Spectrophotometer Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a matched pair of quartz cuvettes with a 1 cm path length.

    • Set the wavelength range to scan from 290 nm to 400 nm.

    • Perform a baseline correction with the solvent-filled cuvette in both the sample and reference beams.

  • Measurement:

    • Fill the sample cuvette with one of the diluted solutions of the UV absorber.

    • Place the sample cuvette in the sample beam path and the solvent-filled cuvette in the reference beam path.

    • Record the absorbance spectrum.

    • Repeat the measurement for each dilution.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax) from the spectra.

    • According to the Beer-Lambert law (A = εcl), plot a graph of absorbance at λmax versus concentration.

    • The molar extinction coefficient (ε) is calculated from the slope of the resulting linear graph (slope = ε × path length).

Protocol 2: Evaluation of Photostability by UV-Vis Spectroscopy

This protocol describes an in vitro method to assess the photodegradation of a UV absorber when exposed to simulated solar radiation.

Objective: To quantify the loss of UV absorbance of a UV absorber after a defined dose of UV radiation.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the UV absorber in a suitable solvent at a known concentration.

    • Apply a uniform film of the solution onto a transparent substrate, such as a polymethyl methacrylate (PMMA) plate, at a defined concentration (e.g., 1 mg/cm²).

    • Allow the solvent to evaporate completely in the dark to form a thin film.

  • Initial Absorbance Measurement:

    • Measure the initial absorbance spectrum of the film from 290 nm to 400 nm using a UV-Vis spectrophotometer equipped with an integrating sphere to account for scattering.

  • UV Irradiation:

    • Expose the sample plate to a controlled dose of UV radiation using a solar simulator with a defined spectral output. The irradiation dose can be set, for example, in terms of Joules/cm² or Minimal Erythemal Doses (MEDs).

    • A control plate should be kept in the dark under the same temperature conditions.

  • Final Absorbance Measurement:

    • After irradiation, re-measure the absorbance spectrum of the exposed film under the same conditions as the initial measurement.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the absorbance at λmax before and after irradiation.

    • Alternatively, calculate the Area Under the Curve (AUC) for the UVA (320-400 nm) and UVB (290-320 nm) regions before and after irradiation. The change in AUC provides a measure of the overall loss of protection.

Protocol 3: Quantitative Analysis of Photodegradation by HPLC

This protocol provides a more precise method for quantifying the degradation of a UV absorber using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the concentration of the parent UV absorber remaining after UV irradiation.

Methodology:

  • Sample Preparation and Irradiation:

    • Prepare and irradiate the UV absorber films on PMMA plates as described in Protocol 2.

  • Extraction:

    • After irradiation, extract the film from the PMMA plate using a suitable solvent (e.g., methanol or acetonitrile). Ensure complete dissolution of the remaining UV absorber.

    • Dilute the extract to a known volume.

  • HPLC Analysis:

    • Analyze the extracted solution using a validated HPLC method with a suitable column (e.g., C18) and mobile phase.

    • Use a UV detector set at the λmax of the parent UV absorber.

  • Quantification:

    • Prepare a calibration curve using standard solutions of the non-irradiated UV absorber of known concentrations.

    • Determine the concentration of the parent UV absorber in the irradiated samples by comparing their peak areas to the calibration curve.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the concentration of the UV absorber in the irradiated sample to that in a non-irradiated control sample.

Visualizations

Mechanism of Action for Benzophenone-Type UV Absorbers

Benzophenone-based UV absorbers, including BHPEA and Oxybenzone, function by absorbing UV radiation and dissipating the energy as heat through a process of tautomerization.

G UV_Photon UV Photon (hν) Ground_State Ground State (Enol Form) Intramolecular H-bond UV_Photon->Ground_State Absorption Excited_State Excited Singlet State Ground_State->Excited_State Excitation Keto_Tautomer Excited State (Keto Tautomer) No H-bond Excited_State->Keto_Tautomer Proton Transfer Keto_Tautomer->Ground_State Relaxation Heat Heat Dissipation Keto_Tautomer->Heat

Caption: Energy dissipation mechanism of benzophenone UV absorbers.

Experimental Workflow for Photostability Testing

The following diagram illustrates the general workflow for assessing the photostability of a UV absorber.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare UV Absorber Solution Film Cast Uniform Film on Substrate Prep->Film Initial_UV Measure Initial UV-Vis Spectrum Film->Initial_UV Irradiate Irradiate with Solar Simulator Initial_UV->Irradiate Final_UV Measure Final UV-Vis Spectrum Irradiate->Final_UV HPLC Extract and Analyze by HPLC Irradiate->HPLC Compare_Spectra Compare Pre- and Post-Irradiation Spectra Final_UV->Compare_Spectra Quantify Quantify Degradation HPLC->Quantify

Caption: Workflow for evaluating UV absorber photostability.

Logical Relationship: Polymerizable vs. Non-Polymerizable UV Absorbers

This diagram highlights the key difference in the long-term stability mechanism between polymerizable and non-polymerizable UV absorbers.

G cluster_nonpoly Non-Polymerizable UV Absorber cluster_poly Polymerizable UV Absorber (BHPEA) UV_Absorber_NP UV Absorber (Additive) Polymer_Matrix_NP Polymer Matrix UV_Absorber_NP->Polymer_Matrix_NP Physical Mixture Leaching Leaching / Migration Polymer_Matrix_NP->Leaching Over Time UV_Absorber_P BHPEA (Monomer) Polymer_Matrix_P Polymer Backbone UV_Absorber_P->Polymer_Matrix_P Covalent Bond No_Leaching No Leaching Polymer_Matrix_P->No_Leaching

Caption: Comparison of polymerizable and non-polymerizable UV absorbers.

Conclusion

This compound (BHPEA) offers a distinct advantage over many conventional UV absorbers due to its polymerizable nature. This feature allows for its covalent integration into polymer matrices, effectively preventing leaching and ensuring long-term photoprotective performance. While traditional UV absorbers like Avobenzone provide excellent UVA protection, their inherent photounstability necessitates careful formulation with stabilizers. Newer generation, highly photostable, broad-spectrum absorbers such as Tinosorb S and Mexoryl SX offer excellent performance but do not possess the inherent non-migratory characteristic of a polymerizable absorber like BHPEA.

The choice of a UV absorber will ultimately depend on the specific requirements of the application, including the desired UV protection spectrum, the formulation type, regulatory considerations, and the need for long-term stability and resistance to migration. For applications demanding permanent UV protection and high durability, polymerizable UV absorbers like BHPEA present a compelling option.

References

A Comparative Guide to Photoinitiators for Acrylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable photoinitiator is a critical parameter in the formulation of photocurable acrylate systems, directly influencing polymerization kinetics, final material properties, and suitability for specific applications, including in the sensitive fields of biomedical devices and drug delivery. This guide provides an objective comparison of common photoinitiators, supported by experimental data, to aid in making informed decisions for your research and development needs.

Executive Summary

The efficiency of acrylate photopolymerization is largely dictated by the photoinitiator's ability to absorb light at a specific wavelength and generate reactive species. Photoinitiators are broadly classified into two categories: Type I (cleavage) and Type II (hydrogen abstraction).

  • Type I Photoinitiators , such as acylphosphine oxides (e.g., TPO, BAPO) and α-hydroxy ketones (e.g., Irgacure 184), undergo unimolecular bond cleavage upon UV exposure to form free radicals directly. They are known for their high reactivity and fast curing speeds.[1]

  • Type II Photoinitiators , like benzophenone and camphorquinone, require a co-initiator (typically an amine or thiol) to generate free radicals through a bimolecular reaction.[1] While generally slower than Type I initiators, they can offer improved film properties and reduced yellowing.[1]

For applications in drug development and tissue engineering, water solubility and biocompatibility are paramount.[2][3] Specialized photoinitiators like Irgacure 2959 and lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) have been developed to meet these requirements.[2]

Performance Comparison of Common Photoinitiators

The following tables summarize key performance data for various photoinitiators based on published experimental studies. It is important to note that performance is highly dependent on the specific monomer formulation, light source, and experimental conditions.

Table 1: Polymerization Kinetics and Monomer Conversion
PhotoinitiatorTypeMonomer SystemLight Intensity (mW/cm²)Polymerization Rate (%/s)Final Conversion (%)Reference
Omnirad 819 (BAPO) In-butyl acrylate/acrylic acid15~1.5 - 2.075 - 96[4]
Omnirad TPO In-butyl acrylate/acrylic acid15~1.0 - 1.875 - 94[4]
Omnirad 184 (HP) In-butyl acrylate/acrylic acid15~0.2 - 0.320 - 76[4]
Irgacure 819 (BAPO) IBisGMA/TEGDMA1200Not ReportedHigher than CQ[5][6]
Lucirin TPO IBisGMA/TEGDMA1200Higher than CQHigher than CQ[6]
Camphorquinone (CQ)/Amine IIBisGMA/TEGDMA1200Lower than TPO/BAPOLower than TPO/BAPO[5][6]

Note: HP refers to α-hydroxyalkylphenones. Data for Omnirad series is from a study on pressure-sensitive adhesives.[4] Data for Irgacure, Lucirin, and CQ is from studies on dental composites.[5][6]

Table 2: Cure Depth and Mechanical Properties
PhotoinitiatorTypeMonomer SystemConcentration (wt%)Cure Depth (mm)Flexural Strength (MPa)Flexural Modulus (GPa)Reference
BAPO IBis-EMA/PETIA0.1>3.01083.1[7]
BAPO IBisGMA/TEGDMANot Specified1.5Not ReportedNot Reported[8]
TPO IBisGMA/TEGDMANot Specified1.0Not ReportedNot Reported[8]
Camphorquinone (CQ)/Amine IIBisGMA/TEGDMANot Specified2.0Not ReportedNot Reported[8]

Note: Cure depth can be influenced by the photoinitiator's absorption spectrum and photobleaching effects. BAPO is known for its photobleaching properties, which can enhance through-cure in thick sections.[7]

Photoinitiation Mechanisms

The generation of free radicals to initiate acrylate polymerization differs significantly between Type I and Type II photoinitiators.

Type_I_Initiation cluster_0 Type I Photoinitiation (Cleavage) PI Photoinitiator (PI) PI_excited Excited State PI* PI->PI_excited hν (UV Light) Radicals Free Radicals (R'• + R''•) PI_excited->Radicals α-Cleavage Monomer Acrylate Monomer (M) Radicals->Monomer Initiation Growing_Chain Growing Polymer Chain (R''-M•) Monomer->Growing_Chain

Caption: Mechanism of Type I photoinitiation involving unimolecular cleavage.

Type_II_Initiation cluster_1 Type II Photoinitiation (H-Abstraction) PI Photoinitiator (PI) PI_excited Excited State PI* PI->PI_excited hν (Light) Complex [PI-H• CoI•] PI_excited->Complex H-Abstraction CoI Co-initiator (CoI-H) CoI->Complex Radical Initiating Radical (CoI•) Complex->Radical Monomer Acrylate Monomer (M) Radical->Monomer Initiation Growing_Chain Growing Polymer Chain (CoI-M•) Monomer->Growing_Chain

Caption: Mechanism of Type II photoinitiation requiring a co-initiator.

Experimental Protocols

Accurate evaluation of photoinitiator performance relies on standardized experimental techniques. Below are detailed methodologies for two key analyses.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon UV irradiation, allowing for the determination of polymerization kinetics.

Methodology:

  • Sample Preparation: A small, precise amount of the liquid acrylate formulation (typically 1-5 mg) is placed in an open aluminum DSC pan.[4][9]

  • Instrument Setup: The sample pan and a reference pan are placed in the DSC cell, which is equipped with a UV light source. The cell is purged with an inert gas (e.g., nitrogen) to prevent oxygen inhibition.[4]

  • Isothermal Measurement: The sample is equilibrated at a constant temperature (e.g., 25°C).[1]

  • UV Curing: The sample is irradiated with UV light of a specific intensity and wavelength range (e.g., 15 mW/cm² at 320-390 nm) for a set duration.[4] The heat flow is recorded as a function of time.

  • Data Analysis:

    • The polymerization rate (Rp) is calculated from the heat flow (dH/dt) and the theoretical heat of polymerization for acrylate double bonds (ΔH₀, typically ~78.0 kJ/mol).[4]

    • The degree of conversion (p) is determined by integrating the heat flow over time to get the total heat evolved (ΔHt) and comparing it to the theoretical total heat.[4]

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR spectroscopy monitors the decrease in the concentration of acrylate double bonds during polymerization, providing a direct measure of monomer conversion.

Methodology:

  • Sample Preparation: A thin film of the acrylate formulation is placed on an appropriate substrate or directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.[10]

  • Instrument Setup: The sample is positioned in the FTIR spectrometer, and a UV light source is aligned to irradiate the sample.

  • Spectral Acquisition: A background spectrum is collected. Then, a series of IR spectra are recorded rapidly over time (e.g., 20 spectra per second) before, during, and after UV exposure.[11]

  • Data Analysis:

    • The conversion of acrylate double bonds is calculated by monitoring the decrease in the absorbance of a characteristic peak, such as the C=C stretching vibration around 1636 cm⁻¹ or the twisting vibration around 810 cm⁻¹.[10][11]

    • The peak area or height is normalized against an internal reference peak that does not change during polymerization (e.g., a C=O ester peak).[10]

Experimental Workflow

A generalized workflow for the evaluation and comparison of photoinitiators is depicted below.

Experimental_Workflow cluster_workflow Photoinitiator Evaluation Workflow Formulation Formulate Acrylate Resin with Photoinitiator Photo_DSC Analyze Polymerization Kinetics (Photo-DSC) Formulation->Photo_DSC Rate, Conversion RT_FTIR Measure Monomer Conversion (RT-FTIR) Formulation->RT_FTIR Conversion vs. Time Cure_Depth Determine Cure Depth Formulation->Cure_Depth Thickness Analysis Compare Performance Metrics Photo_DSC->Analysis RT_FTIR->Analysis Mech_Test Characterize Mechanical Properties Cure_Depth->Mech_Test Prepare Samples Mech_Test->Analysis Biocompatibility Assess Biocompatibility (for biomedical applications) Biocompatibility->Analysis Selection Select Optimal Photoinitiator Analysis->Selection

References

The Enduring Guardian: Why 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl Acrylate Stays Put in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science, the longevity and stability of materials are paramount. A key challenge is protecting polymers from the degrading effects of ultraviolet (UV) radiation, which can lead to discoloration, brittleness, and loss of mechanical integrity. While UV absorbers are incorporated into polymers to mitigate this damage, a significant concern for researchers and drug development professionals is the potential for these additives to leach out over time, potentially compromising the material's performance and introducing contaminants into the surrounding environment. This guide provides a comparative analysis of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA), a polymerizable UV absorber, against conventional, non-polymerizable alternatives, highlighting its superior resistance to leaching.

The Advantage of Being Part of the Team: Polymerizable vs. Additive UV Absorbers

Traditional UV absorbers are typically small molecules that are physically mixed into the polymer matrix. While effective at absorbing UV radiation, they are not chemically bound to the polymer chains.[1] This lack of a covalent bond makes them susceptible to migration and leaching, especially when the polymer is in contact with solvents or exposed to elevated temperatures.[1]

This compound is designed to overcome this limitation. Its acrylate group allows it to be chemically integrated into the polymer backbone during polymerization.[2] This covalent bonding essentially makes the UV protection an intrinsic part of the material's structure, significantly reducing the potential for it to leach out over the product's lifespan.[2] This enhanced permanence is a critical advantage in applications where material purity and long-term stability are essential, such as in medical devices, drug delivery systems, and advanced coatings.

While specific quantitative leaching data for BHPEA from various polymers is not extensively available in public literature, the fundamental principles of polymer chemistry strongly support its superior leaching resistance compared to non-polymerizable benzophenone analogues. Studies on other polymerizable UV absorbers have demonstrated that covalent bonding is an effective strategy to prevent the leaching of stabilizers.[3]

Illustrative Leaching Comparison

To illustrate the expected performance difference, the following table presents hypothetical data from a simulated leaching study comparing a polymer containing covalently bound BHPEA with a polymer containing a conventional, non-polymerizable benzophenone UV absorber.

Polymer SystemUV Absorber (1% w/w)Leaching MediumLeaching Time (hours)Leached UV Absorber (µg/cm²)
Polymethyl Methacrylate (PMMA)This compound (BHPEA) Ethanol/Water (75/25 v/v)24< 0.1 (Below Limit of Detection)
Polymethyl Methacrylate (PMMA)This compound (BHPEA) Ethanol/Water (75/25 v/v)72< 0.1 (Below Limit of Detection)
Polymethyl Methacrylate (PMMA)This compound (BHPEA) Ethanol/Water (75/25 v/v)168< 0.1 (Below Limit of Detection)
Polymethyl Methacrylate (PMMA)Non-Polymerizable BenzophenoneEthanol/Water (75/25 v/v)245.2
Polymethyl Methacrylate (PMMA)Non-Polymerizable BenzophenoneEthanol/Water (75/25 v/v)7212.8
Polymethyl Methacrylate (PMMA)Non-Polymerizable BenzophenoneEthanol/Water (75/25 v/v)16825.1

Note: This data is illustrative and intended to demonstrate the expected trend based on the chemical nature of the UV absorbers.

Experimental Protocols for Leaching Assessment

To quantitatively assess the leaching of BHPEA from a polymer, a standardized experimental protocol is crucial. The following methodology outlines a comprehensive approach for such a study.

Polymer Sample Preparation
  • Polymer Formulation: Prepare the polymer (e.g., Polymethyl Methacrylate - PMMA) with a specified concentration of this compound (e.g., 1% w/w). For comparative analysis, prepare a similar polymer formulation with a non-polymerizable benzophenone UV absorber at the same concentration.

  • Sample Fabrication: Fabricate polymer samples of uniform dimensions and surface area (e.g., 2 cm x 2 cm x 0.1 cm). Ensure a smooth surface finish to have a consistent surface area for leaching.

  • Curing and Post-Curing: Follow the appropriate curing protocol for the polymer system to ensure complete polymerization and cross-linking. A post-curing step at an elevated temperature (below the glass transition temperature) may be employed to remove any residual monomers.

  • Pre-Leaching Cleaning: Clean the surfaces of the polymer samples with a non-interfering solvent (e.g., isopropanol) and dry them thoroughly in a vacuum oven to remove any surface contaminants.

Leaching Study (Immersion Method)
  • Leaching Medium Selection: Choose a leaching medium relevant to the intended application of the polymer. A common aggressive solvent system for simulating long-term leaching is a 75:25 (v/v) ethanol/water solution. Other media such as purified water, saline solution, or specific drug formulations can also be used.

  • Immersion Setup: Place each polymer sample in a sealed, inert container (e.g., glass vial with a PTFE-lined cap) with a specific volume of the leaching medium, ensuring the entire sample is submerged. The surface area-to-volume ratio should be kept consistent across all samples.[4]

  • Incubation Conditions: Incubate the samples at a controlled temperature (e.g., 37°C or 50°C) for predetermined time intervals (e.g., 24, 72, and 168 hours). Agitation may be applied to simulate dynamic conditions.

  • Leachate Collection: At the end of each time interval, carefully remove the polymer sample and collect the leachate for analysis. Fresh leaching medium should be used for each time point if conducting a cumulative leaching study.

Analytical Methodology for Leached BHPEA
  • Sample Preparation: The collected leachate may require pre-concentration or derivatization depending on the expected concentration of the analyte and the analytical technique used. Solid-phase extraction (SPE) can be employed to concentrate the analyte from aqueous solutions.

  • Analytical Technique: High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (LC-MS) is a highly sensitive and selective method for the quantification of BHPEA in the leachate.[5][6]

    • Mobile Phase: A gradient of acetonitrile and water is typically used for reversed-phase HPLC.

    • Column: A C18 column is commonly employed for the separation of benzophenone derivatives.

    • Detection: UV detection can be set at the wavelength of maximum absorbance for BHPEA. Mass spectrometry provides higher specificity and lower detection limits.

  • Quantification: A calibration curve is generated using standard solutions of BHPEA of known concentrations. The concentration of BHPEA in the leachate samples is then determined by comparing their analytical response to the calibration curve.

Visualizing the Path to Data: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for a comprehensive leaching study.

Caption: Experimental workflow for the comparative leaching study of polymer additives.

Alternative UV Absorbers

For applications where a polymerizable UV absorber like BHPEA may not be suitable, several classes of non-polymerizable UV absorbers are available. These include:

  • Benzophenones: A broad class of UV absorbers effective against UVB and short UVA wavelengths.[7]

  • Benzotriazoles: Effective against long UVA and some UVB wavelengths.[7]

  • Triazines: Offer broad-spectrum UV protection and are known for their high thermal stability, which can reduce migration during high-temperature processing.[8]

When selecting an alternative, it is crucial to consider its compatibility with the polymer, potential for leaching, and the specific UV protection requirements of the application.[7]

References

Cytotoxicity Profile of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl Acrylate and Its Alternatives in Dental Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro cytotoxicity of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA), a common monomer in dental resins and other applications, and its alternatives. While specific quantitative cytotoxicity data for BHPEA is limited in publicly available literature, this document summarizes existing qualitative information and presents quantitative data for commonly used alternative monomers in dental composites. Detailed experimental protocols for standard cytotoxicity assays and relevant cellular signaling pathways are also provided to aid in experimental design and data interpretation.

Comparative Cytotoxicity Data

MaterialAssay TypeCell LineTC50 / Cytotoxic ConcentrationReference
Bis-GMA MTTHuman Peripheral Blood Mononuclear Cells69 µM[2]
MTTHuman Endothelial Cells31 µM[2]
VariousGeneral RankingHighest Cytotoxicity[3]
UDMA MTTHuman Peripheral Blood Mononuclear Cells505 µM[2]
MTTPrimary Human Gingival Fibroblasts106 µM[2]
TEGDMA MTTHuman Peripheral Blood Mononuclear Cells3161 µM[2]
MTTPrimary Human Gingival Fibroblasts3460 µM[2]
HEMA VariousGeneral RankingLowest Cytotoxicity among tested monomers[3]

Note: The cytotoxicity of these monomers can vary significantly depending on the cell type, exposure time, and specific assay conditions.[2] Generally, the ranking of cytotoxicity for these common monomers is BisGMA > UDMA > TEGDMA > HEMA.[3]

Experimental Protocols for Cytotoxicity Assays

Standardized in vitro assays are crucial for evaluating the biocompatibility of dental materials. The following are detailed protocols for two commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.

  • Material Extraction: Prepare extracts of the test materials according to ISO 10993-5 standards. This typically involves incubating the material in a cell culture medium for a specified period (e.g., 24-72 hours) at 37°C.

  • Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the material extracts or serial dilutions of the extracts. Include appropriate positive (e.g., a known cytotoxic substance) and negative (culture medium only) controls.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of MTT solution (typically 1 mg/mL in phosphate-buffered saline) to each well.

  • Formazan Formation: Incubate the plate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Discard the MTT solution and add 100 µL of a solubilizing agent, such as isopropanol or dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates until the crystals are fully dissolved and measure the absorbance spectrophotometrically at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the negative control after subtracting the background absorbance of the solubilizing agent.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the amount of lactate dehydrogenase, a cytosolic enzyme, released into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.

  • Sample Collection: After the incubation period, transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

  • Reaction Mixture Addition: Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of the tetrazolium salt into a colored formazan product.

  • Stop Solution Addition: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released by subtracting the background absorbance from the absorbance of the treated and control samples. Cytotoxicity is typically expressed as a percentage of the positive control (cells lysed to achieve maximum LDH release).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for in vitro cytotoxicity testing of dental materials.

Cytotoxicity_Assay_Workflow Experimental Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis material_prep Material Sample Preparation extraction Preparation of Material Extracts material_prep->extraction cell_culture Cell Culture (e.g., Human Fibroblasts) treatment Cell Treatment with Extracts cell_culture->treatment extraction->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay 24h Incubation ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay 24h Incubation data_acq Data Acquisition (Spectrophotometry) mtt_assay->data_acq ldh_assay->data_acq data_analysis Data Analysis and Viability Calculation data_acq->data_analysis

Caption: A generalized workflow for assessing the cytotoxicity of dental materials using in vitro assays.

Potential Signaling Pathway Affected by Dental Monomers

Several studies suggest that dental monomers can induce cytotoxicity through various mechanisms, including the induction of oxidative stress and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is one of the key pathways that can be affected.

MAPK_Signaling_Pathway Simplified MAPK Signaling Pathway in Monomer-Induced Cytotoxicity monomer Dental Monomer (e.g., TEGDMA) ros Increased ROS Production monomer->ros ask1 ASK1 ros->ask1 mkk MKK3/6, MKK4/7 ask1->mkk p38_jnk p38 / JNK mkk->p38_jnk apoptosis Apoptosis p38_jnk->apoptosis

Caption: A simplified diagram of the MAPK signaling cascade potentially activated by dental monomers.

References

Enhancing Polymer Durability: A Comparative Analysis of Mechanical Properties With and Without 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of polymeric materials with optimal mechanical properties is a critical determinant of product performance and longevity. This guide provides a comparative analysis of the mechanical characteristics of polymers with and without the incorporation of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA), a functional monomer known for its ultraviolet (UV) absorbing capabilities.

The Role of this compound (BHPEA) in Polymers

BHPEA is a specialty acrylic monomer that serves a dual function. Its benzophenone group is a highly effective chromophore that absorbs UV radiation and dissipates it as heat, thus protecting the polymer backbone from photodegradation.[1][2] The acrylate group allows it to be chemically integrated into the polymer chain through polymerization.[1][2] This covalent bonding ensures that the UV protection is a permanent feature of the material, preventing leaching or migration that can occur with non-reactive UV absorbers.[1] This inherent stability is crucial for applications requiring long-term performance, such as in dental resins, coatings, and contact lenses.[3][4]

Expected Impact on Mechanical Properties

The incorporation of BHPEA into a polymer matrix is anticipated to influence its mechanical properties in several ways:

  • Increased Hardness and Stiffness: The aromatic rings in the BHPEA structure can increase the rigidity of the polymer chains, potentially leading to a higher Young's modulus and increased surface hardness.

  • Enhanced Durability: By preventing UV-induced chain scission and degradation, BHPEA helps to maintain the polymer's mechanical properties over extended periods of exposure to sunlight, thus reducing yellowing and preventing embrittlement.[1]

  • Potential for Altered Flexural and Tensile Strength: The introduction of a new monomer can affect the overall cross-linking density and chain mobility of the polymer. Depending on the base polymer and the concentration of BHPEA, this could lead to either an increase or a slight decrease in flexural and tensile strength. However, the primary benefit of maintaining these properties over time under UV exposure is a key advantage.

Hypothetical Data Comparison

While specific experimental data is not available, the following table illustrates a hypothetical comparison of the mechanical properties of a generic dental resin composite with and without the addition of BHPEA. This table is based on the expected effects of incorporating a rigid, UV-absorbing monomer.

Mechanical PropertyPolymer without BHPEAPolymer with BHPEA (Hypothetical)Test Standard
Tensile Strength (MPa) 100 - 120105 - 125ASTM D638
Young's Modulus (GPa) 2.0 - 2.52.2 - 2.8ASTM D638
Elongation at Break (%) 5 - 84 - 7ASTM D638
Flexural Strength (MPa) 130 - 150135 - 155ISO 4049
Flexural Modulus (GPa) 8 - 109 - 11ISO 4049
Vickers Hardness (VHN) 50 - 6055 - 65ISO 6507

Experimental Protocols for Mechanical Property Evaluation

To obtain the quantitative data presented hypothetically above, standardized testing methodologies are crucial. The following are detailed protocols for key mechanical tests relevant to polymer characterization.

Tensile Properties Testing (ASTM D638)

This test method is used to determine the tensile properties of unreinforced and reinforced plastics.

Experimental Workflow:

cluster_prep Specimen Preparation cluster_test Testing Procedure cluster_analysis Data Analysis prep1 Fabricate dumbbell-shaped specimens via injection molding or machining. prep2 Condition specimens at 23 ± 2 °C and 50 ± 5% relative humidity for ≥ 40 hours. prep1->prep2 test1 Mount the specimen in the grips of a universal testing machine. prep2->test1 test2 Attach an extensometer to the specimen's gauge section. test1->test2 test3 Apply a tensile load at a constant crosshead speed until the specimen fractures. test2->test3 analysis1 Record the load-elongation curve. test3->analysis1 analysis2 Calculate Tensile Strength, Young's Modulus, and Elongation at Break. analysis1->analysis2

Figure 1: Workflow for Tensile Properties Testing (ASTM D638).

  • Specimen Preparation: Dumbbell-shaped specimens are prepared according to the dimensions specified in the ASTM D638 standard. The specimens are then conditioned to ensure consistency in test results.

  • Testing Procedure: The conditioned specimen is mounted in the grips of a universal testing machine. An extensometer is attached to the specimen to accurately measure strain. A tensile load is applied at a constant rate of crosshead movement until the specimen fails.

  • Data Analysis: The applied load and the resulting elongation are recorded to generate a stress-strain curve. From this curve, key properties such as tensile strength, Young's modulus, and elongation at break are calculated.

Flexural Properties Testing (ISO 4049)

This standard is commonly used for testing the flexural properties of polymer-based restorative materials, such as dental composites.

Experimental Workflow:

cluster_prep_flex Specimen Preparation cluster_test_flex Testing Procedure cluster_analysis_flex Data Analysis prep_flex1 Prepare bar-shaped specimens (25 mm x 2 mm x 2 mm). prep_flex2 Store specimens in distilled water at 37 °C for 24 hours. prep_flex1->prep_flex2 test_flex1 Place the specimen on two supports with a 20 mm span. prep_flex2->test_flex1 test_flex2 Apply a load to the center of the specimen at a constant crosshead speed of 0.75 mm/min. test_flex1->test_flex2 analysis_flex1 Record the load at the point of fracture. test_flex2->analysis_flex1 analysis_flex2 Calculate Flexural Strength and Flexural Modulus. analysis_flex1->analysis_flex2

Figure 2: Workflow for Flexural Properties Testing (ISO 4049).

  • Specimen Preparation: Rectangular bar-shaped specimens with dimensions of 25 mm x 2 mm x 2 mm are fabricated. These specimens are then stored in distilled water at 37°C for 24 hours to simulate oral conditions.[5]

  • Testing Procedure: The specimen is placed on a three-point bending fixture with a support span of 20 mm. A load is applied to the center of the specimen at a constant crosshead speed until fracture occurs.[5]

  • Data Analysis: The load at which the specimen fractures is recorded. This value is then used to calculate the flexural strength and flexural modulus of the material.

Logical Relationship of BHPEA's Function

The primary function of BHPEA is to mitigate the detrimental effects of UV radiation on the polymer's mechanical properties.

UV UV Radiation Degradation Polymer Degradation (Chain Scission, Crosslinking) UV->Degradation BHPEA This compound (BHPEA) Embrittlement Embrittlement & Reduced Mechanical Properties Degradation->Embrittlement Absorption UV Absorption & Energy Dissipation BHPEA->Absorption absorbs Absorption->UV blocks effect on polymer Maintenance Maintenance of Mechanical Integrity & Durability Absorption->Maintenance

Figure 3: Protective mechanism of BHPEA against UV degradation.

Conclusion

The incorporation of this compound into polymer formulations offers a significant advantage in preserving the mechanical integrity and extending the service life of materials exposed to ultraviolet radiation. While direct comparative quantitative data is limited, the fundamental principles of polymer chemistry suggest that the addition of BHPEA is likely to enhance the durability and may lead to increased hardness and stiffness of the final polymer product. For a definitive quantitative comparison, researchers are encouraged to perform side-by-side experimental evaluations using the standardized testing protocols outlined in this guide. This will enable the precise quantification of the benefits of BHPEA in specific polymer systems and for various applications.

References

A Comparative Guide to the Long-Term UV Stability of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl Acrylate (BHPEA) Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term UV stability of polymers incorporating 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA), a polymerizable benzophenone-type UV absorber, with alternative UV protection strategies. The information herein is supported by established experimental protocols and representative performance data to assist in the selection of appropriate materials for applications requiring high UV resistance, such as in ophthalmic devices, advanced coatings, and drug delivery systems.

Introduction to Polymer Photodegradation and UV Stabilization

Exposure to ultraviolet (UV) radiation can induce photodegradation in polymeric materials, leading to a loss of mechanical integrity, discoloration (yellowing), and reduced performance over time.[1][2] UV stabilizers are incorporated into polymers to mitigate these effects. They primarily function through two mechanisms: UV absorption and radical scavenging.[3]

  • UV Absorbers: These compounds, including benzophenones and benzotriazoles, competitively absorb harmful UV radiation and dissipate it as thermal energy, thereby protecting the polymer matrix from damage.[3][4]

  • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but act as radical scavengers, interrupting the auto-oxidative cycle of polymer degradation.[4]

BHPEA is a notable UV absorber due to its acrylate group, which allows it to be covalently bonded into the polymer backbone. This polymerization capability prevents leaching and migration of the stabilizer, ensuring permanent UV protection throughout the lifecycle of the material.

Performance Comparison of UV Stabilizers

The selection of a UV stabilizer is critical for ensuring the long-term performance of polymeric materials in UV-exposed environments. This section provides a comparative overview of BHPEA polymers against polymers with alternative UV absorbers.

Data Presentation

The following table summarizes representative data from accelerated weathering tests, comparing the performance of an acrylic polymer containing copolymerized BHPEA with the same polymer containing a non-polymerizable benzotriazole UV absorber and an unstabilized control.

Performance MetricUnstabilized AcrylicAcrylic with Benzotriazole UV AbsorberAcrylic with Copolymerized BHPEA
Change in Yellowness Index (ΔYI) after 1000 hrs +15.2+5.8+3.5
Retention of Tensile Strength after 1000 hrs 65%85%92%
UV-Vis Transmittance at 350 nm after 1000 hrs Increased by 25%Increased by 8%Increased by 3%

Note: The data presented in this table is a representative example based on typical performance characteristics and is intended for illustrative and comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the long-term UV stability of polymers.

Accelerated UV Weathering
  • Standard: Based on ASTM G154, "Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Non-Metallic Materials."

  • Apparatus: QUV accelerated weathering tester.

  • Lamp Type: UVA-340 fluorescent lamps to simulate the UV portion of the solar spectrum.

  • Exposure Cycle: 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

  • Duration: 1000 hours.

  • Sample Preparation: Polymer films of uniform thickness (e.g., 100 µm) are prepared and mounted on sample holders.

Colorimetry (Yellowness Index)
  • Standard: ASTM E313, "Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates."

  • Apparatus: Spectrophotometer or colorimeter.

  • Procedure: The yellowness index (YI) of the polymer samples is measured before and after accelerated UV weathering. The change in yellowness index (ΔYI) is calculated.

Mechanical Testing (Tensile Strength)
  • Standard: ASTM D882, "Standard Test Method for Tensile Properties of Thin Plastic Sheeting."

  • Apparatus: Universal testing machine (tensile tester).

  • Procedure: The tensile strength of the polymer samples is measured before and after accelerated UV weathering. The percentage retention of tensile strength is calculated.

UV-Vis Spectroscopy
  • Apparatus: UV-Vis spectrophotometer.

  • Procedure: The UV-Vis transmittance spectra of the polymer films are recorded before and after accelerated UV weathering to assess changes in their UV-absorbing capabilities.

Mandatory Visualizations

Experimental Workflow for UV Stability Testing

G cluster_0 Sample Preparation cluster_1 Accelerated Weathering cluster_2 Performance Evaluation cluster_3 Data Analysis polymer_synthesis Polymer Synthesis (with and without UV absorber) film_casting Film Casting (uniform thickness) polymer_synthesis->film_casting quv_exposure QUV Exposure (ASTM G154) film_casting->quv_exposure Exposure colorimetry Colorimetry (Yellowness Index) quv_exposure->colorimetry Analysis mechanical_testing Mechanical Testing (Tensile Strength) quv_exposure->mechanical_testing Analysis uv_vis UV-Vis Spectroscopy quv_exposure->uv_vis Analysis comparison Comparative Analysis of ΔYI, Tensile Strength Retention, and UV-Vis Spectra colorimetry->comparison mechanical_testing->comparison uv_vis->comparison

Caption: Workflow for evaluating the UV stability of polymers.

Simplified Photochemical Degradation Pathway

G Polymer Polymer Excited_Polymer Polymer* (Excited State) Polymer->Excited_Polymer UV Radiation (hν) Polymer_Radical Polymer Radical (P•) Excited_Polymer->Polymer_Radical Peroxy_Radical Peroxy Radical (POO•) Polymer_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + PH Degradation_Products Degradation Products (Chain Scission, Crosslinking, Chromophores) Hydroperoxide->Degradation_Products Heat, UV

Caption: Simplified mechanism of polymer photodegradation.

References

A Comparative Guide to High Refractive Index Polymers: Featuring 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced optical materials, polymers with high refractive indices (RI) are critical for the development of sophisticated lenses, optical coatings, and drug delivery systems. The ability to precisely control the refractive index of a polymer allows for the miniaturization of optical components and the enhancement of light-matter interactions. This guide provides a comparative analysis of polymers incorporating the monomer 2-(4-benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) against other high-refractive-index polymer alternatives, supported by experimental data and detailed methodologies.

Performance Comparison of High Refractive Index Polymers

The following table summarizes the refractive indices of various polymers, providing a basis for comparison.

Polymer/MonomerRefractive Index (n)Wavelength (nm)Key Structural Features
This compound (BHPEA) Monomer 1.574 589.3 (D-line) Aromatic, Benzophenone group
Poly(methyl methacrylate) (PMMA)~1.491589.3 (D-line)Aliphatic backbone
Polystyrene (PS)~1.59589.3 (D-line)Aromatic (phenyl) side groups
Polycarbonate (PC)~1.585589.3 (D-line)Aromatic (bisphenol A) backbone
Poly(2-phenoxyethyl acrylate) (PPOA)~1.516 - 1.518589.3 (D-line)Aromatic (phenoxy) side group[1][2]
Poly(benzyl methacrylate) (PBMA)~1.568589.3 (D-line)Aromatic (benzyl) side group[3][4][5][6]
Poly(phenyl methacrylate) (PPMA)~1.571589.3 (D-line)Aromatic (phenyl) side group[3][7]
Sulfur-Containing Polymers (various)>1.60 - 1.91Visible SpectrumSulfur atoms in backbone or side chains[8][9][10][11]

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the synthesis and characterization of novel polymers. Below are representative protocols for the synthesis of an acrylate polymer via free-radical polymerization and the subsequent measurement of its refractive index.

Synthesis of Acrylate Polymers by Free-Radical Polymerization

This protocol describes a general method for the polymerization of acrylate monomers, which can be adapted for monomers like BHPEA.

Materials:

  • Acrylate monomer (e.g., this compound)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF or Toluene)

  • Precipitating solvent (e.g., Methanol or Hexane)

  • Nitrogen or Argon gas supply

  • Schlenk flask or similar reaction vessel with a condenser

  • Magnetic stirrer and heating mantle

  • Vacuum filtration apparatus

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve the acrylate monomer in the anhydrous solvent. The concentration will depend on the specific monomer and desired polymer properties.

  • Initiator Addition: Add the initiator (typically 1-2 mol% relative to the monomer) to the monomer solution.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Under an inert atmosphere (Nitrogen or Argon), heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) with constant stirring. The reaction time can vary from a few hours to overnight, depending on the monomer and desired molecular weight.[12]

  • Precipitation: After the reaction is complete, cool the viscous polymer solution to room temperature. Slowly pour the solution into a large excess of a stirred, non-solvent (e.g., methanol) to precipitate the polymer.

  • Purification: Collect the precipitated polymer by vacuum filtration. To further purify, redissolve the polymer in a small amount of the reaction solvent and re-precipitate it. Repeat this process 2-3 times.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Refractive Index Measurement of Polymer Thin Films

The refractive index of the synthesized polymer can be accurately determined by preparing a thin film and analyzing it using spectroscopic ellipsometry or a prism coupler.

1. Thin Film Preparation (Spin Coating):

  • Dissolve the synthesized polymer in a suitable solvent (e.g., toluene, chloroform).

  • Clean a substrate (e.g., silicon wafer) thoroughly using a piranha solution or sonication in solvents.

  • Deposit a small amount of the polymer solution onto the center of the substrate.

  • Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds) to create a uniform thin film.

  • Anneal the film on a hotplate to remove any residual solvent.

2. Measurement by Spectroscopic Ellipsometry:

  • Principle: Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a thin film. By analyzing these changes over a range of wavelengths, both the refractive index and thickness of the film can be determined with high accuracy.[13]

  • Procedure:

    • Place the polymer-coated substrate on the ellipsometer stage.

    • Align the instrument's light source and detector.

    • Perform a measurement over the desired spectral range (e.g., 300-1000 nm) at one or multiple angles of incidence.

    • Use the instrument's software to build an optical model of the sample (substrate/polymer film/air).

    • Fit the model to the experimental data to extract the refractive index (n) and extinction coefficient (k) as a function of wavelength.

3. Measurement by Prism Coupling:

  • Principle: The prism coupling technique measures the angles at which a laser beam, coupled through a high-refractive-index prism, excites guided modes within the polymer film. These mode angles are dependent on the film's thickness and refractive index.[14][15][16][17][18]

  • Procedure:

    • Bring the polymer thin film into contact with the base of a high-refractive-index prism.

    • Direct a laser beam through the prism towards the film.

    • Rotate the prism/sample assembly and monitor the reflected light intensity with a photodetector.

    • At specific "mode angles," light will couple into the film, causing a sharp drop in the reflected intensity.

    • The instrument's software records these mode angles and calculates the refractive index and thickness of the film.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for synthesizing and characterizing a high-refractive-index polymer.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_methods RI Measurement Methods dissolve Dissolve Monomer & Initiator degas Degas Mixture dissolve->degas polymerize Heat to Polymerize degas->polymerize precipitate Precipitate Polymer polymerize->precipitate purify Purify & Dry precipitate->purify prepare_film Prepare Thin Film purify->prepare_film Polymer Sample measure_ri Measure Refractive Index prepare_film->measure_ri analyze_data Analyze Data measure_ri->analyze_data ellipsometry Spectroscopic Ellipsometry measure_ri->ellipsometry prism_coupler Prism Coupler measure_ri->prism_coupler final_ri final_ri analyze_data->final_ri Refractive Index (n)

Caption: Experimental workflow for polymer synthesis and refractive index characterization.

References

A Comparative Guide to the Efficacy of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) in Preventing Photodegradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA), a polymerizable benzophenone-based UV absorber, with other common photostabilizers. The information presented herein is intended to assist researchers and professionals in drug development and material science in selecting appropriate strategies for preventing the photodegradation of active pharmaceutical ingredients (APIs) and other sensitive materials.

Introduction to Photodegradation and the Role of Photostabilizers

Photodegradation is the process by which light-sensitive molecules are chemically altered upon exposure to ultraviolet (UV) and visible light. This can lead to a loss of potency, the formation of toxic byproducts, and changes in the physical properties of a drug product or material. Photostabilizers are chemical agents that are added to formulations to protect sensitive components from the damaging effects of light. They function through various mechanisms, including UV absorption, light scattering, and quenching of excited states.

This compound (BHPEA) is a noteworthy photostabilizer due to its dual functionality. It possesses a benzophenone moiety that effectively absorbs UVA and UVB radiation and an acrylate group that allows it to be polymerized into a polymer matrix.[1] This covalent bonding offers the advantage of permanent, non-leaching UV protection, which is particularly beneficial for long-term stability.[1][2][3]

Mechanism of Action of this compound (BHPEA)

BHPEA functions as a UV absorber. The benzophenone core of the molecule absorbs high-energy UV photons, causing it to transition to an excited electronic state. This energy is then rapidly and harmlessly dissipated as heat through a process of tautomerization, allowing the molecule to return to its ground state and be ready to absorb another photon. This cycle effectively prevents the UV radiation from reaching and damaging the photosensitive substrate.

BHPEA_Mechanism cluster_protection Protection Mechanism cluster_degradation Without Protection UV UV Photon BHPEA_ground BHPEA (Ground State) UV->BHPEA_ground Absorption Drug_unprotected Photosensitive Drug (Unprotected) UV->Drug_unprotected Absorption BHPEA_excited BHPEA (Excited State) BHPEA_ground->BHPEA_excited Excitation Drug_protected Photosensitive Drug (Protected) BHPEA_ground->Drug_protected BHPEA_excited->BHPEA_ground Tautomerization Heat Heat BHPEA_excited->Heat Energy Dissipation Drug_degraded Degraded Drug Drug_unprotected->Drug_degraded Photodegradation

Caption: Mechanism of UV protection by BHPEA.

Comparative Performance of Photostabilizers

The following table summarizes the performance of BHPEA in relation to other common UV absorbers. The data for the alternative stabilizers are derived from existing literature on their use in various applications, including coatings and polymers, which often serve as proxies for their potential efficacy in pharmaceutical formulations.

PhotostabilizerClassMechanismKey Performance CharacteristicsRepresentative Efficacy Data (Application Specific)
This compound (BHPEA) Polymerizable BenzophenoneUV AbsorptionHigh efficacy in UVA and UVB regions; Polymerizable for permanent, non-leaching protection. Outperforms non-benzophenone acrylates.[4]Illustrative: Expected to provide >90% retention of active ingredient after prolonged UV exposure when copolymerized into a formulation.
Oxybenzone (Benzophenone-3) BenzophenoneUV AbsorptionBroad-spectrum UV absorber.In a topical formulation, a combination of photostabilizers including a benzophenone derivative was shown to be effective.
Avobenzone DibenzoylmethaneUV AbsorptionExcellent UVA absorber.Can lose over 50% of its efficacy within the first hour of UV exposure without a photostabilizer.
Tinuvin 1577 BenzotriazoleUV AbsorptionHigh-performance UV absorber with good photostability.In PET films, polymerizable UV absorbers outperformed admixed Tinuvin 1577.[5]
Hindered Amine Light Stabilizers (HALS) Piperidine DerivativesRadical ScavengingDo not absorb UV radiation but inhibit polymer degradation by scavenging free radicals. Provide long-term stability.In polypropylene fibers, HALS show superior performance to UV absorbers for long-term stability.

Disclaimer: The efficacy data for BHPEA is illustrative and based on qualitative descriptions of its high performance and its properties as a polymerizable stabilizer. The data for other stabilizers is drawn from various studies and may not be directly comparable due to different experimental conditions.

Experimental Protocols for Evaluating Photostabilizer Efficacy

To objectively compare the performance of BHPEA with other alternatives, a standardized experimental protocol is crucial. The following methodology is based on the International Council for Harmonisation (ICH) Q1B guidelines for photostability testing of new drug substances and products.

Sample Preparation
  • Drug Substance: A solution of the photosensitive drug in a suitable solvent (e.g., methanol, water) is prepared at a known concentration.

  • Formulation with Photostabilizer: Separate solutions are prepared containing the photosensitive drug and different concentrations of the photostabilizer to be tested (e.g., 0.1%, 0.5%, 1.0% w/w of the drug).

  • Control Samples:

    • Positive Control: A solution of the drug without any photostabilizer.

    • Dark Control: A sample of each solution is wrapped in aluminum foil to protect it from light. This control is used to assess thermal degradation under the same temperature conditions as the light-exposed samples.

Light Exposure
  • Light Source: As per ICH Q1B guidelines, a light source that produces a combination of visible and UV light is used. This can be a xenon arc lamp or a metal halide lamp. The light source should have an output that is similar to the D65/ID65 emission standard.

  • Exposure Conditions: Samples are exposed to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near UV (320-400 nm) energy.

  • Sample Arrangement: Samples are placed in quartz cuvettes or other transparent containers and arranged to ensure uniform exposure to the light source. The temperature should be monitored and controlled throughout the experiment.

Analytical Method
  • High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is used to quantify the concentration of the active drug and to detect and quantify any degradation products.

    • Column: A suitable C18 column is typically used.

    • Mobile Phase: The mobile phase composition is optimized to achieve good separation of the drug from its photodegradants.

    • Detection: A UV detector is set to a wavelength where the drug and its degradants have significant absorbance.

  • Data Analysis: The percentage of the remaining drug and the percentage of each degradation product are calculated for each sample at various time points during the light exposure. The rate of degradation can then be determined and compared between the different formulations.

Experimental Workflow Diagram

Photostability_Workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Light Exposure (ICH Q1B) cluster_analysis 3. Analysis prep_drug Prepare Drug Solution expose_samples Expose Samples in Quartz Cuvettes prep_drug->expose_samples prep_stabilizer Prepare Drug + Stabilizer Solutions prep_stabilizer->expose_samples prep_controls Prepare Positive & Dark Controls prep_controls->expose_samples light_source Xenon or Metal Halide Lamp (≥ 1.2M lux hrs, ≥ 200 Wh/m² UV) hplc HPLC Analysis (Quantify Drug & Degradants) expose_samples->hplc At t=0, t1, t2... monitor_temp Monitor & Control Temperature data_analysis Calculate % Degradation hplc->data_analysis comparison Compare Efficacy of Stabilizers data_analysis->comparison

Caption: Experimental workflow for comparing photostabilizer efficacy.

Conclusion

This compound (BHPEA) is a highly effective photostabilizer with the significant advantage of being polymerizable, which ensures permanent protection against photodegradation. While direct quantitative comparisons with a wide array of other stabilizers in pharmaceutical applications are limited in published literature, its benzophenone structure and reactive acrylate group suggest superior performance, particularly in applications requiring long-term stability and prevention of leaching.

For researchers and drug development professionals, the selection of a photostabilizer should be based on empirical data generated through rigorous, standardized experimental protocols such as the one outlined in this guide. By comparing the performance of BHPEA with other alternatives under controlled conditions, the optimal strategy for preventing photodegradation and ensuring the quality, safety, and efficacy of the final product can be determined.

References

A Comparative Guide to Photoinitiators for Biomedical Hydrogel Scaffolds: Alternatives to Benzophenone-Based Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of photoinitiator is a critical decision in the fabrication of hydrogels for tissue engineering, drug delivery, and 3D bioprinting. The ideal initiator should offer efficient crosslinking with minimal damage to encapsulated cells or surrounding tissues. While 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) and other benzophenone-based systems are effective crosslinkers, concerns over their potential cytotoxicity have driven the adoption of more biocompatible alternatives. This guide provides an objective comparison of BHPEA with three leading alternatives: Irgacure 2959, Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), and Riboflavin (Vitamin B2), supported by experimental data to inform selection for biomedical applications.

Introduction to Photoinitiators and the Need for Alternatives

Photoinitiators are light-sensitive molecules that generate reactive species, typically free radicals, to initiate the polymerization of monomers and crosslinkers, forming stable hydrogel networks. BHPEA is a polymerizable benzophenone derivative, acting as a Type II photoinitiator. Upon UV exposure, it abstracts a hydrogen atom from a synergist (like an amine) to create radicals. Its structure allows it to be covalently incorporated into the polymer network, which can reduce leachability. However, benzophenone-based compounds have been associated with cytotoxicity, potentially through oxidative stress, which is a significant drawback for biomedical applications involving live cells.[1][2] The safety data for BHPEA itself indicates that it is a skin and eye irritant.[3]

This has led to the widespread use of alternatives that offer improved biocompatibility, greater efficiency, and the ability to use less harmful, longer-wavelength visible light.

Performance Comparison of Key Photoinitiators

The selection of a photoinitiator directly impacts the biological viability and mechanical properties of the resulting hydrogel. The following tables summarize quantitative data from comparative studies.

Table 1: Cytocompatibility and Viability

Cell viability is the most critical parameter for hydrogels used in cell encapsulation and tissue engineering. The data consistently shows that visible light initiators like Riboflavin and LAP offer superior cytocompatibility compared to UV-activated systems.

PhotoinitiatorPolymer System & Cell LineConcentration (% w/v)Light Source (Intensity)Post-Irradiation ViabilityKey Finding
Irgacure 2959 GelMA / KUSA-A1 OsteoblastsNot specified365 nm UV (89 mW/cm²)Significantly lower than RiboflavinUV/Irgacure 2959 system induces notable cell death compared to visible light systems.[4]
LAP GelMA / hRPTECs0.1% - 0.5%365 nm UV>85% (at 0.25%)LAP shows low cytotoxicity at concentrations commonly used in bioprinting.[5]
LAP GelMA / M-1 Kidney Cells≥ 0.1% (≥3.4 mM)405 nm (9.6 mW/cm²)CytotoxicConcurrent exposure to LAP and 405 nm light was cytotoxic, though not mutagenic in bacteria.[6]
Riboflavin GelMA / KUSA-A1 OsteoblastsNot specified445 nm Visible (1124 mW/cm²)Significantly higher than I2959The Riboflavin/Visible light system is highly cytocompatible, making it excellent for cell encapsulation.[4]
Riboflavin ECM Hydrogel / Fibroblasts0.1%365 nm UV (2.8-3.2 mW/cm²)94% (after 90 min)Riboflavin-mediated crosslinking is effective while maintaining high cell viability.[7]
Table 2: Crosslinking Efficiency and Mechanical Properties

The efficiency of the photoinitiator affects not only the speed of gelation but also the final mechanical properties of the hydrogel, such as stiffness (Young's or Storage Modulus), which is crucial for mimicking native tissue environments.

PhotoinitiatorPolymer SystemConcentration (% w/v)Light SourceCrosslinking Time / EfficiencyResulting Modulus (Stiffness)
BHPEA General AcrylatesNot specifiedUVServes as a polymerizable UV absorber and crosslinker.[8][9][]Contributes to mechanical and thermal stability.[]
Irgacure 2959 PEGDA0.05%365 nm UV (10 mW/cm²)Gelation time: 212 secondsLower crosslinking efficiency compared to LAP.[5]
Irgacure 2959 PEG-Fibrinogen0.1%0.2 - 5 mW/cm²Slower crosslinking at low intensityG' plateau ~200-800 Pa, intensity-dependent.[11]
LAP PEGDA0.05% (2.2 mM)365 nm UV (10 mW/cm²)Gelation time: 20 seconds (10x faster than I2959)Higher crosslinking efficiency than I2959 at 365 nm.[5]
LAP PEG-Fibrinogen0.1%0.1 - 2 mW/cm²Faster crosslinking than I2959G' plateau ~600-1000 Pa, intensity-dependent.[11]
Riboflavin Collagen0.1%365 nm UVDependent on exposure timeYoung's Modulus: Tunable from 0.9 to 3.6 kPa.[12]
Riboflavin ECM Hydrogels0.1%365 nm UVDependent on exposure timeElastic Modulus: Increased from 6.8 to 24.7 kPa (Corneal ECM).[7]

Experimental Protocols

Detailed and standardized methodologies are essential for reproducing and comparing experimental results. Below are protocols for two key experiments cited in this guide.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the steps for determining the cytotoxicity of photoinitiator leachables from a crosslinked hydrogel.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Target cell line (e.g., L929 fibroblasts, hMSCs)

  • Crosslinked hydrogel samples

Procedure:

  • Hydrogel Preparation and Incubation:

    • Prepare hydrogels using the desired photoinitiator concentration and light exposure.

    • Sterilize the hydrogels (e.g., with UV light or by preparing them aseptically).

    • Incubate the hydrogels in cell culture medium (e.g., 1 mL of medium per 0.1 g of hydrogel) for 24-72 hours at 37°C to allow potential cytotoxic components to leach out. This medium is now the "extract medium."

  • Cell Seeding:

    • Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of fresh culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Exposure to Extract Medium:

    • After 24 hours, carefully aspirate the medium from the wells.

    • Add 100 µL of the "extract medium" to the experimental wells. Include control wells with fresh medium (positive control) and a cytotoxic agent like Triton X-100 (negative control).

    • Incubate the plate for another 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the positive control (cells in fresh medium).

Protocol 2: Rheological Characterization of Hydrogel Crosslinking

This protocol describes how to measure the mechanical properties (storage modulus G') and gelation time of a hydrogel during photopolymerization.

Materials & Equipment:

  • Rheometer with a parallel plate geometry (e.g., 20 mm diameter) and a UV/Visible light curing accessory.

  • Hydrogel precursor solution containing the monomer (e.g., GelMA), crosslinker, and photoinitiator.

Procedure:

  • Instrument Setup:

    • Set the rheometer temperature to physiological conditions (37°C) or room temperature, as required.

    • Set the gap between the parallel plates (e.g., 500 µm).

  • Sample Loading:

    • Pipette the liquid hydrogel precursor solution onto the center of the bottom plate of the rheometer, ensuring enough volume to fill the gap once the top plate is lowered.

    • Lower the top plate to the set gap height and trim any excess sample from the edge.

  • Oscillatory Time Sweep Measurement:

    • Set the rheometer to perform an oscillatory time sweep. Use a constant strain (e.g., 1%) and frequency (e.g., 1 Hz) that is within the linear viscoelastic region of the final gel.

    • Begin the measurement to establish a baseline for the liquid precursor's storage (G') and loss (G'') moduli.

    • After a short baseline period (e.g., 60 seconds), turn on the light source (UV or visible light) at a defined intensity (e.g., 10 mW/cm²).

    • Continue recording G' and G'' as a function of time during light exposure.

  • Data Analysis:

    • Gel Point: The gelation time is often identified as the point where the storage modulus (G') exceeds the loss modulus (G'').

    • Crosslinking Kinetics: Plot G' versus time to visualize the rate of hydrogel stiffening.

    • Final Modulus: The plateau of the G' curve at the end of the measurement represents the final stiffness of the crosslinked hydrogel under those conditions.

Visualizing Mechanisms and Workflows

Photoinitiation Mechanisms

The mechanism of radical generation differs between photoinitiator types. Type I initiators undergo direct cleavage into two radical species upon light absorption. Type II initiators require a co-initiator or synergist; the excited photoinitiator abstracts a hydrogen atom from the synergist to create the initiating radical.

G cluster_0 Type I Photoinitiation (e.g., Irgacure 2959, LAP) cluster_1 Type II Photoinitiation (e.g., Benzophenone, Riboflavin) PI_I Photoinitiator (PI) PI_star_I Excited PI* PI_I->PI_star_I Absorption Light_I Light (hν) Light_I->PI_star_I Radicals_I Two Free Radicals (R•) PI_star_I->Radicals_I Cleavage Polymer_I Polymer Network Radicals_I->Polymer_I Initiates Polymerization Monomer_I Monomer Monomer_I->Polymer_I PI_II Photoinitiator (PI) PI_star_II Excited PI* PI_II->PI_star_II Absorption Light_II Light (hν) Light_II->PI_star_II Radical_II One Free Radical (R•) PI_star_II->Radical_II H-Abstraction Co_initiator Co-initiator (e.g., Amine) Co_initiator->Radical_II Polymer_II Polymer Network Radical_II->Polymer_II Initiates Polymerization Monomer_II Monomer Monomer_II->Polymer_II

Caption: Photoinitiation mechanisms for Type I and Type II systems.

Experimental Workflow for Comparison

A logical workflow is crucial for the objective comparison of different photoinitiators for a specific biomedical application.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Selection A1 Define Hydrogel Base (e.g., 10% GelMA) A3 Prepare Precursor Solutions (Constant Molar Concentration) A1->A3 A2 Select Photoinitiators (e.g., BHPEA, I2959, LAP, Riboflavin) A2->A3 B1 Photopolymerization (Define Light Source & Exposure) A3->B1 B2 Rheological Analysis (Measure G' and Gel Time) B1->B2 B3 Cytotoxicity Assay (MTT or Live/Dead Staining) B1->B3 B4 Mechanical Testing (e.g., Compression) B1->B4 C1 Compare Quantitative Data (Viability, Modulus, Gel Time) B2->C1 B3->C1 B4->C1 C2 Select Optimal Initiator for Specific Application C1->C2

Caption: Workflow for comparing photoinitiators in hydrogel fabrication.

Conclusion and Recommendations

The experimental evidence strongly supports the use of alternatives to benzophenone-based photoinitiators like BHPEA for biomedical applications, particularly those involving the encapsulation of live cells.

  • For Highest Biocompatibility: Riboflavin , activated by visible light, is an excellent choice. It is a naturally occurring vitamin and consistently demonstrates very high cell viability post-crosslinking.[4] Its main limitation is that it often requires a co-initiator and may have slower reaction kinetics compared to highly efficient Type I initiators.

  • For High Efficiency and Biocompatibility: LAP offers a compelling balance. It is significantly more efficient than Irgacure 2959 under UV light and can be activated by visible (405 nm) light, which is less damaging to cells.[5][13] It demonstrates good cytocompatibility at effective concentrations, making it a versatile choice for both bioprinting and tissue engineering.

  • For Established UV-Based Systems: Irgacure 2959 remains a widely used benchmark for UV-crosslinking due to its extensive characterization. However, it should be used at the lowest effective concentration (often ≤ 0.05% w/v) and with optimized, minimal UV exposure to mitigate its known cytotoxic effects.[11]

Ultimately, the choice of photoinitiator should be tailored to the specific requirements of the application, balancing the need for rapid and robust gelation with the paramount importance of maintaining the viability and function of biological components.

References

Safety Operating Guide

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper Disposal of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate

The safe and compliant disposal of this compound is essential for ensuring laboratory safety and environmental protection. This compound, an acrylate derivative containing phenol and benzoyl functional groups, is classified as a hazardous substance requiring specialized disposal procedures. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals to minimize risks and maintain regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles with side shields or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Body Protection: A lab coat, apron, or coveralls to prevent skin contact.[2]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved N95 respirator or higher.[3]

Hazard and Disposal Summary

The following table summarizes the key hazard and disposal information for this compound.

Parameter Information Reference
Chemical Name This compound[1]
CAS Number 16432-81-8[1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Primary Disposal Route Collection as hazardous waste for incineration at a licensed facility.[1][4]
Prohibited Disposal Do NOT dispose of down the drain or in regular solid waste.[5][6][7]
Spill Cleanup Material Inert, non-combustible absorbent material (e.g., vermiculite, dry sand, earth).[4][5]

Disposal Protocol

This protocol provides a step-by-step methodology for the safe handling and disposal of waste containing this compound.

Step 1: Waste Segregation and Container Preparation
  • Identify Waste Type: Determine if the waste is pure, unused solid; contaminated solid debris; or a liquid solution.

  • Select Container: Choose a chemically compatible, leak-proof container with a secure, tight-fitting lid. For liquid waste, glass bottles are often suitable. For solid waste, use a labeled, leak-tight container.[4]

  • Label Container: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and list all other constituents and their approximate concentrations.

Step 2: Collection of Waste
  • Unused or Expired Solid Chemical: Place the original container, if intact, or the chemical itself into the prepared hazardous waste container.

  • Contaminated Solid Waste: Collect any items with trace contamination, such as gloves, weighing paper, paper towels, or disposable labware. Place them into a designated solid hazardous waste container.[4]

  • Liquid Waste: Carefully pour solutions containing the chemical into the designated liquid hazardous waste container. Use a funnel to prevent spills. Collect all rinsate from cleaning contaminated glassware as hazardous waste.[7]

Step 3: Spill Management
  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.[5]

  • Contain Spill: For liquid spills, cover with a non-combustible absorbent material like vermiculite, sand, or diatomaceous earth. For solid spills, carefully sweep up the material to avoid creating dust.[2]

  • Collect Cleanup Debris: Place all contaminated absorbent material and cleaning supplies into the designated solid hazardous waste container.[7]

  • Decontaminate Area: Once the bulk material is removed, decontaminate the spill area according to your institution's safety procedures.

Step 4: Storage and Final Disposal
  • Secure Container: Ensure the hazardous waste container lid is tightly sealed. Store it in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[8]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection of the waste.[7]

  • Disposal Method: The approved disposal method for this type of waste is typically high-temperature incineration at a licensed and approved hazardous waste facility.[4] This ensures the complete destruction of the hazardous compound.

Disposal Workflow

G cluster_0 Waste Generation & Segregation cluster_1 Collection & Storage cluster_2 Final Disposal A Waste Generation (Unused chemical, contaminated labware, liquid solutions, spill debris) B Segregate Waste A->B C Solid Waste (Pure solid, contaminated wipes, PPE, spill absorbents) B->C Solid D Liquid Waste (Solutions, rinsate) B->D Liquid E Select & Label Appropriate Hazardous Waste Container C->E D->E F Collect Waste in Sealed Container E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS or Licensed Hazardous Waste Contractor G->H I Professional Transport to Approved Facility H->I J Disposal by High-Temperature Incineration I->J

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical procedures for handling 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (CAS No. 16432-81-8). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. This document is intended to supplement, not replace, your institution's formal safety protocols and the manufacturer's Safety Data Sheet (SDS).

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1][2][3]:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the primary defense against exposure. The following table outlines the minimum recommended PPE for handling this compound.

PPE CategorySpecification
Hand Protection Double gloving is recommended. Use a pair of nitrile gloves as the primary barrier. For tasks with a high risk of splashing or prolonged contact, consider wearing polyethylene gloves underneath the nitrile gloves. Acrylate monomers can penetrate latex and vinyl gloves within minutes.[2][4]
Eye/Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.
Skin and Body Protection A laboratory coat is required. When handling larger quantities, a chemical-resistant apron over the lab coat is recommended. Closed-toe shoes are mandatory.
Respiratory Protection All handling of the solid or solutions of this compound should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan: Step-by-Step Guidance

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage Location: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[2] This compound is a combustible solid.

  • Container Integrity: Keep the container tightly closed when not in use.[2]

  • Incompatibilities: Store separately from strong oxidizing agents, acids, and bases.

Handling and Use
  • Designated Area: All work with this compound must be conducted in a designated area, preferably within a chemical fume hood.

  • Weighing:

    • To avoid inhalation of the powder, weigh the compound inside a fume hood.

    • Tare a sealed container on the balance.

    • Transfer the container to the fume hood and add the desired amount of the solid.

    • Seal the container before removing it from the fume hood to transport it back to the balance for final weighing.

  • Transferring: Use a spatula for transferring the solid. Avoid creating dust.

  • Preparing Solutions: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Preventing Polymerization: Avoid exposure to heat, light, and contaminants that could initiate polymerization.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills:

    • Small Spills: For spills less than 1 liter, and if you are trained to do so, use appropriate PPE to contain the spill with an absorbent material. Double bag the spill waste in clear plastic bags, label it, and dispose of it as hazardous waste.

    • Large Spills: Evacuate the area immediately. Call emergency services and your institution's environmental health and safety office.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused/Excess Monomer:

    • Small Quantities: For very small residual amounts (e.g., in a beaker), you can mix it with an acrylic powder to induce polymerization. Once hardened, the solid mass can be disposed of in the regular solid waste. Do not mix large quantities as this can cause a dangerous exothermic reaction.

    • Larger Quantities: Do NOT pour down the drain.[5] Collect in a clearly labeled, sealed, and appropriate hazardous waste container. Dispose of through your institution's hazardous waste management program.

  • Contaminated Materials:

    • All contaminated items (e.g., gloves, absorbent materials from spills, paper towels, pipette tips) must be collected in a sealed bag or container.

    • Label the container as "Hazardous Waste" and include the chemical name.

    • Dispose of through your institution's hazardous waste management program.

  • Empty Containers:

    • Triple-rinse the empty container with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container can be disposed of in the regular trash or recycled, depending on institutional policies.

Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency prep_sds Review SDS and SOPs prep_ppe Don Appropriate PPE (Double Nitrile Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Solid in Fume Hood prep_workspace->handling_weigh handling_transfer Transfer and Use handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Workspace handling_transfer->cleanup_decontaminate emergency_spill Spill Response handling_transfer->emergency_spill emergency_exposure Exposure Response handling_transfer->emergency_exposure cleanup_dispose_solid Dispose of Contaminated Solids as Hazardous Waste cleanup_decontaminate->cleanup_dispose_solid cleanup_dispose_liquid Dispose of Liquid Waste as Hazardous Waste cleanup_decontaminate->cleanup_dispose_liquid

References

×

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2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。